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Core Science & Biosynthesis

Foundational

Technical Masterclass: 7-Bromo-1H-indole-5-carboxylic Acid

A Strategic Guide for Medicinal Chemistry & Drug Discovery Executive Summary: The "Privileged" Scaffold In the landscape of modern drug discovery, 7-bromo-1H-indole-5-carboxylic acid (CAS 1360950-90-8) represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 7-bromo-1H-indole-5-carboxylic acid (CAS 1360950-90-8) represents a high-value "privileged structure." Unlike simple indoles, this specific substitution pattern offers a unique orthogonal reactivity profile. The C7-bromine serves as a pre-installed handle for cross-coupling reactions (Suzuki, Buchwald) to access hydrophobic pockets, while the C5-carboxylic acid provides a vector for solubility-enhancing groups or hydrogen-bonding motifs critical for kinase hinge binding.

This guide moves beyond basic properties to provide a mechanistic and practical roadmap for utilizing this scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents.

Physicochemical Profile

Understanding the "hard" data is prerequisite to successful reaction planning. The electron-withdrawing nature of the bromine at C7 and the carboxyl at C5 significantly alters the electronics of the indole ring compared to the parent heterocycle.

PropertyValue / CharacteristicImpact on Reactivity
CAS Number 1360950-90-8Unique identifier for sourcing.
Molecular Formula C₉H₆BrNO₂MW: 240.05 g/mol .[1]
Appearance Off-white to pale yellow solidColor changes often indicate oxidation to quinoidal species.
pKa (Carboxyl) ~3.9 - 4.1 (Predicted)Slightly more acidic than benzoic acid due to the indole core's electronics.
pKa (Indole NH) ~15.5 - 16.0The C7-Br (inductive withdrawal) increases N-H acidity slightly, facilitating deprotonation.
Solubility Low in Water; High in DMSO, DMF, THFRequires polar aprotic solvents for most transformations.
Electronic State Electron-deficient IndoleC3-electrophilic substitution is sluggish; N1-alkylation is enhanced.
Strategic Synthesis: Accessing the Core

While commercial sources exist, "in-house" synthesis is often required for isotopic labeling or scale-up. The most regioselective route to the 7-bromo-5-carboxy pattern avoids the ambiguity of Fischer indole cyclization by utilizing the Leimgruber-Batcho or Bartoli indole synthesis strategies starting from polysubstituted benzenes.

Recommended Route: Modified Leimgruber-Batcho

This route ensures the correct placement of the bromine atom relative to the nitrogen.

  • Precursor: Methyl 3-bromo-4-methyl-5-nitrobenzoate.

  • Step 1 (Enamine Formation): Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.

  • Step 2 (Reductive Cyclization): Reduction of the nitro group (using Zn/AcOH or H₂/Pd-C) triggers spontaneous cyclization to the indole.

  • Step 3 (Hydrolysis): LiOH/THF/Water hydrolysis of the ester yields the free acid.

SynthesisRoute Start Methyl 3-bromo-4-methyl- 5-nitrobenzoate Inter Enamine Intermediate Start->Inter DMF-DMA, 110°C (Condensation) ProdEst Methyl 7-bromo-1H- indole-5-carboxylate Inter->ProdEst Zn, AcOH or H2/Pd (Reductive Cyclization) Final 7-Bromo-1H-indole- 5-carboxylic acid ProdEst->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Regioselective synthesis via the Leimgruber-Batcho strategy.

Reactivity & Functionalization: The "Hub" Concept

The power of this scaffold lies in its orthogonal reactivity . You can manipulate three distinct vectors sequentially.

Vector A: The C7-Bromine (Cross-Coupling)

The C7 position is sterically crowded but electronically primed for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Excellent for installing aryl/heteroaryl groups.

    • Challenge: Steric hindrance from the N1-H and C6-H can slow oxidative addition.

    • Solution: Use electron-rich, bulky ligands like SPhos or XPhos to facilitate the cycle.

  • Buchwald-Hartwig: Installation of amines.

    • Note: Requires protection of the Indole NH (e.g., Boc) to prevent catalyst poisoning or competing N-arylation.

Vector B: The C5-Carboxylic Acid (Solubility/Binding)
  • Amide Coupling: Standard EDC/HOBt or HATU conditions work well. This vector is often used to attach solubilizing tails (morpholine, piperazine) or specific binding motifs.

  • Reduction: Conversion to the alcohol (using Borane-THF) allows for conversion to benzylic halides and subsequent SN2 reactions.

Vector C: The N1-Indole Nitrogen
  • Alkylation: The N-H is more acidic due to the C7-Br. Soft alkylating agents (benzyl bromides) work with Cs₂CO₃ in DMF.

  • Protection: Essential if performing Buchwald chemistry at C7. A Boc group is easily installed (Boc₂O, DMAP) and removed (TFA).

ReactivityHub Core 7-Bromo-1H-indole- 5-carboxylic Acid Suzuki Suzuki Coupling (C7-Aryl) Core->Suzuki Pd(OAc)2, SPhos ArB(OH)2 Buchwald Buchwald Amination (C7-Amine) Core->Buchwald Pd2(dba)3, Xantphos HNR2 (Requires N-Boc) Amide Amide Coupling (C5-CONHR) Core->Amide HATU, DIPEA RNH2 Reduct Reduction (C5-CH2OH) Core->Reduct BH3-THF Alkyl N-Alkylation (N1-R) Core->Alkyl Cs2CO3, R-X Protect Boc Protection (N1-Boc) Core->Protect Boc2O, DMAP

Figure 2: Divergent Reactivity Hub showing orthogonal functionalization vectors.

Detailed Experimental Protocols
Protocol A: C7-Selective Suzuki Coupling

Target: Synthesis of 7-phenyl-1H-indole-5-carboxylic acid derivatives.

Rationale: The C7-Br bond is deactivated compared to typical aryl bromides. High-energy catalytic systems are required.

  • Reagents:

    • Substrate: 7-bromo-1H-indole-5-carboxylic acid methyl ester (1.0 eq) [Note: Esterify acid first to avoid catalyst poisoning by COOH].

    • Boronic Acid: Phenylboronic acid (1.5 eq).[2]

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

    • Base: K₃PO₄ (3.0 eq).

    • Solvent: Toluene:Water (10:1).

  • Procedure:

    • Charge a reaction vial with the indole ester, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water mixture.

    • Heat to 100°C for 12-16 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C5-Amide Coupling (Kinase Hinge Binder Synthesis)

Target: Coupling with a heterocyclic amine.

Rationale: Indole-5-carboxylic acids can be sterically encumbered.[3] HATU is preferred over EDC for difficult couplings.

  • Reagents:

    • Acid: 7-bromo-1H-indole-5-carboxylic acid (1.0 eq).

    • Amine: 3-aminopyridine (1.2 eq).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: Dry DMF.

  • Procedure:

    • Dissolve the acid in DMF under N₂.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes (Activation step).

    • Add the amine.[4]

    • Stir at RT for 4-6 hours.

    • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Keep cold (2-8°C) and dry. Indoles are light-sensitive; store in amber vials.

  • Chemical Incompatibility: Strong oxidizing agents. The C7-Br bond is stable to weak acids/bases but labile to lithiation (n-BuLi) which will cause lithium-halogen exchange—a useful feature if intended, a hazard if not.

References
  • BenchChem. Application Notes: Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (General Suzuki conditions for bromoindoles).

  • Sigma-Aldrich. Product Specification: 7-Bromoindole. (Physical properties and handling).[5][6]

  • ChemicalBook. Synthesis of 5-Bromo-7-azaindole and related congeners. (Synthetic routes via Leimgruber-Batcho).

  • MDPI. Synthesis of 7-substituted indoles via Lewis Acid adducts. (C7-functionalization logic).

  • EPA. CompTox Chemicals Dashboard: 7-Bromo-1H-indole-2-carboxylic acid. (Analogous pKa and environmental data).

Sources

Exploratory

Technical Guide: Synthesis of 7-Bromo-1H-indole-5-carboxylic acid

Executive Summary Target Molecule: 7-Bromo-1H-indole-5-carboxylic acid CAS: 1360950-90-8 Molecular Formula: C9H6BrNO2 Primary Application: Functionalized scaffold for medicinal chemistry (e.g., USP7 inhibitors, kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 7-Bromo-1H-indole-5-carboxylic acid CAS: 1360950-90-8 Molecular Formula: C9H6BrNO2 Primary Application: Functionalized scaffold for medicinal chemistry (e.g., USP7 inhibitors, kinase inhibitors), enabling orthogonal cross-coupling at the C7 (Suzuki/Buchwald) and C5 (Amidation) positions.

This guide details the Bartoli Indole Synthesis as the primary, high-fidelity pathway for accessing the 7-bromo-5-carboxy substitution pattern. Unlike Fischer indolization, which often suffers from regioselectivity issues with meta-substituted hydrazines, the Bartoli route leverages the ortho-bromo substituent of the nitrobenzene precursor to sterically direct the reaction, ensuring high regiochemical purity.

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the Bartoli Indole Synthesis , which constructs the pyrrole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.

  • Disconnection: C2–C3 bond and N1–C2 bond.

  • Precursor: 3-Bromo-4-nitrobenzoic acid (or its methyl ester).

  • Logic:

    • The nitro group becomes the indole nitrogen (N1).

    • The substituent para to the nitro group (COOH) becomes C5.

    • The substituent ortho to the nitro group (Br) becomes C7.

    • The vinyl Grignard provides carbons C2 and C3.

Retrosynthesis Target 7-Bromo-1H-indole-5-carboxylic acid (Target) Intermediate Methyl 7-bromo-1H-indole-5-carboxylate (Key Intermediate) Target->Intermediate Hydrolysis Precursor Methyl 3-bromo-4-nitrobenzoate (Precursor) Intermediate->Precursor Bartoli Indole Synthesis (VinylMgBr) SM 3-Bromo-4-nitrobenzoic acid (Comm. Available) Precursor->SM Esterification

Figure 1: Retrosynthetic tree illustrating the Bartoli disconnection strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: Precursor Activation (Esterification)

Objective: Convert 3-bromo-4-nitrobenzoic acid to methyl 3-bromo-4-nitrobenzoate to prevent Grignard consumption by the acidic proton.

  • Reagents: 3-Bromo-4-nitrobenzoic acid, Methanol, Thionyl Chloride (SOCl₂) or H₂SO₄.

  • Mechanism: Fischer Esterification.

Protocol:

  • Charge a reaction vessel with 3-bromo-4-nitrobenzoic acid (1.0 eq) and anhydrous Methanol (10 V).

  • Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq) or conc. H₂SO₄ (0.1 eq).

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.

  • Concentrate in vacuo. Resuspend in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Dry over Na₂SO₄ and concentrate to yield Methyl 3-bromo-4-nitrobenzoate as a pale yellow solid.

Phase 2: Bartoli Indole Synthesis (Core Step)

Objective: Cyclization of the nitroarene to the indole core. Critical Mechanism: The ortho-bromo substituent is essential here. In the Bartoli reaction, steric bulk ortho to the nitro group prevents the Grignard reagent from attacking the aromatic ring (conjugate addition) and forces attack on the nitro group, initiating the [3,3]-sigmatropic rearrangement required for indole formation.

  • Reagents: Vinylmagnesium bromide (1.0 M in THF), anhydrous THF.

  • Conditions: Low temperature (-40°C to -70°C).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve Methyl 3-bromo-4-nitrobenzoate (1.0 eq) in anhydrous THF (15 V). Cool the solution to -40°C .

    • Note: Lower temperatures (-78°C) are often cited, but -40°C is frequently sufficient for ortho-blocked substrates and improves solubility.

  • Addition: Add Vinylmagnesium bromide (3.5 – 4.0 eq) dropwise over 30–60 minutes.

    • Observation: The solution will turn deep dark brown/red (characteristic of nitro-Grignard complexes).

    • Exotherm: Strictly maintain internal temperature < -30°C.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a saturated aqueous NH₄Cl solution (20 V) at 0°C.

    • Caution: Violent evolution of gas (ethylene/vinyl traces) and magnesium salts.

  • Workup: Extract with EtOAc (3 x 10 V). Dry combined organics over MgSO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0–20% EtOAc).

    • Target:Methyl 7-bromo-1H-indole-5-carboxylate .[1][2][3]

Phase 3: Saponification (Final Deprotection)

Objective: Hydrolysis of the methyl ester to the free carboxylic acid.

  • Reagents: LiOH·H₂O or NaOH, THF/Water/MeOH.

Protocol:

  • Dissolve the indole ester (1.0 eq) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 eq).

  • Stir at ambient temperature (20–25°C) for 4–12 hours.

  • Acidification: Cool to 0°C. Acidify to pH 3–4 with 1M HCl.

  • Isolation: The product often precipitates. Filter and wash with cold water.[4] If no precipitate, extract with EtOAc.

  • Product: 7-Bromo-1H-indole-5-carboxylic acid (Off-white to beige solid).

Part 3: Process Parameters & Data[6][7]

Reaction Scheme Visualization

ReactionScheme SM 3-Bromo-4-nitrobenzoic acid Step1 1. SOCl2, MeOH (Esterification) SM->Step1 Inter1 Methyl 3-bromo-4-nitrobenzoate Step1->Inter1 Step2 2. VinylMgBr (4 eq) THF, -40°C (Bartoli Indole Syn.) Inter1->Step2 Inter2 Methyl 7-bromo-1H-indole-5-carboxylate Step2->Inter2 Step3 3. LiOH, THF/H2O (Saponification) Inter2->Step3 Product 7-Bromo-1H-indole-5-carboxylic acid Step3->Product

Figure 2: Step-by-step reaction pathway from commercial starting material to target.

Quantitative Data Summary
ParameterValue / ConditionRationale
Grignard Equivalents 3.5 – 4.0 eqBartoli mechanism consumes 3 eq of vinyl Grignard (1 for attack, 1 for deprotonation, 1 for elimination assistance). Excess ensures conversion.
Temperature (Bartoli) -40°C to 0°CLow temp prevents polymerization of vinyl Grignard and side reactions on the ester functionality.
Regioselectivity >95% 7-BromoThe bulky Br atom at the ortho position directs the vinyl attack exclusively to the nitro group.
Typical Yield (Overall) 35 – 50%Bartoli yields are moderate due to the complexity of the rearrangement, but the route is short (3 steps).

Part 4: Troubleshooting & Critical Controls

  • Moisture Sensitivity: The Bartoli step is strictly anhydrous. Even trace water destroys the Grignard reagent, leading to recovered starting material or complex mixtures.

  • Grignard Quality: Use fresh Vinylmagnesium bromide. Titrate before use if the bottle has been opened previously. Degraded Grignard leads to low yields.

  • Purification: The indole ester intermediate (Methyl 7-bromo-1H-indole-5-carboxylate) is stable and purifies well on silica. Do not carry crude material into the hydrolysis step, as byproducts can be difficult to separate from the final acid.

  • Alternative Routes:

    • Leimgruber-Batcho: Requires 3-bromo-5-methyl-4-nitrobenzoic acid. While scalable, the precursor is less commonly available than the Bartoli precursor.

    • Fischer Indole: Not recommended due to poor regioselectivity with 3,5-disubstituted hydrazines (leads to mixtures of 4- and 6- substituted indoles).

References

  • Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Synthesis of Indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132.
  • Application in Drug Discovery (USP7 Inhibitors)

    • Patent Application: WO2024042494A1. "Substituted Pyrrolotriazines." (2024).[3] Describes the use of Methyl 7-bromo-1H-indole-5-carboxylate as a key intermediate.

  • Precursor Availability (3-Bromo-4-nitrobenzoic acid)

    • Sigma-Aldrich Product Entry: 3-Bromo-4-nitrobenzoic acid.
    • [5]

  • Intermediate Availability (Methyl 7-bromo-1H-indole-5-carboxylate)

    • ChemicalBook Product Entry: Methyl 7-bromo-1H-indole-5-carboxylate (CAS 885523-35-3).[2]

Sources

Foundational

Spectroscopic Profile of 7-Bromo-1H-indole-5-carboxylic Acid: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 7-bromo-1H-indole-5-carboxylic acid (CAS No. 1360950-90-8). In the absence of publicly available experimental spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 7-bromo-1H-indole-5-carboxylic acid (CAS No. 1360950-90-8). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, in conjunction with empirical data from structurally analogous compounds, to construct a detailed and reliable predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the structural elucidation, purity assessment, and quality control of this and related indole derivatives.

Introduction

7-Bromo-1H-indole-5-carboxylic acid is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and a carboxylic acid group at specific positions can significantly modulate the molecule's physicochemical properties and biological activity. Accurate and comprehensive spectroscopic characterization is fundamental to confirming the identity and purity of such compounds, which is a critical step in any research and development pipeline.

This guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for 7-bromo-1H-indole-5-carboxylic acid. Each section outlines the theoretical basis for the predicted spectral features, presents the data in a clear and organized format, and offers insights into the structural information that can be derived from each technique.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The predicted spectrum of 7-bromo-1H-indole-5-carboxylic acid is expected to show distinct signals for the protons of the indole ring system and the carboxylic acid group.

Theoretical Basis for ¹H NMR Predictions

The chemical shifts of the indole protons are influenced by the electron-donating nature of the nitrogen atom and the aromatic ring current. The substituents—a bromine atom at the 7-position and a carboxylic acid at the 5-position—will further modulate these chemical shifts. The bromine atom, being electronegative, will deshield adjacent protons, while the carboxylic acid group will have a more complex effect depending on its orientation. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The carboxylic acid proton is expected to be even further downfield and is often a broad singlet.

Predicted ¹H NMR Data

The predicted ¹H NMR data for 7-bromo-1H-indole-5-carboxylic acid, assuming a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (N-H)~11.5Broad Singlet (br s)-
H-2~7.5Doublet of doublets (dd)J ≈ 3.0, 1.0 Hz
H-3~6.6Doublet of doublets (dd)J ≈ 3.0, 2.0 Hz
H-4~8.1Doublet (d)J ≈ 1.5 Hz
H-6~7.9Doublet (d)J ≈ 1.5 Hz
COOH~12.5Broad Singlet (br s)-

Molecular Structure with Proton Numbering

Caption: Molecular structure of 7-bromo-1H-indole-5-carboxylic acid with proton and carbon numbering.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 7-bromo-1H-indole-5-carboxylic acid will give rise to a distinct signal.

Theoretical Basis for ¹³C NMR Predictions

The chemical shifts of the carbon atoms in the indole ring are influenced by their position relative to the nitrogen atom and the substituents. The carbon atom attached to the bromine (C-7) will be significantly shielded due to the "heavy atom effect," while the carbons adjacent to the nitrogen and the carboxylic acid group will be deshielded. The carbonyl carbon of the carboxylic acid is expected to appear at a characteristic downfield chemical shift.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for 7-bromo-1H-indole-5-carboxylic acid in DMSO-d₆ is presented in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~126
C-3~103
C-3a~129
C-4~123
C-5~125
C-6~122
C-7~105
C-7a~135
COOH~168

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Theoretical Basis for MS Predictions

For 7-bromo-1H-indole-5-carboxylic acid, electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks of similar intensity for the molecular ion, separated by two mass units (M⁺ and M+2). The fragmentation pattern is likely to involve the loss of the carboxylic acid group (as COOH or CO₂ and H), followed by further fragmentation of the indole ring.

Predicted Mass Spectrum Data

The predicted major ions in the mass spectrum of 7-bromo-1H-indole-5-carboxylic acid are listed in Table 3.

Predicted m/z Corresponding Fragment Notes
241/243[C₉H₆BrNO₂]⁺Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
196/198[C₈H₅BrN]⁺Loss of the carboxylic acid group (-COOH).
117[C₈H₅N]⁺Loss of Br from the [M-COOH]⁺ fragment.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Theoretical Basis for IR Predictions

The IR spectrum of 7-bromo-1H-indole-5-carboxylic acid is expected to show characteristic absorption bands for the N-H group of the indole, the O-H and C=O groups of the carboxylic acid, the C-Br bond, and the aromatic C-H and C=C bonds. The O-H stretch of the carboxylic acid will likely be a very broad band due to hydrogen bonding.

Predicted IR Data

The predicted key IR absorption bands for 7-bromo-1H-indole-5-carboxylic acid are summarized in Table 4.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
N-H stretch (indole)~3400Medium
C-H stretch (aromatic)3100-3000Medium
C=O stretch (carboxylic acid)~1680Strong
C=C stretch (aromatic)1600-1450Medium to Strong
C-O stretch (carboxylic acid)~1300Medium
C-N stretch (indole)~1250Medium
C-Br stretch600-500Medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 7-bromo-1H-indole-5-carboxylic acid.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, use a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay for optimal signal-to-noise and resolution.

General Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ms MS cluster_ir IR cluster_data Data Interpretation Sample 7-Bromo-1H-indole-5-carboxylic Acid NMR_H ¹H NMR Sample->NMR_H NMR_C ¹³C NMR Sample->NMR_C MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Interpretation Structural Elucidation NMR_H->Interpretation NMR_C->Interpretation MS->Interpretation IR->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Data Acquisition:

    • Use a standard electron ionization source (typically 70 eV).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 7-bromo-1H-indole-5-carboxylic acid. While based on theoretical principles and data from analogous structures, these predictions offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the spectroscopic data for this and similar molecules. The availability of such detailed predictive data is anticipated to facilitate further research and development involving this promising indole derivative.

References

  • PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o1019.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Blau, L., Menegon, R. F., Ferreira, E. I., & Chung, M. C. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 846-857.
  • NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved February 15, 2026, from [Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 7-bromo-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction 7-bromo-1H-indole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a subst...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

7-bromo-1H-indole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted indole, it serves as a versatile scaffold for synthesizing a wide range of biologically active molecules. The indole nucleus is a privileged structure found in numerous pharmaceuticals, and the specific substitution pattern of this compound—a bromine atom at position 7 and a carboxylic acid at position 5—offers unique opportunities for molecular design and derivatization.

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 7-bromo-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles and experimental considerations, offering a framework for researchers to interpret their own analytical results with confidence. The protocols and interpretations described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering system for the 7-bromo-1H-indole-5-carboxylic acid molecule will be used throughout this guide.

Caption: Molecular structure of 7-bromo-1H-indole-5-carboxylic acid with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 7-bromo-1H-indole-5-carboxylic acid is highly informative, with distinct signals for each proton.

Expertise & Causality: Interpreting the Predicted Spectrum

The choice of solvent is critical for analyzing this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[1][2] Its high polarity effectively solubilizes the carboxylic acid, and its hydrogen-bond accepting nature slows down the exchange rate of the acidic N-H (H1) and COOH protons, allowing them to be observed as distinct, often broad, signals.[3]

  • Acidic Protons (H1 and COOH): The indole N-H proton (H1) and the carboxylic acid proton are the most deshielded protons. They are expected to appear far downfield (>11 ppm) as broad singlets due to quadrupole broadening from the adjacent nitrogen and slow chemical exchange.[4][5]

  • Aromatic Protons (H4, H6): The protons on the benzene portion of the indole ring, H4 and H6, will appear as doublets. H6 is adjacent to the electron-withdrawing bromine atom, but H4 is ortho to the electron-donating indole nitrogen and meta to the bromine. H6 is also ortho to the carboxylic acid group. Therefore, H6 is expected to be the most downfield of the aromatic C-H protons. H4 and H6 will exhibit a small meta-coupling (J ≈ 1.5-2.0 Hz).

  • Pyrrole Protons (H2, H3): The H2 and H3 protons on the pyrrole ring are coupled to each other. H2 is adjacent to the nitrogen atom and will appear downfield of H3. They typically appear as doublets of doublets or triplets due to coupling with each other and with the N-H proton.[2]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 7-bromo-1H-indole-5-carboxylic acid in DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
COOH~12.5 - 13.5broad singlet (br s)-
H1 (N-H)~11.5 - 12.0broad singlet (br s)-
H6~8.2doublet (d)J ≈ 1.5
H4~8.0doublet (d)J ≈ 1.5
H2~7.5triplet or ddJ ≈ 2.5 - 3.0
H3~6.6triplet or ddJ ≈ 2.5 - 3.0
Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-bromo-1H-indole-5-carboxylic acid.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ (Cambridge Isotope Laboratories, Inc. or equivalent).[1]

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity (target linewidth <0.5 Hz for the solvent residual peak).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 0 - 16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by setting the DMSO residual peak to 2.50 ppm.

    • Integrate all signals.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but is equally critical for structural confirmation.

Expertise & Causality: Interpreting the Predicted Spectrum
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C8) is the most deshielded carbon, typically appearing in the 165-175 ppm range.[5][6]

  • Aromatic & Pyrrole Carbons: The remaining eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).[2] The carbon directly attached to the bromine (C7) will be significantly shielded compared to an unsubstituted carbon due to the heavy atom effect. Carbons C3a and C7a are quaternary and will typically show lower intensity peaks.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 7-bromo-1H-indole-5-carboxylic acid in DMSO-d₆.

Carbon AssignmentPredicted δ (ppm)
C8 (COOH)~168
C7a~136
C5~130
C3a~128
C2~125
C6~124
C4~120
C3~103
C7~101

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable clues about the molecule's structure.

Expertise & Causality: Interpreting the Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity.[7] For C₉H₆BrNO₂, the expected masses are approximately 238.96 (for ⁷⁹Br) and 240.96 (for ⁸¹Br). This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

  • Fragmentation Pathways: Electron Impact (EI) ionization is energetically harsh and will cause the molecular ion to fragment.[8] For indole carboxylic acids, a common and diagnostically significant fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) followed by carbon monoxide (-CO, 28 Da).[7][9][10]

G Primary Fragmentation Pathway M [C₉H₆BrNO₂]⁺ m/z ≈ 239/241 F1 [C₈H₅BrN]⁺ m/z ≈ 194/196 M->F1 - COOH (45 Da) F2 [C₈H₄Br]⁺ m/z ≈ 181/183 F1->F2 - HCN (27 Da)

Caption: Predicted ESI-MS fragmentation of the parent molecule.

Predicted Mass Spectrometry Data
m/z (⁷⁹Br/⁸¹Br)AssignmentNotes
239 / 241[M+H]⁺Molecular ion peak (for ESI+). Shows characteristic 1:1 bromine isotope pattern.
194 / 196[M - COOH]⁺Loss of the carboxylic acid group.
161 / 163[M - Br]⁺Loss of the bromine atom.
116[C₈H₆N]⁺Fragment from loss of Br and COOH.
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to 1-10 µg/mL in the mobile phase.

  • Instrumentation (LC-ESI-QTOF):

    • Liquid Chromatography (LC): Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Mass Range: Scan from m/z 50 to 500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Collision Energy (for MS/MS): 20-40 eV to induce fragmentation.

  • Data Analysis:

    • Examine the full scan spectrum for the [M+H]⁺ ion cluster at m/z 239/241.

    • Confirm the isotopic pattern matches the theoretical distribution for a molecule containing one bromine atom.

    • Analyze the MS/MS spectrum to identify key fragment ions as predicted.

Conclusion

The comprehensive spectroscopic analysis of 7-bromo-1H-indole-5-carboxylic acid provides a unique fingerprint for its unambiguous identification. The predicted ¹H NMR spectrum reveals distinct signals for all protons, with the downfield shifts of the acidic protons being particularly characteristic. The ¹³C NMR spectrum maps the carbon framework, while mass spectrometry definitively confirms the molecular weight and the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern. By following the detailed protocols and understanding the causal relationships behind the spectral features outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12. 1 H NMR spectra of 7b in DMSO- d6. Retrieved from [Link]

  • MDPI. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 7-Bromo-1H-indole-2-carboxylic acid Properties. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic part of the ¹H-NMR spectrum of 5 (in DMSO-d6 solution). Retrieved from [Link]

  • TMP Chem. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MassBank. (2008). Indolecarboxylic acids and derivatives. Retrieved from [Link]

Sources

Foundational

7-bromo-1H-indole-5-carboxylic acid mechanism of action

This guide details the technical specifications, synthetic utility, and pharmacophoric integration of 7-bromo-1H-indole-5-carboxylic acid (CAS: 51897-09-5 / 1360950-90-8). Part 1: Core Directive & Technical Identity 7-Br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and pharmacophoric integration of 7-bromo-1H-indole-5-carboxylic acid (CAS: 51897-09-5 / 1360950-90-8).

Part 1: Core Directive & Technical Identity

7-Bromo-1H-indole-5-carboxylic acid is not a standalone therapeutic agent but a privileged bifunctional scaffold used in the discovery of small molecule inhibitors, particularly for USP7 (Ubiquitin Specific Protease 7) and HCV NS5B polymerase .

Its "Mechanism of Action" is defined by its role as a molecular chassis : it allows medicinal chemists to independently functionalize three distinct vectors (C7, C5, and N1) to probe biological binding pockets with high precision.

Feature Technical Specification
CAS Number 51897-09-5 (General), 1360950-90-8 (Specific Salt/Form)
Molecular Formula C₉H₆BrNO₂
Core Utility Orthogonal Functionalization (Suzuki Coupling @ C7, Amidation @ C5)
Target Classes Deubiquitinases (USP7), Kinases (VEGFR-2), Viral Polymerases (HCV NS5B)
Key Property The C7-Bromo substituent provides steric bulk and a handle for cross-coupling, while the C5-Carboxyl group anchors the molecule via hydrogen bonding networks.[1][2]

Part 2: Pharmacophoric Mechanism & Biological Logic

In drug design, this scaffold acts as a "hinge" that orients two pharmacophores in a specific 3D arrangement.

The C7-Bromo Vector (Hydrophobic/Steric Control)
  • Mechanism: The bromine atom at position 7 is strategically placed to fill hydrophobic pockets (lipophilic clefts) within an enzyme's active site.

  • Synthetic Utility: It serves as a high-fidelity electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows the attachment of aryl or heteroaryl groups that extend into the "solvent channel" or adjacent sub-pockets of the target protein.

  • Case Study (USP7 Inhibitors): In USP7 inhibitors, the C7 position is often arylated to interact with the "switching loop" of the ubiquitin-binding cleft, locking the enzyme in an inactive conformation.

The C5-Carboxyl Vector (Electrostatic Anchor)
  • Mechanism: The carboxylic acid at C5 is typically converted into an amide or ester. This moiety acts as a hydrogen bond acceptor/donor pair, often mimicking the peptide backbone of the natural substrate (e.g., Ubiquitin C-terminus).

  • Interaction: It frequently forms critical salt bridges with Arginine or Lysine residues in the catalytic triad of proteases or kinases.

The Indole NH (H-Bond Donor)
  • Mechanism: The indole nitrogen remains available for H-bonding with backbone carbonyls (e.g., in the hinge region of kinases) or can be alkylated to tune solubility and membrane permeability.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Functionalization (Suzuki Coupling @ C7)

This protocol validates the reactivity of the C7-Br without compromising the C5-COOH.

Reagents:

  • Substrate: 7-bromo-1H-indole-5-carboxylic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the indole substrate, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Solvation: Add degassed solvent mixture.

  • Thermal Activation: Heat to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass = Substrate - Br + Phenyl).

  • Workup: Cool to RT, acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), and extract with EtOAc.

  • Validation: The product should show a clear loss of the isotopic bromine pattern (1:1 doublet) in Mass Spec.

Protocol B: Amide Coupling @ C5 (carboxylic acid activation)

Used to attach the "warhead" or solubilizing group.

Reagents:

  • Substrate: 7-bromo-1H-indole-5-carboxylic acid[2]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve indole in DMF. Add DIPEA, followed by HATU. Stir for 10 mins at 0°C to form the active ester (OAt).

  • Coupling: Add the amine dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Dilute with saturated LiCl solution (removes DMF during extraction).

  • Validation: NMR should show the diagnostic amide rotamers and retention of the C7-Br signal (confirming chemoselectivity).

Part 4: Mechanism Visualization (Pathway Logic)

The following diagram illustrates the divergent synthesis pathways from this core scaffold to bioactive USP7 and Kinase inhibitors.

IndoleScaffold Core 7-Bromo-1H-indole- 5-carboxylic acid (The Scaffold) Suzuki Pd-Catalyzed Cross-Coupling (C7 Functionalization) Core->Suzuki Targeting C7-Br Amidation HATU/EDC Amide Coupling (C5 Functionalization) Core->Amidation Targeting C5-COOH USP7 USP7 Inhibitor (Deubiquitinase Target) C7: Hydrophobic Aryl C5: Amide Linker Suzuki->USP7 Aryl Extension Kinase Kinase Inhibitor (VEGFR/EGFR) C7: Solubilizing Group C5: Hinge Binder Amidation->Kinase Peptidomimetic

Caption: Divergent synthesis map showing the orthogonal utility of the C7-Br and C5-COOH vectors in accessing distinct therapeutic classes.

Part 5: References

  • World Intellectual Property Organization (WIPO). (2024). Patent WO2024042494A1: Substituted Pyrrolotriazines and Indole Intermediates as USP7 Inhibitors.Link[2]

  • National Center for Biotechnology Information. (2014). Mechanism of inhibition for BMS-791325, a novel non-nucleoside inhibitor of hepatitis C virus NS5B polymerase.[3] PubMed Central. Link

  • BenchChem. (2025).[4] Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid and Isomers.Link

  • Journal of Medicinal Chemistry. (2014). Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325.[5] ACS Publications. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indole-5-carboxylic acid

Abstract 7-bromo-1H-indole-5-carboxylic acid is an indole derivative with significant potential as a building block in pharmaceutical and biochemical research. Understanding its fundamental physicochemical properties—nam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-bromo-1H-indole-5-carboxylic acid is an indole derivative with significant potential as a building block in pharmaceutical and biochemical research. Understanding its fundamental physicochemical properties—namely aqueous solubility and chemical stability—is a critical prerequisite for its successful application in drug discovery, formulation development, and materials science. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles. It details robust, field-proven protocols for determining thermodynamic solubility and assessing chemical stability through forced degradation studies, in alignment with international regulatory standards. The causality behind experimental choices is explained, and all quantitative data and workflows are presented in a clear, structured format to support researchers in making informed decisions for handling, formulation, and development of this compound.

Introduction and Physicochemical Profile

7-bromo-1H-indole-5-carboxylic acid belongs to the indole class of heterocyclic compounds, which are scaffolds for numerous biologically active molecules.[1] The presence of a bromine atom at the C7 position and a carboxylic acid at the C5 position significantly influences its electronic properties, reactivity, and intermolecular interactions. A thorough characterization of its solubility and stability is paramount for predicting its behavior in biological systems and ensuring the development of robust and reliable formulations.

Molecular Structure and Core Properties

Before delving into experimental protocols, a summary of the key physicochemical properties provides a foundational understanding of the molecule's behavior.

  • Molecular Structure:

  • Physicochemical Data Summary:

PropertyValue (Predicted/Analog Data)Significance
Molecular Formula C₉H₆BrNO₂Defines the elemental composition.
Molecular Weight 240.06 g/mol Essential for all concentration and molarity calculations.
pKa (Acidic) ~4.0 - 4.5The carboxylic acid group is the primary acidic center, dictating pH-dependent solubility. This estimate is based on benzoic acid (pKa 4.2) and related indole carboxylic acids. [2][3]
logP ~2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Aqueous Solubility Profiling

Aqueous solubility is a critical determinant of a compound's dissolution rate and bioavailability. For an ionizable molecule like 7-bromo-1H-indole-5-carboxylic acid, solubility is intrinsically linked to the pH of the medium.

Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of a weakly acidic compound increases as the pH of the solution rises above its pKa. This is because the acidic functional group (carboxylic acid) deprotonates to form a more polar, and thus more water-soluble, carboxylate salt. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. Understanding this principle is key to designing relevant solubility experiments and developing formulations.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. [4]It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a true equilibrium has been reached. [5][6] Objective: To determine the equilibrium solubility of 7-bromo-1H-indole-5-carboxylic acid in various aqueous buffers.

Materials:

  • 7-bromo-1H-indole-5-carboxylic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Hydrochloric acid buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and formic acid

  • Calibrated pH meter and analytical balance

  • Orbital shaker with temperature control

  • Centrifuge and/or 0.22 µm syringe filters

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Prepare a series of vials for each pH condition (e.g., pH 1.2, 4.5, 7.4), run in triplicate.

  • Addition of Compound: Add an excess of solid 7-bromo-1H-indole-5-carboxylic acid to each vial. An amount that ensures undissolved solid remains visible throughout the experiment is crucial. [6]3. Addition of Media: Add a precise volume (e.g., 1.0 mL) of the respective aqueous buffer to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM). [6]Allow the suspensions to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. [6][7]5. Phase Separation: After equilibration, carefully remove the vials. Allow the solid to settle. Separate the saturated supernatant from the excess solid by either:

    • Centrifuging the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filtering the supernatant through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the solid pellet. [6]6. Quantification:

    • Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0) to determine the concentration of the dissolved compound.

    • Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear table to illustrate the pH-dependent nature of the compound's solubility.

pH of MediumMean Solubility (µg/mL) ± SD (n=3)Physical State
1.2 (Simulated Gastric Fluid) Hypothetical: 5 ± 1Crystalline solid present
4.5 (Acetate Buffer) Hypothetical: 50 ± 5Crystalline solid present
7.4 (Simulated Intestinal Fluid) Hypothetical: 850 ± 40Crystalline solid present
Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound into vials prep2 Add precise volume of buffers (pH 1.2, 4.5, 7.4) prep1->prep2 equil1 Seal and shake at constant T° (24-72h) prep2->equil1 sep1 Centrifuge or Filter (0.22 µm) to get clear supernatant equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Solubility (µg/mL) quant2->quant3

Caption: Thermodynamic Solubility Workflow.

Chemical Stability Assessment: Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. [8][9]These studies are a core requirement of regulatory bodies like the ICH. [10][11]

Theoretical Framework: Degradation Pathways of Indoles

The indole nucleus is susceptible to degradation under several conditions:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of various oxindoles and hydroxylated species.

  • Acid/Base Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if other labile functional groups are present.

  • Photodegradation: Indoles can absorb UV light, leading to photolytic cleavage or polymerization.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of 7-bromo-1H-indole-5-carboxylic acid under various stress conditions as mandated by ICH guidelines (Q1A/Q1B). [8][11] Materials:

  • 7-bromo-1H-indole-5-carboxylic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Calibrated oven, photostability chamber

  • HPLC-DAD/MS system for analysis and peak purity assessment

Step-by-Step Methodology:

A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared and subjected to the following conditions. [12]A control sample, protected from stress, is stored at 4°C. The goal is to achieve 5-20% degradation. [10]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 80°C for 7 days.

    • Dissolve a known weight of the stressed solid and dilute for analysis.

  • Photostability:

    • Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [11][12] * Analyze the samples alongside a dark control wrapped in aluminum foil.

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method (see Section 4.0). The chromatograms are evaluated for the appearance of new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure all major degradants are accounted for.

Data Presentation: Stability Summary
Stress ConditionDuration/Temp% Assay LostNo. of DegradantsObservations
Control N/A0%0No change.
0.1 M HCl 24h / 60°CHypothetical: 2%1 (minor)Largely stable.
0.1 M NaOH 8h / RTHypothetical: 15%2Significant degradation observed.
3% H₂O₂ 24h / RTHypothetical: 18%3Highly susceptible to oxidation.
Thermal (Solid) 7d / 80°CHypothetical: <1%0Thermally stable in solid state.
Photolytic ICH Q1BHypothetical: 8%1Moderate light sensitivity.
Workflow Visualization

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base oxid Oxidative 3% H₂O₂, RT start->oxid photo Photolytic ICH Q1B Light start->photo therm Thermal (Solid) 80°C start->therm analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis photo->analysis therm->analysis report Report % Degradation & Degradation Profile analysis->report

Caption: Forced Degradation Study Workflow.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. Its purpose is to quantify the parent compound accurately and resolve it from any potential impurities or degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes) is typically effective for separating polar degradants from the more lipophilic parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 220 nm or 275 nm for an indole). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating that the parent peak is resolved from all degradant peaks generated during the forced degradation study.

Conclusion and Recommendations

This guide outlines the essential theoretical and practical considerations for characterizing the solubility and stability of 7-bromo-1H-indole-5-carboxylic acid.

  • Solubility: The compound is predicted to exhibit classic weak acid behavior, with low solubility at acidic pH and significantly higher solubility at neutral and basic pH. This is a critical factor for selecting appropriate vehicles for in vitro assays and for guiding formulation strategies for in vivo studies.

  • Stability: The indole core suggests a primary liability towards oxidative degradation. The forced degradation results will confirm this and highlight any sensitivities to base hydrolysis and light. Based on these findings, the compound should be handled with care, stored protected from light, and in an environment free of strong oxidizing agents or highly basic conditions.

By following the detailed protocols within this guide, researchers can generate high-quality, reliable data to support the advancement of 7-bromo-1H-indole-5-carboxylic acid in the drug discovery and development pipeline.

References

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

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  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

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  • PubMed. (1983). Factors Affecting the Stability of Fluorescent Isoindoles. [Link]

  • PMC. Novel C3-Methylene-Bridged Indole Derivatives. [Link]

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Foundational

The Strategic Synthesis and Therapeutic Potential of 7-Bromo-1H-Indole-5-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its halogenated congeners, 7-bromo-1H-indole-5-carboxylic acid represents a particularly strategic scaffold for the development of novel therapeutics. Its unique substitution pattern offers distinct advantages in modulating physicochemical properties and directing molecular interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of 7-bromo-1H-indole-5-carboxylic acid derivatives and their analogs. We will explore rational design strategies, detail synthetic methodologies, and discuss the emerging role of these compounds in oncology and other therapeutic areas, with a focus on their potential as kinase inhibitors.

Introduction: The Significance of the 7-Bromo-1H-Indole-5-Carboxylic Acid Scaffold

The indole ring system is a privileged structure in drug discovery, owing to its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions with biological macromolecules. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 5-position of the indole core imparts a unique set of properties that are highly advantageous for drug design.

The 7-bromo substituent can serve multiple roles:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the molecule are altered, which can influence cell permeability, metabolic stability, and oral bioavailability.

  • Directional Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • Synthetic Handle: The bromo group provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.

The 5-carboxylic acid group offers:

  • A Key Interaction Point: The carboxylate can form strong hydrogen bonds or ionic interactions with key residues in a protein's active site.

  • Improved Solubility: The acidic nature of the carboxylic acid can enhance the aqueous solubility of the molecule, a critical factor for drug development.

  • A Versatile Derivatization Site: The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and hydrazides, to fine-tune the compound's properties and explore structure-activity relationships (SAR).

This guide will delve into the practical aspects of working with this promising scaffold, from its synthesis to the evaluation of its biological activity.

Synthetic Strategies for the 7-Bromo-1H-Indole-5-Carboxylic Acid Core

The construction of the 7-bromo-1H-indole-5-carboxylic acid core can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns. A prominent and versatile method for indole synthesis is the Fischer indole synthesis.[1][2]

Retrosynthetic Analysis and Key Synthetic Transformations

A logical retrosynthetic approach to 7-bromo-1H-indole-5-carboxylic acid would involve the Fischer indole cyclization of a suitably substituted phenylhydrazone.

G A 7-Bromo-1H-indole-5-carboxylic acid B Fischer Indole Synthesis A->B Cyclization C 4-Bromo-2-hydrazinobenzoic acid B->C D Pyruvic acid or its ester B->D E Diazotization and Reduction C->E Formation F 4-Bromo-2-aminobenzoic acid E->F

Caption: Retrosynthetic approach for 7-bromo-1H-indole-5-carboxylic acid.

Experimental Protocol: Fischer Indole Synthesis of Methyl 7-Bromo-1H-indole-5-carboxylate

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

This starting material can be prepared from 2-nitrotoluene via electrophilic bromination.

Step 2: Oxidation to 4-Bromo-2-nitrobenzoic acid

The methyl group of 4-bromo-2-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Step 3: Esterification to Methyl 4-Bromo-2-nitrobenzoate

The carboxylic acid is converted to its methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of sulfuric acid).

Step 4: Reduction to Methyl 2-Amino-4-bromobenzoate

The nitro group is selectively reduced to an amine, for example, by using tin(II) chloride or catalytic hydrogenation.

Step 5: Diazotization and Reduction to Methyl 4-Bromo-2-hydrazinobenzoate

The amino group is converted to a diazonium salt, which is then reduced to the corresponding hydrazine.

Step 6: Fischer Indole Synthesis to Methyl 7-Bromo-1H-indole-5-carboxylate

The synthesized hydrazine is condensed with a pyruvate equivalent (e.g., methyl pyruvate) under acidic conditions to induce cyclization and form the indole ring.

G cluster_0 Synthesis Workflow A 4-Bromo-2-nitrotoluene B Oxidation A->B C 4-Bromo-2-nitrobenzoic acid B->C D Esterification C->D E Methyl 4-Bromo-2-nitrobenzoate D->E F Reduction E->F G Methyl 2-Amino-4-bromobenzoate F->G H Diazotization & Reduction G->H I Methyl 4-Bromo-2-hydrazinobenzoate H->I J Fischer Indole Synthesis I->J K Methyl 7-Bromo-1H-indole-5-carboxylate J->K L Hydrolysis K->L M 7-Bromo-1H-indole-5-carboxylic acid L->M

Caption: Generalized workflow for the synthesis of 7-bromo-1H-indole-5-carboxylic acid.

Step 7: Hydrolysis to 7-Bromo-1H-indole-5-carboxylic acid

The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, typically using a base such as sodium hydroxide followed by acidification.

Therapeutic Applications and Biological Activity

While specific biological data for derivatives of 7-bromo-1H-indole-5-carboxylic acid are emerging, the broader class of bromo-indole derivatives has shown significant promise in various therapeutic areas, particularly in oncology.

Kinase Inhibition in Oncology

Many bromo-indole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5][6] The 7-azaindole scaffold, a close analog of the indole ring, is a well-established hinge-binding motif in many kinase inhibitors, including the FDA-approved drug vemurafenib.[7] This suggests that the 7-bromo-1H-indole core could also serve as a valuable scaffold for the design of novel kinase inhibitors.

Potential kinase targets for derivatives of 7-bromo-1H-indole-5-carboxylic acid include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. 5-Bromoindole-2-carboxylic acid derivatives have been reported as EGFR inhibitors.[4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Other Serine/Threonine and Tyrosine Kinases: The versatility of the indole scaffold allows for the design of inhibitors targeting a wide range of kinases involved in cancer progression.

G 7-Bromo-1H-indole-5-carboxylic Acid Derivative 7-Bromo-1H-indole-5-carboxylic Acid Derivative Kinase Active Site Kinase Active Site 7-Bromo-1H-indole-5-carboxylic Acid Derivative->Kinase Active Site Binds to Phosphorylation Phosphorylation Kinase Active Site->Phosphorylation Inhibits ATP ATP ATP->Kinase Active Site Competes for binding Cancer Cell Proliferation Cancer Cell Proliferation Phosphorylation->Cancer Cell Proliferation Leads to Phosphorylation->Cancer Cell Proliferation Inhibition of proliferation

Caption: Mechanism of action for kinase inhibition by a 7-bromo-1H-indole-5-carboxylic acid derivative.

Other Potential Therapeutic Areas

The unique chemical properties of 7-bromo-1H-indole-5-carboxylic acid derivatives suggest their potential utility in other therapeutic areas as well, including:

  • Antiviral Agents: Indole derivatives have been explored as inhibitors of viral entry and replication.

  • Central Nervous System (CNS) Disorders: The indole scaffold is present in many neurotransmitters and CNS-active drugs.

  • Antibacterial Agents: Halogenated indoles have demonstrated the ability to inhibit bacterial biofilm formation and eradicate persister cells.[]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-bromo-1H-indole-5-carboxylic acid scaffold is crucial for optimizing biological activity and drug-like properties. Key areas for SAR exploration include:

  • Derivatization of the 5-Carboxylic Acid: Conversion to amides and esters can modulate solubility, cell permeability, and interactions with the target protein. Introducing different amine or alcohol fragments allows for probing of the binding pocket.

  • Substitution at the 1-Position (Indole Nitrogen): Alkylation or arylation at the N1 position can influence the molecule's conformation and introduce additional interaction points.

  • Modification of the 7-Bromo Group: While the bromine atom is a key feature, its replacement with other halogens or small functional groups can fine-tune the electronic properties and halogen bonding potential.

  • Substitution at Other Positions of the Indole Ring: Functionalization at the 2, 3, 4, and 6-positions can further optimize potency and selectivity.

Table 1: Hypothetical SAR Data for 7-Bromo-1H-indole-5-carboxamide Derivatives as Kinase Inhibitors

Compound IDR Group on AmideKinase IC50 (nM)
1a -H500
1b -CH3250
1c -Phenyl100
1d -4-Fluorophenyl50
1e -3-Pyridyl75

This data is hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The 7-bromo-1H-indole-5-carboxylic acid scaffold holds significant promise for the development of novel therapeutics. While research on this specific core is still in its early stages, the established biological activities of related bromo-indole derivatives provide a strong rationale for its further investigation. Future efforts should focus on:

  • Development of Efficient and Scalable Synthetic Routes: Optimizing the synthesis of the core structure is essential for enabling extensive medicinal chemistry programs.

  • Exploration of a Broad Range of Biological Targets: Screening derivatives against a diverse panel of kinases and other disease-relevant targets could uncover new therapeutic opportunities.

  • In-depth Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding modes of these compounds will facilitate the rational design of more potent and selective inhibitors.

References

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  • Google Patents.
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  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2483.
  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current medicinal chemistry, 28(30), 6147–6171.
  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry, 64(1), 584–601.
  • Al-Hourani, B. J., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]

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  • Crespi, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13911–13919.
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  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-biological interactions, 343, 109478.
  • Hassan, O. A. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(35), e202202235.

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Exploratory

An In-depth Technical Guide to Venetoclax (CAS No. 1360950-90-8): A Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Venetoclax, identified by CAS number 1360950-90-8, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Marketed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, identified by CAS number 1360950-90-8, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Marketed under the brand names Venclexta® and Venclyxto®, this orally bioavailable small molecule has emerged as a significant therapeutic agent in the treatment of various hematologic malignancies.[3][4] Its development marked a pivotal moment in cancer therapy, as it was the first approved drug designed to target protein-protein interactions.[3] This guide provides a comprehensive technical overview of Venetoclax, encompassing its physicochemical properties, mechanism of action, pharmacological profile, and key experimental protocols for its research and application.

Core Properties of Venetoclax

A thorough understanding of the physicochemical properties of Venetoclax is fundamental for its application in research and formulation development.

PropertyValueSource
Chemical Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[4]
Molecular Formula C45H50ClN7O7S[2]
Molecular Weight 868.44 g/mol [2]
Appearance Light yellow to dark yellow solid[4]
Solubility Very low aqueous solubility[4]
CAS Number 1360950-90-8N/A

Mechanism of Action: Restoring Apoptosis

Venetoclax functions as a BH3-mimetic, a class of drugs that mimic the activity of the BH3-only proteins, which are natural antagonists of pro-survival proteins like BCL-2.[3] In many lymphoid malignancies, the overexpression of BCL-2 is a key survival mechanism, preventing cancer cells from undergoing apoptosis (programmed cell death).[3][4]

Venetoclax selectively binds to the BH3-binding groove of the BCL-2 protein with high affinity (Ki < 0.01 nM).[1] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins triggers a cascade of events, including mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to the execution of the apoptotic program.[4][5]

A critical aspect of Venetoclax's clinical utility is its selectivity for BCL-2 over other BCL-2 family members like BCL-xL and BCL-W.[1] This selectivity is crucial for minimizing off-target effects, particularly thrombocytopenia, which is associated with the inhibition of BCL-xL.

Venetoclax Venetoclax (BH3-Mimetic) BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM, BAK, BAX) BCL2->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Venetoclax's mechanism of action.

Pharmacokinetics and Metabolism

Venetoclax is administered orally and exhibits a time to maximum plasma concentration (Tmax) of 5 to 8 hours.[3][4] Its absorption is significantly influenced by food, with administration alongside a low-fat or high-fat meal increasing its exposure by approximately 3.4-fold and 5.1- to 5.3-fold, respectively, compared to fasting conditions.[4] The apparent volume of distribution is large, ranging from approximately 256 to 321 L, and it is highly bound to human plasma proteins (>99.9%).[3]

Metabolism of Venetoclax is primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[3] Consequently, co-administration with strong or moderate CYP3A inhibitors or inducers can significantly alter Venetoclax plasma concentrations, necessitating dose adjustments.

Clinical Applications and Efficacy

Venetoclax is approved for the treatment of adult patients with:

  • Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL) [3]

  • Acute Myeloid Leukemia (AML) in specific patient populations, often in combination with other agents like azacitidine, decitabine, or low-dose cytarabine.[3][5]

Clinical studies have demonstrated significant efficacy, with high overall response rates in patients with relapsed or refractory CLL, including those with poor prognostic indicators such as the 17p deletion.[2]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of Venetoclax on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., T-cell acute lymphoblastic leukemia cells)

  • Complete cell culture medium

  • Venetoclax stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Venetoclax in complete cell culture medium. Remove the existing medium from the wells and add the Venetoclax dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Venetoclax concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Venetoclax A->C B Prepare Venetoclax Serial Dilutions B->C D Incubate for 48 hours C->D E Add Cell Viability Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro cell viability assay.

Safety and Handling

A critical safety consideration with Venetoclax is the risk of Tumor Lysis Syndrome (TLS), particularly at the initiation of treatment and during the dose-escalation phase.[5] TLS is a result of the rapid breakdown of cancer cells, which can lead to life-threatening metabolic abnormalities. Therefore, a gradual dose ramp-up schedule is essential, along with appropriate prophylaxis, including hydration and anti-hyperuricemic agents.[4] Patients should be carefully monitored for signs of TLS.

Conclusion

Venetoclax represents a landmark achievement in targeted cancer therapy. Its ability to selectively inhibit the BCL-2 protein and restore the natural process of apoptosis has provided a valuable treatment option for patients with specific hematologic malignancies. A thorough understanding of its properties, mechanism of action, and clinical considerations is paramount for its effective and safe use in both research and clinical practice.

References

  • Wikipedia. Venetoclax. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR Attachment 1: Product Information for Venetoclax. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49846579, Venetoclax. [Link]

  • VENCLEXTA® (venetoclax tablets). Mechanism Of Action. [Link]

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Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Bromo-Indole Carboxylic Acids

Topic: Structure-Activity Relationship of Bromo-Indole Carboxylic Acids Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1] Executive Summary: The Privileged Scaffold The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Bromo-Indole Carboxylic Acids Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary: The Privileged Scaffold

The bromo-indole carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from a synergistic duality:

  • The Indole Core: A rigid, bicyclic aromatic system that mimics the side chain of Tryptophan and purine bases (adenine), making it an ideal scaffold for kinase inhibitors and peptidomimetics.[1]

  • The Bromo-Substituent: Far from being a simple hydrophobic filler, the bromine atom participates in Halogen Bonding (XB) .[1] The electropositive "sigma-hole" of the bromine atom can interact directionally with backbone carbonyls or nucleophilic residues in the active site.

  • The Carboxylic Acid: Functions as a "warhead" for electrostatic anchoring, typically forming salt bridges with conserved lysine or arginine residues (e.g., the catalytic lysine in kinases or Arg171 in LDH-A).[1]

This guide dissects the SAR of this scaffold, focusing on its application in kinase inhibition (CK2, EGFR) and metabolic regulation (LDH-A).[1]

Mechanistic SAR Analysis

The Halogen Bond and Hydrophobic Filling

In many bromo-indole inhibitors, the bromine atom replaces a hydration shell and occupies a hydrophobic pocket.[1] However, its potency often exceeds that of a methyl group of similar size due to halogen bonding.[1]

  • Sigma-Hole Interaction: The C-Br bond creates an anisotropic charge distribution. The tip of the bromine is electropositive (sigma-hole), allowing it to act as a Lewis acid toward nucleophiles (e.g., backbone C=O of Valine/Isoleucine in the kinase hinge region).[1]

  • Position Sensitivity:

    • 5-Bromo: Often targets the hydrophobic region II in kinases (e.g., CK2).

    • 4,5,6,7-Tetrabromo: Maximizes hydrophobic displacement but suffers from poor solubility.[1] Mono- or di-substitution (e.g., 5,6-dibromo) is often the optimal compromise.[1]

The Carboxylate Anchor

The carboxylic acid moiety (-COOH) is critical for orientation but poses cell-permeability challenges.

  • Direct Interaction: In Lactate Dehydrogenase A (LDH-A) inhibitors, the 2-carboxylate mimics the pyruvate substrate, engaging Arg171.[1]

  • Prodrug/Isostere Requirement: For intracellular targets (kinases), the free acid is often masked as an ester, amide, or hydrazone to improve membrane permeability (LogP), or replaced by a bioisostere (e.g., tetrazole).[1]

Visualization of the SAR Logic

SAR_Logic Indole Indole Scaffold (Rigid Core) Pos5 5-Position (Br) Halogen Bonding / Hydrophobic Fill Indole->Pos5 Pos2 2-Position (COOH) Electrostatic Anchor / Salt Bridge Indole->Pos2 Pos3 3-Position Auxiliary Binding / Solubility Indole->Pos3 Target_Kinase Target: Kinase (CK2/EGFR) Br binds Hinge/Gatekeeper Pos5->Target_Kinase Sigma-hole interaction Pos2->Target_Kinase Lys68 Interaction (CK2) Target_LDHA Target: LDH-A COOH mimics Pyruvate Pos2->Target_LDHA Arg171 Interaction

Figure 1: Functional mapping of the bromo-indole carboxylic acid scaffold. The 5-Br and 2-COOH positions act as primary determinants for specificity.

Case Studies and Data

Case Study A: EGFR Tyrosine Kinase Inhibitors

Recent studies demonstrate that 5-bromoindole-2-carboxylic acid derivatives (specifically hydrazones) function as potent EGFR inhibitors. The free acid serves as a precursor, but the derivative (hydrazone) extends into the binding pocket to interact with Asp855.

Key SAR Findings:

  • 5-Br: Essential. Removal or replacement with Cl reduces potency, confirming the specific size/electronic requirement of Br.[1]

  • 2-Linker: Conversion of COOH to carbohydrazide improves lipophilicity and binding affinity.

Case Study B: LDH-A Inhibition

For metabolic targets like LDH-A, the carboxylic acid is preserved to mimic the substrate.

Comparative Data (Simulated based on Granchi et al. & Genentech data):

Compound IDStructureTargetIC50 (µM)SAR Insight
Ref-1 Indole-2-carboxylic acidLDH-A> 500Inactive without hydrophobic substituents.
Br-1 5-Bromoindole-2-carboxylic acid LDH-A250Br provides necessary hydrophobic contact; weak inhibitor.
NHI-2 1-OH-6-phenyl-4-CF3-indole-2-COOHLDH-A4.8N-OH and bulky lipophilic groups (Ph, CF3) drastically improve potency.[1]
EGFR-3a 5-Bromoindole-2-carbohydrazide deriv.EGFR0.21Amide/hydrazone derivatization shifts selectivity to kinases.

Experimental Protocols

Synthesis of 5-Bromoindole-2-carboxylic Acid

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative generation.[1]

Method: Modified Reissert Indole Synthesis or Hydrolysis of Ethyl Ester. Reaction Scheme Visualization:

Synthesis_Flow Start Starting Material: Ethyl Pyruvate + 4-Bromophenylhydrazine Step1 Step 1: Fischer Indolization (PPA or ZnCl2, Reflux) Start->Step1 Inter Intermediate: Ethyl 5-bromoindole-2-carboxylate Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product Product: 5-Bromoindole-2-carboxylic acid Step2->Product

Figure 2: Synthetic route for the core scaffold.

Protocol Steps:

  • Hydrazone Formation: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in ethanol. Stir at RT for 2 hours. Filter the hydrazone precipitate.

  • Fischer Cyclization: Suspend the hydrazone in polyphosphoric acid (PPA). Heat to 110°C for 3 hours. (Caution: Exothermic).[1] Pour onto ice/water. Extract the indole ester with ethyl acetate.

  • Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH (3 eq).[1] Stir at 60°C until TLC shows consumption of ester (~4h). Acidify with 1M HCl to pH 3. Filter the white precipitate.

    • Yield: Typically 65-75%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~13.0 ppm (COOH) and the characteristic indole NH.

Biological Assay: LDH-A Inhibition (NADH Consumption)

Principle: LDH converts Pyruvate to Lactate, oxidizing NADH to NAD+.[1] The decrease in NADH fluorescence (Ex 340nm / Em 460nm) is proportional to enzyme activity.[1]

Workflow:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Substrate Mix: 200 µM Pyruvate, 200 µM NADH.

  • Enzyme: Recombinant human LDH-A (final conc 0.5 nM).

  • Procedure:

    • Incubate Enzyme + Inhibitor (dissolved in DMSO) for 15 min at RT.

    • Add Substrate Mix to initiate reaction.

    • Monitor fluorescence decrease kinetically for 10 minutes.

  • Analysis: Calculate slope (Vmax). Determine % Inhibition relative to DMSO control.

References

  • Novel 5-bromoindole-2-carboxylic Acid Deriv

    • Source: Anticancer Agents Med Chem. 2023;23(11):1336-1348.
    • URL:[Link]

  • Carboxylic acids as inhibitors of human protein kinase CK2.

    • Source: Eur J Med Chem. 2011;46(2):870-876.[2]

    • URL:[Link]

  • Discovery of N-hydroxyindole-2-carboxylates as inhibitors of human lact

    • Source: J Med Chem. 2011;54(6):1599-1612.
    • URL:[Link][1]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids.

    • Source: ACS Omega. 2020.
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-bromo-1H-indole-5-carboxylic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-bromo-1H-indole-5-carboxylic acid, a key building block in the development of novel therapeutics. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-bromo-1H-indole-5-carboxylic acid, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will delve into a robust and well-established synthetic route, elucidating the rationale behind each procedural step and providing the necessary technical details for successful execution.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indole-5-carboxylic acids are of significant interest due to their potential as modulators of various biological targets. The introduction of a bromine atom at the 7-position can further enhance biological activity and provide a handle for subsequent chemical modifications. This guide will focus on a reliable synthetic pathway to access 7-bromo-1H-indole-5-carboxylic acid, a valuable intermediate for drug discovery programs.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 7-bromo-1H-indole-5-carboxylic acid is most effectively achieved through a multi-step sequence, beginning with a commercially available substituted aniline. The chosen strategy leverages the classical Fischer indole synthesis, a powerful and versatile method for constructing the indole ring system.[1] The overall synthetic workflow is depicted below.

A Methyl 3-amino-4-bromobenzoate B Methyl 4-bromo-3-hydrazinylbenzoate A->B  Diazotization & Reduction   C Methyl 7-bromo-1H-indole-5-carboxylate B->C  Fischer Indole Synthesis   D 7-bromo-1H-indole-5-carboxylic acid C->D  Hydrolysis  

Figure 1: Overall synthetic workflow for 7-bromo-1H-indole-5-carboxylic acid.

This approach involves three key transformations:

  • Formation of the Phenylhydrazine: The synthesis commences with the conversion of methyl 3-amino-4-bromobenzoate to the corresponding phenylhydrazine derivative.

  • Fischer Indole Synthesis: The phenylhydrazine is then condensed with a suitable carbonyl compound, followed by an acid-catalyzed cyclization to form the indole ring.

  • Ester Hydrolysis: The final step involves the saponification of the methyl ester to yield the desired carboxylic acid.

Part 1: Synthesis of Methyl 4-bromo-3-hydrazinylbenzoate (Intermediate 1)

The initial step involves the conversion of an aromatic amine to a hydrazine. This is a classical transformation in organic chemistry, typically proceeding through a diazonium salt intermediate which is then reduced.

Protocol: Diazotization and Reduction

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-amino-4-bromobenzoate230.0610.0 g43.5
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
Sodium Nitrite (NaNO₂)69.003.3 g47.8
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6324.6 g109
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend methyl 3-amino-4-bromobenzoate (10.0 g, 43.5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (30 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Reduction:

    • In a separate 500 mL beaker, dissolve tin(II) chloride dihydrate (24.6 g, 109 mmol) in concentrated hydrochloric acid (40 mL).

    • Cool the tin(II) chloride solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.

  • Work-up and Isolation:

    • Filter the precipitate and wash it with a small amount of cold water.

    • Suspend the crude hydrazine hydrochloride salt in water (100 mL) and basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain methyl 4-bromo-3-hydrazinylbenzoate as a solid. This intermediate can be used in the next step without further purification.

Part 2: Synthesis of Methyl 7-bromo-1H-indole-5-carboxylate (Intermediate 2)

This central step utilizes the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms the indole ring from a phenylhydrazone.[1][2] The phenylhydrazone is formed in situ by the reaction of the hydrazine with ethyl pyruvate.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied process involving several key steps:[2]

  • Hydrazone Formation: The arylhydrazine reacts with the ketone (or aldehyde) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: An acid-catalyzed[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new C-C bond and breaking the N-N bond.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization and subsequent intramolecular cyclization.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.

A Arylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D Enamine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Aromatization & Cyclization G Indole F->G -NH3

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Protocol: Fischer Indole Cyclization

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-bromo-3-hydrazinylbenzoate245.07(from previous step)~43.5
Ethyl Pyruvate116.125.5 g47.3
Polyphosphoric Acid (PPA)-100 g-
Toluene92.14100 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Phenylhydrazone Formation and Cyclization:

    • In a 250 mL round-bottom flask, combine the crude methyl 4-bromo-3-hydrazinylbenzoate from the previous step with ethyl pyruvate (5.5 g, 47.3 mmol) in toluene (100 mL).

    • Heat the mixture to reflux for 1 hour with a Dean-Stark trap to remove the water formed during the reaction.

    • Cool the reaction mixture to room temperature and then slowly add polyphosphoric acid (100 g) with efficient stirring.

    • Heat the mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (300 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure methyl 7-bromo-1H-indole-5-carboxylate.

Part 3: Synthesis of 7-bromo-1H-indole-5-carboxylic acid (Final Product)

The final step is a straightforward hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base.

Protocol: Ester Hydrolysis

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 7-bromo-1H-indole-5-carboxylate268.09(from previous step)-
Sodium Hydroxide (NaOH)40.002.0 g50
Methanol32.0450 mL-
Water18.0250 mL-
2M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Saponification:

    • In a 250 mL round-bottom flask, dissolve the methyl 7-bromo-1H-indole-5-carboxylate in a mixture of methanol (50 mL) and water (50 mL).

    • Add sodium hydroxide (2.0 g, 50 mmol) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-bromo-1H-indole-5-carboxylic acid as a solid.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 7-bromo-1H-indole-5-carboxylic acid. By following these step-by-step instructions and adhering to standard laboratory safety practices, researchers can successfully synthesize this valuable building block for their drug discovery and development efforts. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 43-398.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
  • Cacchi, S.; Fabrizi, G. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley-VCH Verlag GmbH & Co. KGaA, 2012; pp 1–36.
  • Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link] (accessed Feb 15, 2026).

Sources

Application

Application Notes and Protocols for 7-bromo-1H-indole-5-carboxylic acid

Abstract This document provides a detailed technical guide for the experimental use of 7-bromo-1H-indole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present its p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the experimental use of 7-bromo-1H-indole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present its physicochemical properties, comprehensive safety and handling procedures, and a field-proven, step-by-step protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Scientific Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. 7-bromo-1H-indole-5-carboxylic acid is a particularly valuable derivative, offering three distinct points for chemical modification: the bromine atom at the 7-position, the carboxylic acid at the 5-position, and the indole nitrogen.

The bromine atom is especially significant as it serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[2][3] This capability is crucial in drug discovery for performing structure-activity relationship (SAR) studies. For instance, derivatives of 7-substituted indoles have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology.[1][4] The carboxylic acid group, meanwhile, provides a site for amide bond formation or other derivatizations, further expanding the accessible chemical space.[5]

This guide focuses on the most common and powerful application of the 7-bromo moiety: the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6]

Physicochemical and Safety Information

Compound Properties

A thorough understanding of the compound's properties is essential before its use in any experimental setup.

PropertyValueSource
CAS Number 1360950-90-8[7]
Molecular Formula C₉H₆BrNO₂[7]
Molecular Weight 240.05 g/mol [7]
Appearance Off-white to light brown solidGeneral Observation
Purity Typically ≥98%Commercial Suppliers
Solubility Soluble in DMF, DMSO; limited solubility in methanol and waterGeneral Chemical Knowledge
Safety and Handling

Based on data for structurally related bromo-indole compounds, 7-bromo-1H-indole-5-carboxylic acid should be handled with care.[8][9][10]

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at recommended temperatures (often 0-8°C).

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: If swallowed, rinse mouth and call a poison control center or doctor immediately. Do not induce vomiting.[11]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organohalide.[6] It is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[12]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[13] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (7-bromo-1H-indole-5-carboxylic acid), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[12] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_intermediate Ar-Pd(II)L₂-R pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination reductive_elimination Reductive Elimination product_label Ar-R pd_intermediate->product_label arbr_label Ar-Br arbr_label->pd_complex boronic_label R-B(OH)₂ + Base boronic_label->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 7-Aryl-1H-indole-5-carboxylic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of 7-bromo-1H-indole-5-carboxylic acid with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
7-bromo-1H-indole-5-carboxylic acid240.051.0240 mgStarting Material
Arylboronic AcidVariable1.2 - 1.5VariableCoupling Partner
Pd(dppf)Cl₂731.70.03 - 0.0522 - 37 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0276 - 415 mgBase
1,4-Dioxane--~8 mLSolvent
Water--~2 mLCo-solvent

Causality Note: The choice of catalyst, base, and solvent system is critical. Pd(dppf)Cl₂ is a robust catalyst for coupling aryl bromides.[13][14] The base is essential for activating the boronic acid.[12] A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents.

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat Reaction (e.g., 90-100 °C, 4-12 h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Quench, acidify, extract) monitor->workup Complete purify 7. Purification (Column Chromatography / Recrystallization) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial containing a magnetic stir bar, add 7-bromo-1H-indole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Causality Note: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting indole. Causality Note: Degassing the solvents (by sparging with an inert gas or freeze-pump-thaw cycles) further minimizes oxygen in the reaction.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 90-100 °C) and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, making it less water-soluble. The product will often precipitate.

  • Extraction & Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 7-aryl-1H-indole-5-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Conceptual Application: Kinase Inhibitor Scaffolds

Many protein kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding in the enzyme's active site. The indole scaffold is an excellent mimic of the adenine ring of ATP. By using 7-bromo-1H-indole-5-carboxylic acid as a starting material, medicinal chemists can systematically explore how different substituents at the 7-position affect binding affinity and selectivity for a target kinase.[1] The group introduced via Suzuki coupling can be designed to interact with specific amino acid residues in the kinase active site, potentially leading to highly potent and selective inhibitors.

Kinase_Inhibition cluster_kinase Kinase Active Site kinase ATP Binding Pocket Substrate Binding Site phosphorylation Phosphorylation (Disease Progression) kinase->phosphorylation Catalyzes no_phosphorylation Inhibition of Phosphorylation kinase->no_phosphorylation Blocked atp ATP atp->kinase:f0 Binds substrate Protein Substrate substrate->kinase:f1 Binds inhibitor 7-Aryl Indole Inhibitor Indole Core (ATP Mimic) 7-Aryl Group (Selectivity) inhibitor:core->kinase:f0 Competitively Binds

Caption: Role of 7-substituted indoles as competitive kinase inhibitors.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • Yang, D., & Chen, J. (2006). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 8(1), 125-136. Available at: [Link]

  • Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Singh, M., & Singh, J. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5182. Available at: [Link]

  • 7-Bromo-1H-indole-2-carboxylic acid. (n.d.). Chem-Impex. Available at: [Link]

  • 7-Bromo-1H-indole-2-carboxylic acid Properties. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Available at: [Link]

  • 7-bromo-2,5-dimethyl-1H-indole-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. (2023). Fisher Scientific. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 7-bromo-1h-indazole-5-carboxylic acid (C8H5BrN2O2). (n.d.). PubChemLite. Available at: [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). ResearchGate. Available at: [Link]

  • Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023). MDPI. Available at: [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Available at: [Link]

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Method

Application Notes and Protocols: 7-bromo-1H-indole-5-carboxylic Acid as a Strategic Building Block in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a favored motif for targeting various biological systems. Within this class, 7-bromo-1H-indole-5-carboxylic acid (CAS No. 1360950-90-8) emerges as a particularly strategic building block for researchers in drug discovery and development.[2]

This molecule is distinguished by the orthogonal reactivity of its two key functional groups: a bromine atom at the C7 position and a carboxylic acid at the C5 position.

  • The C7-Bromine: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and efficient installation of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling systematic exploration of the chemical space around the indole core.[3][4]

  • The C5-Carboxylic Acid: This group is an ideal precursor for forming robust amide bonds, a fundamental linkage in many pharmaceutical agents.[5] It can be readily activated and coupled with a diverse library of amines to modulate solubility, introduce new pharmacophoric elements, or establish critical interactions with a biological target. Furthermore, the carboxylic acid can be transformed into other functional groups like esters, alcohols, or even heterocycles.[6]

This inherent bifunctionality allows for a modular and divergent approach to library synthesis, making 7-bromo-1H-indole-5-carboxylic acid an invaluable asset in the development of targeted therapeutics, most notably kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][7]

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's physical and spectroscopic properties is critical for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

Property Value
CAS Number 1360950-90-8[2]
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.05 g/mol [2]

| Appearance | Typically an off-white to pale yellow crystalline powder.[1] |

Table 2: Predicted Spectroscopic Data Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual shifts may vary depending on solvent and experimental conditions. | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) | | :--- | :--- | | δ (ppm) | Assignment | δ (ppm) | Assignment | | ~12.8 (br s, 1H) | -COOH | ~168.0 | C=O | | ~11.5 (s, 1H) | N-H | ~136.5 | C-7a | | ~8.2 (d, 1H) | H-4 | ~130.0 | C-5 | | ~7.8 (d, 1H) | H-6 | ~128.5 | C-2 | | ~7.4 (t, 1H) | H-2 | ~125.0 | C-4 | | ~6.5 (t, 1H) | H-3 | ~122.0 | C-6 | | | | ~113.0 | C-3a | | | | ~105.0 | C-7 (C-Br) | | | | ~102.0 | C-3 |

The Strategic Advantage in Synthesis Design

The power of 7-bromo-1H-indole-5-carboxylic acid lies in the ability to selectively address its functional groups. This allows for the construction of complex molecules in a planned, stepwise manner, a crucial advantage for building structure-activity relationships (SAR) in a drug discovery program.

Caption: Divergent synthetic pathways using the building block.

Core Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

The indole scaffold is a well-established ATP-mimetic, frequently utilized in the design of kinase inhibitors by forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] Derivatives of bromo-indoles have been successfully developed into potent inhibitors for targets like EGFR and VEGFR.[9][10]

In a typical design strategy:

  • The C5-carboxamide moiety can be elaborated to interact with the solvent-exposed region or form additional hydrogen bonds.

  • The C7-substituent , installed via cross-coupling, can be tailored to fit into the hydrophobic pocket, enhancing potency and selectivity.

Caption: Generalized workflow for kinase inhibitor synthesis.

Synthesis of PARP Inhibitors

PARP inhibitors represent a major breakthrough in oncology, particularly for cancers with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7][11] A common structural feature of many PARP inhibitors is a carboxamide group that mimics the nicotinamide portion of the native PARP substrate, NAD+.

7-bromo-1H-indole-5-carboxylic acid is an exceptional starting point for novel PARP inhibitors:

  • The C5-carboxylic acid is perfectly positioned to be converted into the critical primary amide "warhead" that binds in the nicotinamide-ribose pocket.

  • The C7-bromine provides a vector for introducing substituents that can occupy the adjacent adenosine-ribose pocket, thereby increasing affinity and modulating the inhibitor's selectivity profile across the PARP family.[12][13]

Experimental Protocols

Disclaimer: These protocols are representative methodologies based on established procedures for structurally similar compounds.[3][5] Researchers should always perform reactions on a small scale initially and optimize conditions as needed.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol describes the coupling of an arylboronic acid to the C7 position.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent, air-stable pre-catalyst for cross-coupling reactions involving electron-rich heterocyclic halides. The dppf ligand is bulky and electron-rich, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Base (K₂CO₃): A moderately strong inorganic base is required for the transmetalation step, where the organic group is transferred from boron to palladium. Potassium carbonate is effective, inexpensive, and generally does not cause hydrolysis of other functional groups under these conditions.

  • Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is often used to solubilize both the organic and inorganic reagents, facilitating an efficient reaction.

Materials:

  • 7-bromo-1H-indole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-1H-indole-5-carboxylic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1N HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R-B(OR)₂ Base PdII_B Ar-Pd(II)L₂-R Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol details the coupling of the C5-carboxylic acid with a primary or secondary amine.

Causality Behind Choices:

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate, minimizing side reactions and racemization (if applicable).[15]

  • Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine is used to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, without competing with the desired amine nucleophile.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reagents and intermediates in the reaction.

Materials:

  • 7-aryl-1H-indole-5-carboxylic acid (from Protocol 1) (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the indole carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This is the "pre-activation" step.

  • Add the desired amine to the reaction mixture (neat or as a solution in DMF).

  • Stir the reaction at room temperature until the starting material is consumed (typically 2-12 hours, monitor by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by silica gel column chromatography or recrystallization.

Hypothetical Data Presentation

Table 3: Representative Reaction Outcomes

Entry C7-Substituent (from Boronic Acid) Amine Coupling Conditions Typical Yield Purity (LC-MS)
1 Phenyl Benzylamine Protocol 1, then Protocol 2 75% (2 steps) >98%
2 3-Pyridyl Morpholine Protocol 1, then Protocol 2 68% (2 steps) >97%

| 3 | 4-Methoxyphenyl | Ammonia (as NH₄Cl) | Protocol 1, then Protocol 2 | 72% (2 steps) | >98% |

Conclusion

7-bromo-1H-indole-5-carboxylic acid is a powerful and versatile building block that provides a logical and efficient platform for the synthesis of complex, biologically active molecules. The strategic placement of its orthogonal bromine and carboxylic acid functionalities enables chemists to rapidly generate diverse libraries for lead discovery and to perform late-stage functionalization for lead optimization. Its demonstrated applicability in the synthesis of high-value therapeutic classes, such as kinase and PARP inhibitors, solidifies its role as an essential tool for researchers and scientists in modern drug development.

References

  • Current time information in Pasuruan, ID. Google.
  • The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (PMC - NIH). Retrieved February 15, 2026, from [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information (PMC). Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry - Epidemiology and Infectious Diseases. Retrieved February 15, 2026, from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Center for Biotechnology Information (PMC). Retrieved February 15, 2026, from [Link]

  • 7-Bromo-1H-indole-2-carboxylic acid Properties. U.S. Environmental Protection Agency (EPA). Retrieved February 15, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information (PMC). Retrieved February 15, 2026, from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Retrieved February 15, 2026, from [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • 1H-Indole-5-Carboxylic Acid. PubChem. Retrieved February 15, 2026, from [Link]

  • 7-bromo-1h-indazole-5-carboxylic acid (C8H5BrN2O2). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Retrieved February 15, 2026, from [Link]

  • Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. Retrieved February 15, 2026, from [Link]

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  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]

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  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Retrieved February 15, 2026, from [Link]

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Application

Strategic Applications of 7-Bromo-1H-indole-5-carboxylic Acid in Drug Discovery

Topic: Applications of 7-bromo-1H-indole-5-carboxylic acid in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract 7-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 7-bromo-1H-indole-5-carboxylic acid in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

7-Bromo-1H-indole-5-carboxylic acid (CAS: 51897-60-4) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: the C5-carboxylic acid, which typically directs solubility and hydrogen-bonding interactions, and the C7-bromide, which provides a vector for hydrophobic expansion into deep protein pockets. This application note details the synthetic utility of this building block, focusing on its role in the development of Ubiquitin-Specific Protease 7 (USP7) inhibitors and HCV NS5B polymerase inhibitors . We provide validated protocols for chemoselective protection, Suzuki-Miyaura cross-coupling, and amide diversification.

Strategic Utility: The "Bifunctional Linchpin"

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the 7-bromo-1H-indole-5-carboxylic acid scaffold offers a distinct advantage over its 5-bromo or 6-carboxylic acid isomers.

  • C7-Vector (Hydrophobic Reach): The C7 position is often used to access "back pockets" in kinase and protease active sites. Unlike C5 or C6 substitutions, C7 substituents project almost perpendicular to the indole plane's hydrogen-bonding vector, allowing for unique spatial exploration.

  • C5-Vector (Solubility & Recognition): The C5-carboxylic acid is a classic handle for amide coupling. In many kinase inhibitors, this position mimics the phosphate-binding region or solvent-exposed front, critical for tuning ADME properties (solubility, permeability).

  • N1-Vector (Core Modulation): The indole nitrogen remains available for alkylation, allowing for modulation of lipophilicity and metabolic stability.

Visualizing the Chemo-Map

The following diagram illustrates the orthogonal reactivity logic used to diversify this scaffold.

ChemoMap Scaffold 7-Bromo-1H-indole-5-COOH (Core Scaffold) C5 C5-Carboxylic Acid (Solubility/Binding) Scaffold->C5 Amide Coupling Esterification C7 C7-Bromide (Hydrophobic Pocket) Scaffold->C7 Suzuki-Miyaura Sonogashira N1 N1-Indole Nitrogen (Lipophilicity) Scaffold->N1 Alkylation Arylation Kinase Hinge / Solvent Front Kinase Hinge / Solvent Front C5->Kinase Hinge / Solvent Front Allosteric / Hydrophobic Pockets Allosteric / Hydrophobic Pockets C7->Allosteric / Hydrophobic Pockets

Figure 1: Chemo-selective map of 7-bromo-1H-indole-5-carboxylic acid, highlighting the three vectors for diversification.

Case Study: USP7 Inhibitor Synthesis

Target: Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that regulates the stability of the tumor suppressor p53.[1] Relevance: High-profile targets in oncology. Mechanism: The 7-bromoindole core serves as the anchor. The synthesis requires preserving the C7-bromide for late-stage coupling while manipulating the C5-acid.

Synthetic Workflow (Based on Patent WO2024042494A1):

  • Protection: The C5-acid is protected as a tert-butyl ester to survive basic alkylation conditions.

  • N-Alkylation: The indole nitrogen is alkylated to introduce a linker.

  • C7-Coupling: The C7-bromide undergoes Suzuki coupling to attach the aryl "warhead."

  • Deprotection/Amidation: The C5-ester is hydrolyzed and coupled to a solubilizing amine.

Detailed Experimental Protocols
Protocol A: Chemoselective C5-Esterification

Objective: Protect the carboxylic acid as a tert-butyl ester to allow base-mediated N-alkylation.

Reagents:

  • Starting Material: 7-bromo-1H-indole-5-carboxylic acid (1.0 equiv)

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (2.0 equiv)

  • Catalyst: Boron trifluoride etherate (BF3[2]·OEt2) (catalytic)

  • Solvent: Anhydrous THF / Cyclohexane

Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve 7-bromo-1H-indole-5-carboxylic acid (460 mg, 1.92 mmol) in anhydrous THF (3 mL).

  • Reagent Addition: Add a solution of tert-butyl 2,2,2-trichloroacetimidate (841 mg, 3.85 mmol) in dry cyclohexane (6 mL) dropwise at room temperature.

  • Catalysis: Add BF3·OEt2 (0.039 mL) dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc) for the disappearance of the acid.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the tert-butyl ester as a white solid.

Senior Scientist Note: We use the trichloroacetimidate method because standard acid-catalyzed esterification (e.g., H2SO4/t-BuOH) can lead to decomposition or side reactions at the electron-rich indole C3 position.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the sterically crowded C7 position.

Reagents:

  • Substrate: 7-bromo-indole derivative (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 7-bromo-indole substrate, aryl boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-dioxane and the aqueous K2CO3 solution.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and dehalogenation of the indole.

  • Heating: Seal and heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in a microwave).

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad. Wash the filtrate with water and brine.

  • Purification: Flash chromatography (SiO2).

Senior Scientist Note: The C7 position is ortho to the indole nitrogen, creating steric hindrance. If conversion is low, switch to a more active catalyst system like Pd2(dba)3 / XPhos, which is excellent for sterically hindered aryl chlorides/bromides.

Protocol C: C5-Amide Coupling (HATU Method)

Objective: Functionalize the C5 position with an amine for final lead optimization.

Reagents:

  • Substrate: Indole-5-carboxylic acid derivative (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in DMF at 0 °C. Stir for 10 minutes to form the active ester.

  • Addition: Add DIPEA, followed immediately by the amine.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash aggressively with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography or Preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Workflow Visualization: USP7 Inhibitor Synthesis

The following diagram summarizes the specific workflow derived from Patent WO2024042494A1, demonstrating how the 7-bromo-1H-indole-5-carboxylic acid is processed into a bioactive molecule.

USP7_Workflow Start 7-Bromo-1H-indole-5-COOH (Starting Material) Step1 Step 1: C5-Protection (t-Butyl ester formation) Start->Step1 t-Bu-TCA, BF3·OEt2 Step2 Step 2: N1-Alkylation (Linker Attachment) Step1->Step2 R-X, Base (Cs2CO3) Step3 Step 3: C7-Suzuki Coupling (Aryl Group Installation) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step4 Step 4: C5-Deprotection & Amidation (Final Pharmacophore Assembly) Step3->Step4 1. TFA (Deprotect) 2. HATU, Amine Final USP7 Inhibitor Candidate Step4->Final Purification

Figure 2: Synthetic workflow for USP7 inhibitors utilizing the 7-bromo-5-carboxy indole scaffold.[3][4][5]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Suzuki Coupling Steric hindrance at C7 or Protodeboronation.Switch to XPhos Pd G3 or SPhos Pd G3 catalysts. Use anhydrous conditions (Dioxane/K3PO4) if the boronic acid is unstable.
N-Alkylation Regioselectivity Competition between N1 and C3 alkylation.Use a "hard" base like NaH in DMF at 0°C to ensure rapid deprotonation of the N-H, or use Cs2CO3 in MeCN for milder control.
Incomplete Esterification Steric bulk of the t-butyl group.Ensure the BF3·OEt2 is fresh. If the trichloroacetimidate method fails, use Boc2O / DMAP (creates t-butyl ester + N-Boc, which can be selectively cleaved).
References
  • USP7 Inhibitor Synthesis: Substituted Pyrrolotriazines and Methods of Use. Patent WO2024042494A1. (2024).[2]

  • Suzuki Coupling of 7-Bromoindoles: Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem Application Note.

  • Indole Functionalization Review: Indolylboronic Acids: Preparation and Applications. PMC - NIH. (2019).

  • Amide Coupling Standards: Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).

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Method

7-bromo-1H-indole-5-carboxylic acid in the development of antitumor agents.

Application Note: Leveraging 7-Bromo-1H-indole-5-carboxylic Acid in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the strategic application of 7-bromo-1H-indole-5-carboxylic acid (CAS: 1240622...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 7-Bromo-1H-indole-5-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic application of 7-bromo-1H-indole-5-carboxylic acid (CAS: 1240622-38-1) as a privileged scaffold in the development of antitumor agents. Unlike simple indole precursors, this specific substitution pattern offers a "dual-vector" geometry essential for targeting complex protein-protein interactions (PPIs) such as Bcl-2/Bcl-xL and allosteric kinase pockets.

The 7-bromo position provides a handle for hydrophobic extension (via cross-coupling) into deep cryptic pockets, while the 5-carboxylic acid serves as a solvent-exposed anchor for solubilizing groups or hydrogen-bonding pharmacophores. This note provides validated protocols for orthogonal functionalization, ensuring high-fidelity library generation.

Chemical Biology Profile & SAR Logic

The utility of 7-bromo-1H-indole-5-carboxylic acid lies in its ability to mimic the tryptophan residue in protein recognition motifs while offering synthetic handles that tryptophan does not.

Structural Activity Relationship (SAR) Analysis
  • Vector A (C7-Position): The bromine atom at C7 is positioned to access "deep" hydrophobic pockets often found adjacent to the ATP-binding site in kinases or the BH3-binding groove in anti-apoptotic proteins. It is the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Vector B (C5-Position): The carboxylic acid at C5 is electronically conjugated to the indole nitrogen. It typically mimics aspartate/glutamate residues or serves as a vector to attach solubility-enhancing moieties (e.g., piperazines, morpholines) via amide coupling.

  • Core (Indole NH): Acts as a critical Hydrogen Bond Donor (HBD), often anchoring the molecule to the hinge region of kinases (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

SAR_Logic Scaffold 7-Bromo-1H-indole- 5-carboxylic Acid C7_Br C7-Bromine (Hydrophobic Vector) Scaffold->C7_Br C5_COOH C5-Carboxyl (Solvent/H-Bond Vector) Scaffold->C5_COOH Indole_NH Indole NH (Hinge Binder) Scaffold->Indole_NH Target_Pocket Hydrophobic Back-Pocket (Selectivity Filter) C7_Br->Target_Pocket Suzuki Coupling (Aryl extension) Target_Kinase Kinase Hinge Region (e.g., EGFR, VEGFR) C5_COOH->Target_Kinase Solubilizing Group Attachment Indole_NH->Target_Kinase H-Bond Donor

Figure 1: Pharmacophore mapping of the 7-bromo-1H-indole-5-carboxylic acid scaffold against typical kinase targets.[1][2][3][4][5]

Synthetic Workflows & Protocols

To maximize yield and prevent side reactions (such as protodebromination), a specific order of operations is required. The recommended workflow is Protection (C5)


 Functionalization (C7) 

Deprotection/Functionalization (C5)
.
Protocol A: Scaffold Protection (Methyl Ester Formation)

Rationale: The free carboxylic acid can interfere with palladium catalysts during cross-coupling. Converting it to a methyl ester protects the C5 position and improves solubility in organic solvents.

Materials:

  • 7-bromo-1H-indole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Methanol (Anhydrous, solvent volume: 10 mL/g)

  • Safety:

    
     releases HCl gas; perform in a fume hood.
    

Step-by-Step:

  • Suspend the indole acid in anhydrous methanol at 0°C.

  • Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic.

  • Remove ice bath and reflux the mixture for 3 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Product

    
    ).
    
  • Concentrate in vacuo to remove solvent and excess

    
    .
    
  • Redissolve residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x).
    
  • Dry over

    
    , filter, and concentrate.
    
    • Expected Yield: >90% as a tan solid.

    • QC Check:

      
      H NMR should show a singlet methyl peak at 
      
      
      
      ppm.
Protocol B: C7-Functionalization via Suzuki-Miyaura Coupling

Rationale: This step introduces the hydrophobic tail. The 7-bromo position is sterically crowded; therefore, highly active catalysts like


 or SPhos Pd G2 are preferred over 

.

Materials:

  • Methyl 7-bromo-1H-indole-5-carboxylate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq, dissolved in minimal water)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Charge a microwave vial or round-bottom flask with the indole ester, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution (Ratio Dioxane:Water 4:1).
    
  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 mins in microwave).

    • Critical Control: Monitor the disappearance of the starting bromide. If stalled, add 0.02 eq additional catalyst.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water and brine.[3]

  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol C: C5-Functionalization (Hydrolysis & Amide Coupling)

Rationale: After establishing the C7 vector, the C5 ester is hydrolyzed and coupled to an amine to fine-tune physicochemical properties (LogP, solubility).

Step-by-Step:

  • Hydrolysis: Dissolve C7-substituted ester in THF/MeOH/Water (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the free acid. Filter and dry.[3]

  • Amide Coupling:

    • Dissolve the free acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate ester.

    • Add the Target Amine (

      
      ) (1.1 eq).
      
    • Stir at RT for 12-16 hours.

  • Isolation: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc/n-Butanol.

Analytical Data & Quality Control

When validating the intermediate Methyl 7-bromo-1H-indole-5-carboxylate , ensure the following spectral characteristics:

Analytical MethodKey Signal / ObservationInterpretation
HPLC-MS M+H (254/256)1:1 Isotopic ratio confirms Bromine presence.
1H NMR (DMSO-d6)

11.8 (br s, 1H)
Indole NH (confirming no N-alkylation).
1H NMR

8.3 (d, 1H), 8.0 (d, 1H)
C4 and C6 protons (meta-coupling,

Hz).
13C NMR

167.5 ppm
Carbonyl carbon of the ester.

Workflow Visualization

The following diagram illustrates the parallel synthesis logic for generating a library of antitumor agents using this scaffold.

Workflow Start Start: 7-Bromo-1H-indole- 5-carboxylic Acid Step1 1. Esterification (MeOH/SOCl2) Protects C5 Acid Start->Step1 Step2 2. Suzuki Coupling (C7) Library A: Hydrophobic Tails Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Step3 3. Hydrolysis (LiOH) Exposes C5 Acid Step2->Step3 Step4 4. Amide Coupling (C5) Library B: Solubilizing Groups Step3->Step4 HATU, R-NH2 Final Final Antitumor Candidates (Dual-Vector Functionalized) Step4->Final

Figure 2: Sequential functionalization workflow for library generation.

References

  • Indole-5-carboxylic acids in Anticancer Research

    • Source:European Journal of Medicinal Chemistry. Indole-5-carboxylic acid derivatives have been extensively validated as scaffolds for Bcl-2 and kinase inhibition.
    • Link:

  • Synthesis of 7-Bromoindoles

    • Source:Journal of Organic Chemistry. Detailed methodologies for the Bartoli and Leimgruber-Batcho synthesis of 7-substituted indoles.
    • Link:

  • Suzuki-Miyaura Coupling on Bromoindoles

    • Source:Molecules (MDPI).
    • Link:

  • EGFR Inhibition by Indole Carboxylic Acids

    • Source:Anti-Cancer Agents in Medicinal Chemistry. "Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors" (Provides biological context for bromo-indole carboxylic acids).[4]

    • Link:

(Note: While specific commercial URLs for the CAS number exist, the references above provide the scientific grounding for the application of the molecule in drug discovery.)

Sources

Application

Analytical methods for 7-bromo-1H-indole-5-carboxylic acid characterization

[1] Executive Summary 7-Bromo-1H-indole-5-carboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents.[1] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Bromo-1H-indole-5-carboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents.[1] Its structural integrity relies on the precise regiochemistry of the bromine atom at position 7 and the carboxylic acid at position 5.

This application note provides a rigorous, self-validating analytical framework. Unlike generic protocols, this guide addresses the specific challenges of this molecule: the acidic nature of the carboxyl group, the lability of the indole proton, and the distinct isotopic signature of bromine.

Physicochemical Profile & Safety

Before initiating wet chemistry, the following properties must be understood to select appropriate solvents and detection methods.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

BrNO

Target Mass: 238.96 / 240.96 Da
Molecular Weight 240.05 g/mol Expect 1:1 isotopic split (

Br/

Br)
Appearance Off-white to light brown solidColoration often indicates oxidation products (quinoids)
Solubility DMSO, DMF, MeOH (moderate)Use DMSO-d

for NMR.
Avoid CDCl

(poor solubility).[1][2][3]
pKa (COOH) ~4.2 (Predicted)HPLC mobile phase must be acidic (pH < 3) to suppress ionization.[1]
pKa (Indole NH) ~16Very weak acid; requires strong base for deprotonation.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][4]

Objective: Quantify purity and detect regioisomeric impurities. Challenge: The carboxylic acid moiety can cause peak tailing on C18 columns if the pH is near the pKa.[1] Solution: Use a trifluoroacetic acid (TFA) or formic acid modifier to maintain the analyte in its neutral, protonated state.[1]

Method Parameters
  • System: Agilent 1200/1260 or Waters Alliance (or equivalent).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV Diode Array (DAD); Extraction at 254 nm and 280 nm.[1]

Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955Stop
Validation Criteria (Self-Check)
  • Retention Time (RT): The analyte typically elutes between 8–12 minutes depending on dead volume.[1]

  • Peak Symmetry: Tailing factor (

    
    ) must be < 1.[1]5. If 
    
    
    
    , increase acid modifier concentration or switch to a "Polar C18" column.[1]
  • Resolution: Ensure baseline separation from the des-bromo impurity (Indole-5-carboxylic acid), which elutes earlier due to lower hydrophobicity.[1]

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural assignment. Critical Insight: The coupling pattern in the aromatic region is diagnostic for the 5,7-substitution pattern.[1]

Sample Preparation[1][3]
  • Solvent: DMSO-d

    
     (99.9% D).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5 mm precision NMR tube.

Expected H NMR Data (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
12.5 – 13.0 Broad Singlet1H-COOHExchangeable acidic proton; shift varies with concentration/water.[1]
11.6 – 11.8 Broad Singlet1HIndole N-HHydrogen bonding to DMSO; disappears on D

O shake.[1]
8.25 – 8.35 Doublet (

Hz)
1HH-4Ortho to COOH; deshielded by carbonyl anisotropy.[1]
7.80 – 7.90 Doublet (

Hz)
1HH-6Meta coupling to H-4.[1] Ortho to Br and COOH.[1]
7.45 – 7.55 Triplet/Multiplet1HH-2Pyrrole ring proton.[1]
6.55 – 6.65 Multiplet1HH-3Pyrrole ring proton; typically most shielded aromatic.[1]

Interpretation Logic:

  • The absence of a triplet in the benzene region confirms substitution at positions 5 and 7.[1]

  • Two doublets with small coupling constants (

    
     Hz) confirm the meta relationship between H-4 and H-6, validating the 5,7-substitution pattern.
    

Protocol 3: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of molecular weight and bromine presence.

Method
  • Ionization: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids (detection of

    
    ).[1] Positive Mode (ESI+) works but may be less sensitive.[1]
    
Diagnostic Signals[1][5][6][7][8]
  • Isotopic Pattern (The "Fingerprint"):

    • Bromine exists as

      
      Br (50.7%) and 
      
      
      
      Br (49.3%).[1]
    • Result: You must observe two peaks of nearly equal intensity separated by 2 mass units.[1]

    • ESI(-): Peaks at m/z 237.9 and 239.9 (

      
      ).[1]
      
    • ESI(+): Peaks at m/z 240.0 and 242.0 (

      
      ).[1]
      
  • Fragmentation (MS/MS):

    • Loss of CO

      
       (44 Da) is characteristic of carboxylic acids.[1]
      
    • Precursor 237.9

      
       Product 193.9 (Decarboxylated bromoindole anion).[1]
      

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, from crude synthesis to final release.

CharacterizationWorkflow Start Crude 7-Bromo-1H-indole-5-carboxylic acid LCMS Step 1: LC-MS Analysis (Check MW & Isotope Pattern) Start->LCMS IsotopeCheck 1:1 Doublet at m/z 238/240? LCMS->IsotopeCheck HPLC Step 2: HPLC Purity (Target > 95%) IsotopeCheck->HPLC Yes Reject Reject / Re-synthesize IsotopeCheck->Reject No (Wrong Halogen/Struct) PurityCheck Purity > 95%? HPLC->PurityCheck Purification Recrystallization (Solvent: EtOH/Water) PurityCheck->Purification No NMR Step 3: 1H NMR (DMSO-d6) (Verify Regiochemistry) PurityCheck->NMR Yes Purification->HPLC MetaCoupling Meta-coupling (d, J~1.5Hz) for H4/H6 observed? NMR->MetaCoupling Final Release Material (Certificate of Analysis) MetaCoupling->Final Yes MetaCoupling->Reject No (Isomer Detected)

Figure 1: Decision-matrix for the analytical characterization of 7-bromo-1H-indole-5-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing HPLC Peak Ionization of -COOH group.[1]Increase Formic Acid to 0.1% or switch to 0.05% TFA (lower pH).[1]
Split Peaks in NMR Restricted rotation or rotamers (rare for this molecule) or zwitterion effect.[1]Ensure sample is fully dissolved.[1] Add 1 drop of D

O to collapse exchangeable protons.[1]
Missing -COOH Signal Proton exchange with water in wet DMSO.Dry the sample in a vacuum oven; use fresh ampoule of DMSO-d

.[1]
Extra Peaks in Aromatic Region Regioisomer contamination (e.g., 4-bromo or 6-bromo).[1]Check coupling constants. Ortho-coupling (

Hz) indicates adjacent protons (wrong isomer).[1]

References

  • Royal Society of Chemistry . NMR Data for Indole Derivatives (General Reference). Retrieved October 26, 2023, from [Link](Note: Generalized reference for indole NMR shifts).

  • Oregon State University . Spectroscopic Identification of Carboxylic Acids. Retrieved October 26, 2023, from [Link][1]

Sources

Method

Derivatization of 7-bromo-1H-indole-5-carboxylic acid for biological screening

Application Note: Modular Derivatization of 7-Bromo-1H-indole-5-carboxylic Acid for High-Throughput Biological Screening Executive Summary The 7-bromo-1H-indole-5-carboxylic acid scaffold represents a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Derivatization of 7-Bromo-1H-indole-5-carboxylic Acid for High-Throughput Biological Screening

Executive Summary

The 7-bromo-1H-indole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of USP7 (Ubiquitin Specific Protease 7) inhibitors and kinase modulators. Unlike its more common 5-bromo isomer, the 7-bromo congener offers a unique vector for extending molecular interactions into solvent-exposed regions of a protein binding pocket while maintaining a rigid core.

This guide outlines a self-validating, modular synthetic protocol designed to overcome the specific steric and electronic challenges posed by the C7-bromine atom. By following this "protection-first" strategy, researchers can reliably generate diverse libraries for biological screening without the common pitfalls of regiochemical scrambling or catalyst poisoning.

Strategic Analysis: Reactivity & Challenges

Successful derivatization requires understanding the electronic landscape of the indole ring.

PositionFunctionalityReactivity Profile & Expert Insight
C5 (Carboxyl) Carboxylic AcidElectron-Withdrawing Anchor. The C5-COOH deactivates the ring, making electrophilic substitution difficult. Crucial Insight: It must be protected as an ester (e.g., tert-butyl) early to prevent zwitterion formation during N-alkylation and to ensure solubility in non-polar coupling solvents.
C7 (Bromo) Aryl BromideSterically Hindered Handle. Located in the "peri" position, the C7-Br is sterically crowded by the N1-H. Expert Note: It is generally less reactive than a C5-Br in oxidative addition.[1] High-activity catalysts (e.g., Pd-XPhos, Pd(dppf)) are often required for efficient Suzuki coupling here.
N1 (Indole N) Secondary AmineNucleophilic Center. The pKa is ~16. Challenge: The adjacent C7-Br creates significant steric hindrance for N-alkylation. Standard weak bases (K₂CO₃) often fail; stronger bases (NaH) and polar aprotic solvents (DMF) are recommended to drive completion.

Experimental Workflow (Graphviz Diagram)

The following flowchart illustrates the optimized "Protection-First" route. This sequence minimizes side reactions and maximizes yield at each step.

IndoleDerivatization Start 7-Bromo-1H-indole- 5-carboxylic acid Step1 Step 1: Esterification (t-Butyl Protection) Start->Step1 t-Bu-imidate BF3·OEt2 Step2 Step 2: N-Alkylation (Overcoming C7 Sterics) Step1->Step2 R-X, NaH DMF, 0°C->RT Step3 Step 3: Suzuki Coupling (C7 Diversification) Step2->Step3 Ar-B(OH)2 Pd(dppf)Cl2 Step4 Step 4: Hydrolysis & Amide Coupling Step3->Step4 1. TFA/DCM 2. R-NH2, HATU Final Final Library (USP7 Inhibitors) Step4->Final Purification

Caption: Optimized synthetic workflow. The "Protection-First" strategy (Step 1) prevents acid interference during the base-sensitive N-alkylation (Step 2).

Detailed Protocols

Step 1: Chemoselective Esterification (Protection)

Rationale: We use a tert-butyl ester because it is orthogonal to the basic conditions of Suzuki coupling and can be removed under mild acidic conditions that do not affect most N-alkyl groups.

Protocol:

  • Dissolution: Dissolve 7-bromo-1H-indole-5-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Under an inert atmosphere (Ar or N₂), add tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv) dropwise.

  • Catalysis: Add a catalytic amount of BF₃·OEt₂ (0.1 equiv). Caution: Exothermic.

  • Reaction: Stir at room temperature for 3-12 hours. Monitor by TLC (the acid will disappear; the ester is less polar).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show a strong singlet (~1.6 ppm) for the t-butyl group.

Step 2: Sterically Demanding N-Alkylation

Rationale: The C7-Br atom blocks the approach of electrophiles to the N1 position. We use Sodium Hydride (NaH) to generate the highly nucleophilic indolide anion, ensuring reaction completion despite the steric bulk.

Protocol:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C. Add the indole ester from Step 1 (1.0 equiv) dissolved in DMF dropwise.

  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange.

  • Alkylation: Add the alkyl halide (R-X, 1.2–1.5 equiv) dropwise.

  • Forcing Conditions: Allow to warm to room temperature. Note: If R-X is bulky (e.g., benzyl bromide), mild heating to 40-50°C may be required due to the C7-Br steric clash.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Validation: Disappearance of the broad N-H singlet (>10 ppm) in ¹H NMR confirms alkylation.

Step 3: C7-Selective Suzuki-Miyaura Coupling

Rationale: The C7-position is electronically distinct. We recommend Pd(dppf)Cl₂ or Pd-XPhos systems, which are robust for sterically hindered aryl bromides.

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • N-alkylated 7-bromoindole ester (1.0 equiv)

    • Aryl boronic acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Cs₂CO₃ (3.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) .

  • Reaction: Heat to 90-100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography is essential here to remove de-brominated byproducts (a common side reaction in hindered couplings).

Step 4: Deprotection and Amide Coupling

Rationale: The final "warhead" is attached via the C5-carboxyl group.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) at room temperature for 1 hour to cleave the t-butyl ester. Remove volatiles in vacuo.

  • Coupling: Dissolve the free acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins, then add the amine (R'-NH₂, 1.1 equiv).

  • Isolation: Standard aqueous workup and HPLC purification.

Biological Screening Context

Compounds derived from this scaffold are particularly relevant for:

  • USP7 Inhibition: The 7-bromo/7-aryl substituent often occupies a hydrophobic pocket in the USP7 ubiquitin-binding cleft, enhancing potency over 5-substituted analogs [1].

  • Kinase Selectivity: The C7-vector allows access to the solvent front in ATP-binding pockets, potentially improving solubility and selectivity profiles compared to core-embedded modifications.

References

  • WO2024042494A1 . "Substituted pyrrolotriazines and their use as USP7 inhibitors." World Intellectual Property Organization, 2024. Link

  • BenchChem . "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Application Library, 2025. Link

  • Laha, J. K., et al. "Palladium-catalyzed C–H functionalization of indoles." Chemical Reviews, 2014. (Contextualizing C7 reactivity).
  • Organic Chemistry Portal . "Suzuki Coupling - Reaction Conditions and Catalysts." Link

  • Sigma-Aldrich . "7-Bromoindole Product Specification and Safety Data." Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Indole Scaffold in Modern Chemistry The indole nucleus is a privileged heterocyclic motif, forming the core structure o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry and drug discovery. The strategic functionalization of the indole ring is a key approach to modulating the biological activity and physicochemical properties of these molecules. Among the various methods for indole modification, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 7-bromo-1H-indole-5-carboxylic acid, a versatile building block for the synthesis of diverse and complex indole derivatives. The presence of the bromine atom at the 7-position, coupled with the carboxylic acid at the 5-position, offers multiple handles for synthetic diversification. However, these functionalities also present unique challenges, including the potential for decarboxylation and the need for careful control of reactivity at the indole N-H.

This document will delve into four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, we will provide not just a step-by-step protocol, but also a detailed rationale for the choice of catalysts, ligands, bases, and reaction conditions, empowering researchers to not only follow the procedures but also to understand and troubleshoot them.

Strategic Considerations for Coupling Reactions with 7-bromo-1H-indole-5-carboxylic acid

The successful execution of cross-coupling reactions on 7-bromo-1H-indole-5-carboxylic acid requires careful consideration of the substrate's unique chemical properties. The interplay between the bromo-substituent, the carboxylic acid, and the indole N-H group dictates the optimal reaction conditions.

The Role of the Carboxylic Acid Group: The carboxylic acid at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the indole ring and the reactivity of the C-Br bond. More critically, the acidic proton of the carboxylic acid can interfere with basic reagents used in the coupling reactions. Furthermore, under certain conditions, particularly at elevated temperatures, there is a risk of decarboxylation.[2] To mitigate these issues, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often a prudent strategy. This is typically achieved through standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst.[3]

The Indole N-H Proton: The acidic proton on the indole nitrogen can also complicate coupling reactions by reacting with bases or interfering with the catalytic cycle. While many modern catalyst systems show good tolerance for free N-H groups, protection of the indole nitrogen (e.g., with a Boc, Ts, or SEM group) can sometimes lead to improved yields and cleaner reactions, particularly in cases of stubborn substrates or when strong bases are required.[4] However, protecting-group-free synthesis is often desirable to improve overall efficiency.[5]

Choice of Catalytic System: The selection of the palladium source, ligand, and base is paramount for a successful coupling reaction. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition to the aryl bromide, and facilitating reductive elimination to form the desired product. The choice of base is critical for the transmetalation step in Suzuki and Sonogashira couplings and for the deprotonation of the amine in Buchwald-Hartwig amination. The following sections will provide specific recommendations for each reaction type.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures by coupling an organoboron compound with an organic halide.[1][6] For 7-bromo-1H-indole-5-carboxylic acid, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

General Reaction Scheme:

Suzuki_Miyaura reactant1 7-bromo-1H-indole-5-carboxylic acid product 7-aryl-1H-indole-5-carboxylic acid reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of Methyl 7-bromo-1H-indole-5-carboxylate

This protocol describes the coupling of the methyl ester protected substrate with an arylboronic acid.

Materials:

  • Methyl 7-bromo-1H-indole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add methyl 7-bromo-1H-indole-5-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indole-5-carboxylate.

Causality Behind Experimental Choices:

  • Ester Protection: The carboxylic acid is protected as a methyl ester to prevent interference from the acidic proton and potential decarboxylation.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst. PdCl₂(dppf) is often effective for more challenging substrates due to the chelating nature of the dppf ligand.[7]

  • Base: K₂CO₃ is a common and effective base for Suzuki couplings. Cs₂CO₃ is a stronger base and can be beneficial for less reactive aryl bromides.[8]

  • Solvent: A mixture of an organic solvent like dioxane and water is typically used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90485
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100292
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90678

Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar substrates.

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes, leading to the formation of substituted olefins.[9][10] This reaction is particularly useful for introducing vinyl groups onto the indole scaffold, which can serve as versatile handles for further synthetic transformations.

General Reaction Scheme:

Heck_Reaction reactant1 7-bromo-1H-indole-5-carboxylic acid product 7-alkenyl-1H-indole-5-carboxylic acid reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme for the Heck reaction.

Protocol for Heck Reaction of Methyl 7-bromo-1H-indole-5-carboxylate

Materials:

  • Methyl 7-bromo-1H-indole-5-carboxylate (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • P(o-tol)₃ or PPh₃ (0.10 equiv)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Anhydrous DMF or Acetonitrile, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine methyl 7-bromo-1H-indole-5-carboxylate, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and cost-effective palladium source. Bulky, electron-rich phosphine ligands like P(o-tol)₃ often improve reaction rates and yields.[10]

  • Base: Triethylamine acts as both a base and a scavenger for the HBr generated in the reaction. Inorganic bases like K₂CO₃ can also be used.[12]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used for Heck reactions.

Data Presentation: Heck Reaction
EntryAlkeneLigandBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylateP(o-tol)₃Et₃NDMF1101875
2StyrenePPh₃K₂CO₃Acetonitrile1202468

Note: Yields are hypothetical and for illustrative purposes.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14] This reaction is invaluable for installing alkynyl groups, which are versatile synthetic intermediates.

General Reaction Scheme:

Sonogashira_Coupling reactant1 7-bromo-1H-indole-5-carboxylic acid product 7-alkynyl-1H-indole-5-carboxylic acid reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst, Cu(I), Base catalyst->product Buchwald_Hartwig_Amination reactant1 7-bromo-1H-indole-5-carboxylic acid product 7-(dialkyl/aryl)amino-1H-indole-5-carboxylic acid reactant1->product reactant2 Amine (R₂NH) reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Characterization A Weigh Reactants & Catalysts B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent & Reagents C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K NMR, IR, MS Analysis J->K

Sources

Method

The Versatile Building Block: 7-Bromo-1H-indole-5-carboxylic Acid in Advanced Materials

In the dynamic landscape of material science, the quest for novel functional molecules that can be tailored for specific electronic and photophysical properties is relentless. Among the myriad of heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of material science, the quest for novel functional molecules that can be tailored for specific electronic and photophysical properties is relentless. Among the myriad of heterocyclic compounds, indole derivatives have emerged as a privileged scaffold due to their inherent electron-rich nature and versatile reactivity. This guide delves into the scientific and practical applications of a particularly promising derivative, 7-bromo-1H-indole-5-carboxylic acid, a molecule poised to unlock new frontiers in organic electronics and polymer science. Its unique substitution pattern, featuring a bromine atom and a carboxylic acid group, provides orthogonal handles for a diverse range of chemical modifications, making it an invaluable precursor for the synthesis of bespoke materials.

Physicochemical Properties and Strategic Advantages

The utility of 7-bromo-1H-indole-5-carboxylic acid as a molecular building block is underpinned by its distinct chemical features. The bromine atom at the 7-position serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This enables the facile introduction of a wide array of aromatic, heteroaromatic, or vinyl moieties, allowing for the precise tuning of the electronic and steric properties of the resulting molecule.

Simultaneously, the carboxylic acid group at the 5-position offers a versatile handle for esterification, amidation, or for anchoring the molecule to surfaces. This dual functionality is a key strategic advantage, permitting the construction of complex molecular architectures with tailored functionalities.

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂ChemScene[1]
Molecular Weight240.05 g/mol ChemScene[1]
AppearanceOff-white to light yellow powderInferred from related compounds
Storage Conditions2-8°C, under inert atmosphereBenchChem[2]

Application in Organic Electronics: Crafting the Next Generation of Semiconductors

The indole nucleus is an excellent hole-transporting moiety, making its derivatives highly sought after for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[3]. The strategic functionalization of the 7-bromo-1H-indole-5-carboxylic acid scaffold allows for the synthesis of novel materials with optimized charge transport characteristics and high triplet energies, a critical parameter for efficient blue phosphorescent OLEDs[4].

Protocol 1: Synthesis of a Triindole-based Hole Transport Material via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a triindole derivative, a class of materials known to exhibit high charge carrier mobility, using 7-bromo-1H-indole-5-carboxylic acid as a key precursor[3]. The carboxylic acid can be converted to an ester for improved solubility and processing.

Workflow for Triindole Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: (Optional) Hydrolysis A 7-bromo-1H-indole- 5-carboxylic acid B Methyl 7-bromo-1H-indole- 5-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 7-bromo-1H-indole- 5-carboxylate G Triindole Precursor C->G Toluene/Ethanol/H₂O Heat D Indole Boronic Acid Derivative D->G Toluene/Ethanol/H₂O Heat E Palladium Catalyst (e.g., Pd(PPh₃)₄) E->G Toluene/Ethanol/H₂O Heat F Base (e.g., K₂CO₃) F->G Toluene/Ethanol/H₂O Heat H Triindole Precursor I Final Triindole Material H->I LiOH, THF/H₂O

Caption: Synthetic workflow for a triindole-based material.

Materials:

  • Methyl 7-bromo-1H-indole-5-carboxylate (Synthesized from the corresponding carboxylic acid)[5]

  • Indole-2-boronic acid (or other suitable boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][2]

  • Potassium Carbonate (K₂CO₃)[2]

  • Toluene, Ethanol, and Water (4:1:1 ratio)[2]

  • Anhydrous solvents

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine Methyl 7-bromo-1H-indole-5-carboxylate (1.0 eq), the indole boronic acid derivative (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system (Toluene/Ethanol/Water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired triindole material.

The resulting triindole can then be characterized for its photophysical and electrochemical properties to assess its suitability for use in organic electronic devices.

Application in Polymer Science: Building Functional Polyindoles

The carboxylic acid functionality of 7-bromo-1H-indole-5-carboxylic acid makes it an excellent monomer for the synthesis of functional polymers. Polyindoles are a class of conducting polymers that have garnered interest for their electrochemical and electrochromic properties[6]. The presence of the carboxylic acid group can enhance solubility and provide a site for further functionalization or for creating composites with other materials like carbon nanotubes[7].

Protocol 2: Electropolymerization of 7-bromo-1H-indole-5-carboxylic Acid

This protocol describes the electrochemical polymerization of an indole-5-carboxylic acid derivative to form a conducting polymer film on an electrode surface. This method allows for the direct deposition of a thin, uniform polymer film.

Workflow for Electropolymerization

A Prepare Electrolyte Solution: 7-bromo-1H-indole-5-carboxylic acid in supporting electrolyte (e.g., LiClO₄ in Acetonitrile) B Three-Electrode Electrochemical Cell: Working Electrode (e.g., ITO glass) Counter Electrode (e.g., Platinum wire) Reference Electrode (e.g., Ag/AgCl) A->B C Apply Potential: Cyclic Voltammetry or Potentiostatic Method B->C D Polymer Film Deposition on Working Electrode C->D E Characterization of the Polymer Film: Spectroelectrochemistry, SEM, Conductivity Measurement D->E

Caption: Workflow for the electropolymerization of an indole derivative.

Materials:

  • 7-bromo-1H-indole-5-carboxylic acid

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass slide (Working Electrode)

  • Platinum wire (Counter Electrode)

  • Ag/AgCl electrode (Reference Electrode)

  • Electrochemical workstation

Procedure:

  • Electrolyte Preparation: Prepare a solution of 7-bromo-1H-indole-5-carboxylic acid (e.g., 0.1 M) and LiClO₄ (e.g., 0.1 M) in anhydrous acetonitrile.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep using cyclic voltammetry (e.g., from -0.2 V to 1.5 V vs. Ag/AgCl) for a set number of cycles. Alternatively, a constant potential can be applied (potentiostatic deposition). A polymer film will gradually form on the surface of the working electrode.

  • Washing and Drying: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.

  • Characterization: The resulting polymer film can be characterized by various techniques, including UV-vis spectroscopy, FT-IR spectroscopy, scanning electron microscopy (SEM) to study its morphology, and four-point probe measurements to determine its conductivity.[8]

The properties of the resulting poly(7-bromo-1H-indole-5-carboxylic acid) can be tuned by varying the electropolymerization parameters such as the monomer concentration, potential range, and number of cycles.

Future Outlook

The strategic design of materials starting from 7-bromo-1H-indole-5-carboxylic acid opens up a vast chemical space for exploration. The ability to independently modify two distinct positions on the indole scaffold provides a powerful tool for creating materials with precisely engineered properties. Future research will likely focus on the development of more complex and highly functionalized derivatives for applications in flexible electronics, sensors, and advanced coatings. The insights gained from studying this versatile building block will undoubtedly contribute to the advancement of organic material science.

References

  • Synthesis and Characterization of Polyindole/Poly(vinyl acetate) Conducting Composites. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • (7-Bromo-1H-indol-2-yl)
  • 7-Bromo-1H-indole-2-carboxylic acid. Chem-Impex.
  • Synthesis and characterization of a series of conducting polymers based on indole and carbazole. (2022). TÜBİTAK Academic Journals.
  • Advancements in Organic Electronics: The Role of Indole Deriv
  • Chemical synthesis of poly(5-carboxyindole) and poly(5-carboxyindole)/carboxylated multiwall carbon nanotube nanocomposite. (2025).
  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous c
  • Indole-5-carboxylic acid 99 1670-81-1. MilliporeSigma.
  • 885523-35-3 | Methyl 7-bromo-1H-indole-5-carboxyl
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling. (2025). MDPI.
  • 7-Bromo-1H-indole-6-carboxylic acid | CymitQuimica.
  • Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. (2025).
  • An indole derivative as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes. (2013). Semantic Scholar.
  • 15936-75-1(7-BROMO-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID) Product Description.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers.
  • Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes. (2024).
  • 1782550-47-3|7-Bromo-1H-indazole-5-carboxylic acid|BLD Pharm.
  • 7-Bromo-1H-indole-2-carboxylic acid Properties. (2025). EPA.
  • 7-Bromo-1H-indazole 97 53857-58-2. Sigma-Aldrich.
  • 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Benchchem.
  • 396076-60-1|Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxyl
  • Indole Building Blocks.
  • 7-Bromo-1H-indole-3-carboxylic acid, CasNo.86153-25-5. NovaChemistry United Kingdom.
  • 1360921-60-3 | 7-Bromo-1H-indole-6-carboxylic acid. ChemScene.
  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordin
  • Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics.
  • The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. (2026).
  • Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Indian Academy of Sciences.
  • addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. Benchchem.
  • Carboxylic Acid's Role in Enhancing Biochemical Processes. (2025).
  • Fluorescence properties of electropolymerised 5-substituted indoles in solution. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • 7-Bromoindole 96 51417-51-7. Sigma-Aldrich.
  • 7-Bromo-1H-indole-6-carboxylic acid 1g. Dana Bioscience.
  • 6-Bromo-1H-indole-3-carboxylic acid. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Bromo-1H-indole-5-carboxylic Acid Synthesis

The following Technical Support Guide is designed for organic chemists and process engineers facing yield and regioselectivity challenges in the synthesis of 7-bromo-1H-indole-5-carboxylic acid . Executive Summary: The R...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers facing yield and regioselectivity challenges in the synthesis of 7-bromo-1H-indole-5-carboxylic acid .

Executive Summary: The Regioselectivity Paradox

The primary yield-killer in synthesizing 7-bromo-1H-indole-5-carboxylic acid is not conversion, but regioselectivity .

  • Direct Bromination Failure: Electrophilic bromination of indole-5-carboxylic acid preferentially occurs at C3 (due to the pyrrole ring's high electron density) or C6 (directed by the carboxylic acid). Direct C7 bromination is electronically disfavored and typically yields <15% of the desired isomer.

  • The Solution: To achieve high yields (>65%), you must alter the electronic landscape of the substrate. This guide prioritizes the Indoline Red-Ox Strategy (The "Indoline Trick") as the most robust method for laboratory to pilot-scale synthesis, while also providing optimization for the Leimgruber-Batcho route for de novo construction.

Primary Protocol: The Indoline Red-Ox Strategy (Recommended)

Best for: Overcoming regioselectivity issues using commercially available starting materials.

The Logic

By reducing the indole to indoline , the C2=C3 double bond is removed. The nitrogen lone pair now strongly activates the benzene ring at the ortho and para positions. Since the para position (C5) is blocked by the carboxylate, bromination is forced to the ortho position (C7 ) with high specificity.

Workflow Visualization

IndolineStrategy Start Methyl Indole-5-carboxylate Step1 Reduction (Indoline Formation) Start->Step1 NaCNBH3, AcOH Inter1 Methyl Indoline-5-carboxylate (C3 blocked, N-activating) Step1->Inter1 Step2 Regioselective Bromination (NBS/DMF) Inter1->Step2 NBS, -10°C Inter2 Methyl 7-bromoindoline-5-carboxylate Step2->Inter2 Step3 Re-Oxidation (DDQ or Chloranil) Inter2->Step3 Oxidation End Methyl 7-bromo-1H-indole-5-carboxylate (Target Precursor) Step3->End

Figure 1: The Indoline Red-Ox Pathway for forcing C7 regioselectivity.

Step-by-Step Optimization Guide
Step 1: Reduction to Indoline
  • Protocol: Treat Methyl indole-5-carboxylate with Sodium Cyanoborohydride (

    
    ) in Glacial Acetic Acid at 15°C.
    
  • Critical Checkpoint: Ensure complete reduction. Unreacted indole will brominate at C3 in the next step, creating inseparable impurities.

  • Troubleshooting:

    • Issue: Incomplete reaction after 4 hours.

    • Fix: Add 0.5 eq extra

      
      . Do not  raise temp >25°C to avoid side reactions.
      
Step 2: Regioselective Bromination
  • Protocol: Add N-Bromosuccinimide (NBS) (1.05 eq) to the indoline in DMF at -10°C to 0°C .

  • Why this works: The indoline nitrogen directs the Br+ to C7.

  • Troubleshooting:

    • Issue: Formation of 6-bromo isomer.[1][2]

    • Fix: Lower temperature to -20°C. High temps reduce selectivity.

    • Issue: Over-bromination (5,7-dibromo or ring bromination).

    • Fix: Strict stoichiometry. Do not exceed 1.05 eq of NBS. Add NBS portion-wise.

Step 3: Re-Oxidation (Aromatization)
  • Protocol: Treat the 7-bromoindoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in THF or Dioxane at RT. Alternatively, use Chloranil or

    
    .
    
  • Troubleshooting:

    • Issue: Sluggish reaction.

    • Fix: DDQ is generally fastest. If using

      
      , ensure it is "activated" and use 10-fold excess by weight.
      

Alternative Protocol: Leimgruber-Batcho Synthesis

Best for: Large-scale de novo synthesis where the Indoline route is too expensive due to reagents (NaCNBH3/DDQ).

The Logic

This route constructs the indole ring from 3-bromo-4-methyl-5-nitrobenzoic acid . The pre-installed bromine at the correct position avoids the regioselectivity issue entirely.

Optimization Table: Leimgruber-Batcho
StageCommon IssueRoot CauseTechnical Fix
Enamine Formation Low yield / PolymerizationIncomplete condensation of DMF-DMA.Use Pyrrolidine as a catalyst. Remove Methanol continuously (Dean-Stark or high temp/open vessel).
Reductive Cyclization Debromination (Loss of Br)Hydrogenolysis of the C-Br bond.CRITICAL: Do NOT use Pd/C +

. Use Fe/AcOH or Zn/AcOH or

. These reduce the nitro group without stripping the halogen.
Isolation Sticky/Tarry ProductAmphoteric nature of amino-acid intermediates.Perform cyclization on the Methyl Ester , not the free acid. Hydrolyze only at the very end.

Troubleshooting & FAQs

Q1: Why can't I just brominate indole-5-carboxylic acid directly?

A: You will get the 3-bromo isomer. The pyrrole ring (C3) is electron-rich and reacts much faster than the benzene ring. Blocking C3 is difficult without adding steps that are harder to reverse than the Indoline route.

Q2: I am using the Leimgruber-Batcho method, and my bromine is disappearing. Why?

A: You are likely using Catalytic Hydrogenation (Pd/C or Raney Ni).[3] Palladium rapidly catalyzes the hydrodehalogenation (Ar-Br


 Ar-H) alongside nitro reduction.
  • Corrective Action: Switch to Iron powder in Acetic Acid (Fe/AcOH) at 60-80°C. This is chemoselective for Nitro

    
     Amine and preserves the Aryl-Bromide bond.
    
Q3: My product is insoluble and hard to purify.

A: 7-bromo-1H-indole-5-carboxylic acid has high lattice energy and poor solubility in non-polar solvents.

  • Strategy: Perform all synthetic steps on the Methyl Ester (Methyl 7-bromo-1H-indole-5-carboxylate).

  • Purification: The ester can be purified via silica chromatography (Hexane/EtOAc) or recrystallization (MeOH).

  • Final Step: Hydrolyze the ester (LiOH/THF/H2O) only when you need the free acid.

Q4: In the Indoline route, I see a "M+2" peak in LCMS that is equal height to M. Is this an impurity?

A: No. This is the isotopic signature of Bromine (


 and 

are approx 1:1).
  • Diagnostic: If you see M and M+2 in 1:1 ratio, you have successfully incorporated one bromine atom. If you see M, M+2, M+4 (1:2:1), you have di-bromination.

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes. Organic Syntheses, 63, 214.

  • Regioselective Bromination (Indoline Trick): Sun, L., et al. (2010). Efficient Synthesis of 7-Bromoindoles via the Indoline Route. Bioorganic & Medicinal Chemistry Letters, 20(10), 3103-3106.

  • Prevention of Debromination: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • General Indole Functionalization: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2 and C3 Positions. Angewandte Chemie International Edition, 48(51), 9608-9644.

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-1H-indole-5-carboxylic acid

The following technical support guide is structured to address the purification of 7-bromo-1H-indole-5-carboxylic acid (CAS: 1360950-90-8) . It is designed for researchers requiring high-purity material (>98%) for SAR (S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the purification of 7-bromo-1H-indole-5-carboxylic acid (CAS: 1360950-90-8) . It is designed for researchers requiring high-purity material (>98%) for SAR (Structure-Activity Relationship) studies or further synthetic elaboration.

Core Purification Directive (The "Why" & "How")

Senior Scientist Note: Purifying 7-bromo-1H-indole-5-carboxylic acid requires exploiting its dual chemical nature: it is both a benzoic acid derivative (pKa ~4.2) and an indole (electron-rich, oxidation-prone).

Most crude samples contain three primary impurity classes:

  • Regioisomers: (e.g., 3-bromo or 2-bromo analogs) if synthesized via direct bromination.

  • Decarboxylated species: 7-bromoindole (non-acidic).

  • Oxidative oligomers: Responsible for the characteristic pink/brown discoloration common in indoles.

The Golden Rule: Do not rely solely on chromatography. A robust Acid-Base Extraction followed by Recrystallization is the most efficient route to >98% purity, saving silica and solvent costs while removing non-acidic contaminants effectively.

Decision Matrix & Workflow

Before starting, assess your crude material's profile. Use this logic flow to select the correct protocol.

PurificationLogic Start Crude Material Analysis CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 NonAcidic Non-Acidic (e.g., 7-bromoindole, esters) Decision1->NonAcidic Neutral impurities Isomers Regioisomers (e.g., 3-bromo) Decision1->Isomers Structural isomers Color Colored/Oxidized (Pink/Brown) Decision1->Color Oxidation products ProtocolA Protocol A: Acid-Base Extraction NonAcidic->ProtocolA ProtocolC Protocol C: Reverse Phase Chromatography Isomers->ProtocolC ProtocolB Protocol B: Recrystallization (EtOH/Water + Charcoal) Color->ProtocolB ProtocolA->ProtocolB Polishing step

Figure 1: Purification Decision Tree. Select the protocol based on the dominant impurity profile.

Detailed Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Best For: Removing non-acidic impurities (starting materials, decarboxylated byproducts, esters).

Mechanism: The carboxylic acid group (pKa ~4.[1]2) is deprotonated by mild base, becoming water-soluble. Non-acidic impurities remain in the organic layer.

Step-by-Step:

  • Dissolution: Suspend the crude solid in saturated aqueous NaHCO₃ (approx. 10 mL per gram of solid).

    • Why NaHCO₃? It is strong enough (pH ~8.5) to deprotonate the carboxylic acid but not strong enough to deprotonate the indole N-H (pKa ~16) or hydrolyze sensitive groups, unlike NaOH.

  • Extraction: Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard the organic layer (contains non-acidic impurities).

  • Filtration: If the aqueous layer remains cloudy or has black particulates, filter through a pad of Celite.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 45°C.

Protocol B: Recrystallization (The "Polish")

Best For: Removing colored oxidation products and trace isomers.

Solvent System: Ethanol/Water or Methanol/Water.

Step-by-Step:

  • Solubilization: Place the solid in a flask with a stir bar. Add Ethanol (absolute) and heat to reflux. Add just enough solvent to dissolve the solid.

    • Note: If the solution is dark/pink, add Activated Charcoal (5-10 wt%) and reflux for 15 mins. Filter hot through Celite.

  • Crystallization: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Re-heat briefly to clear the solution, then let it cool slowly to room temperature. Once at RT, move to an ice bath for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Protocol C: Chromatography (The "Last Resort")

Best For: Separating difficult regioisomers (e.g., 3-bromo vs. 7-bromo).

  • Stationary Phase: C18 Reverse Phase (Preferred) or Silica Gel.

  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 95% ACN.

  • Mobile Phase (Normal Phase): DCM / Methanol (95:5) + 1% Acetic Acid .

    • Critical: You must add acid (Acetic or Formic) to the mobile phase. Without it, the carboxylic acid will streak/tail on the column due to interaction with silanol groups.

Troubleshooting & FAQs

Q1: My product has a persistent pink/reddish hue. Is it impure?

A: Yes, but likely only trace amounts. Cause: Indoles are electron-rich and prone to auto-oxidation, forming colored oligomers (rosindoles) even at ppm levels. Fix:

  • Charcoal Treatment: Use Protocol B with activated carbon.

  • Acid Wash: Wash the solid with dilute HCl; some colored oxidation products are basic and will wash away.

  • Storage: Store the purified solid in amber vials under Nitrogen/Argon at -20°C to prevent recurrence.

Q2: The yield after Acid-Base extraction is lower than expected.

A: The pH might not be low enough during precipitation. Cause: 7-bromo-1H-indole-5-carboxylic acid has a pKa around 4.2. If you only acidify to pH 5 or 6, a significant portion remains ionized (soluble). Fix: Ensure the final pH is < 2 . Check the filtrate by adding more acid; if more solid forms, you stopped too early. Also, ensure the volume of water isn't excessive (the neutral acid has some water solubility).

Q3: The solid "oils out" during recrystallization instead of forming crystals.

A: The cooling was too fast or the solvent polarity changed too abruptly. Fix:

  • Re-dissolve: Heat the mixture back to reflux.

  • Seed: Add a tiny crystal of pure material (if available) or scratch the glass wall with a spatula.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Do not move to the ice bath until crystallization has clearly started.

Q4: I see a "double spot" on TLC even after purification.

A: This is often an artifact of the carboxylic acid on silica. Cause: On standard silica plates, carboxylic acids exist in equilibrium between the dimer and monomer forms, or interact with the silica, appearing as a streak or double spot. Fix: Add 1% Acetic Acid to your TLC developing solvent. This forces the equilibrium to the protonated form, resulting in a single, sharp spot.

Quantitative Data: Solubility Profile

Estimated solubility data based on structural analogs (Indole-5-carboxylic acid & Bromoindoles).

SolventSolubility (RT)Solubility (Hot)Suitability
Water (pH 7) < 0.1 mg/mL< 1 mg/mLAnti-solvent
Water (pH 9, NaHCO₃) > 50 mg/mLN/AExtraction Medium
Methanol / Ethanol ModerateHighRecrystallization
Ethyl Acetate ModerateHighWashing / Extraction
Dichloromethane LowModerateWashing
DMSO / DMF HighHighAnalysis only (Hard to remove)

References

  • Indole-5-carboxylic acid properties

    • PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. National Center for Biotechnology Information (2025). Link

  • Recrystallization of Indole Carboxylic Acids

    • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Journal of Chemical & Engineering Data (2013). Link

  • General Indole Synthesis & Impurity Profiles

    • BenchChem Technical Support: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid. (Analogous chemistry for bromo-indole acids). Link(Note: Representative link for general methodology).

  • Chromatography of Carboxylic Acids

    • Strategies for the Purification of Carboxylic Acids. Chromatography Today. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-bromo-1H-indole-5-carboxylic acid before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-1H-indole-5-carboxylic Acid

Welcome to the technical support guide for the synthesis of 7-bromo-1H-indole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-bromo-1H-indole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and frequently asked questions to help you streamline your synthesis, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Side Reactions & Issues

This section provides a direct, question-and-answer-based approach to tackling specific problems you may encounter during the synthesis.

Question 1: My final product is a mixture of bromo-isomers. How can I improve the regioselectivity to favor the 7-bromo product?

Answer:

Achieving high regioselectivity is the most critical challenge in this synthesis. The indole ring has multiple sites susceptible to electrophilic attack, primarily the C3, C5, C6, and C7 positions. The formation of undesired isomers, particularly 5-bromo and 6-bromo derivatives, stems from a failure to adequately direct the brominating agent to the C7 position.

Root Cause Analysis:

  • Pyrrole Ring Reactivity: The pyrrole moiety of the indole is exceptionally electron-rich and reactive towards electrophiles, with the C3 position being the most nucleophilic.[1][2] Direct bromination of an unprotected indole-5-carboxylic acid will almost certainly lead to a complex mixture, with significant C3 bromination and polymerization.[3][4]

  • Steric Hindrance: The carboxylic acid group at C5 provides some steric hindrance, but it is often insufficient to completely block electrophilic attack at the adjacent C6 position.

  • Reaction Conditions: Temperature, solvent, and the choice of brominating agent play a pivotal role in directing the substitution. Less reactive brominating agents and non-polar solvents at lower temperatures generally favor substitution on the benzene ring over the pyrrole ring.

Recommended Solutions & Protocol:

To enforce C7 selectivity, a strategy involving protection of the more reactive sites is often necessary. A common and effective route is to start from 4-amino-3-methylbenzoic acid, which sets the stage for a Bartoli indole synthesis. This approach builds the indole ring in a way that pre-determines the substitution pattern.

Protocol: Bartoli Indole Synthesis for Regiocontrolled C7-Substitution

  • Diazotization: Dissolve 4-amino-3-methylbenzoic acid in a suitable acidic medium (e.g., HCl/H₂O). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: Slowly add the diazonium salt solution to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated HCl to form the corresponding hydrazine.

  • Indole Cyclization: React the resulting hydrazine with a suitable ketone or aldehyde under acidic conditions (e.g., with polyphosphoric acid or sulfuric acid) to induce cyclization and form the indole ring. The ortho-methyl group on the starting aniline derivative directs the cyclization to form a 7-substituted indole.

  • Bromination: The resulting indole-5-carboxylic acid can then be selectively brominated at the C7 position, which is now activated by the indole nitrogen and sterically accessible.

Question 2: I'm observing significant amounts of a dibrominated or polybrominated impurity in my final product. What causes this and how can I prevent it?

Answer:

The formation of di- and poly-brominated products is a classic side reaction when dealing with activated aromatic systems like indoles.[1]

Root Cause Analysis:

  • Stoichiometry: The most common cause is the use of an excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).[1] The mono-brominated product is still an activated ring system and can react further if enough brominating agent is present.

  • Reaction Rate: Rapid addition of the brominating agent can create localized areas of high concentration, promoting multiple substitutions before the reagent has dispersed.

  • Temperature Control: Higher reaction temperatures increase the rate of all reactions, including the second bromination.

Recommended Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use precisely 1.0 to 1.05 equivalents of the brominating agent.Minimizes the availability of excess reagent for a second substitution.
Reagent Addition Add the brominating agent slowly, portion-wise or as a dilute solution, over an extended period.Maintains a low, steady concentration of the electrophile, favoring the mono-bromination of the more reactive starting material.
Temperature Conduct the reaction at a lower temperature (e.g., 0 °C or below).Reduces the reaction rate, allowing for better control and minimizing over-bromination.
Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.
Question 3: My reaction yield is very low, and I'm recovering a lot of starting material or observing tar-like decomposition products. What's going wrong?

Answer:

Low yields can be attributed to several factors, from incomplete reaction to degradation of the starting material or product. Indoles are sensitive to strongly acidic and oxidative conditions.[4]

Root Cause Analysis:

  • Acid-Catalyzed Polymerization: Strong acids can protonate the indole at the C3 position, leading to deactivation of the pyrrole ring and promoting polymerization.[4] This is often the source of insoluble, tar-like byproducts.

  • Oxidation: Brominating agents like NBS can also act as oxidants, especially under harsh conditions, leading to the formation of oxindole byproducts.[3]

  • Reagent Purity: Impure brominating agents can lead to unreliable results. NBS, for example, should be recrystallized if it appears yellow.[5]

  • Inappropriate Solvent: The choice of solvent can dramatically affect solubility and reactivity.

Recommended Solutions & Workflow:

To diagnose the issue, a systematic approach is required. The following workflow can help pinpoint the problem.

G start Low Yield or Decomposition Observed check_purity Verify Purity of Starting Materials & Reagents (e.g., recrystallize NBS) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions temp Is Temperature Too High? check_conditions->temp acid Is Acid Concentration Too High? check_conditions->acid solvent Is Solvent Appropriate? check_conditions->solvent lower_temp Action: Lower Temperature (e.g., to 0 °C) temp->lower_temp reduce_acid Action: Use Milder Acid or Buffer System acid->reduce_acid change_solvent Action: Test Alternative Solvents (e.g., DMF, THF, CCl4) solvent->change_solvent outcome Re-run Experiment & Monitor via TLC/LC-MS lower_temp->outcome reduce_acid->outcome change_solvent->outcome

Caption: Troubleshooting workflow for low yield and decomposition issues.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this synthesis: NBS, Br₂, or something else? A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of indoles and other electron-rich heterocycles.[5] It is a solid, making it easier to handle than liquid bromine, and it provides a low, steady concentration of Br⁺, which helps to minimize side reactions like polybromination and oxidation.[6] Using radical initiators with NBS typically favors allylic/benzylic bromination, which is not the desired pathway here.[5]

Q2: How can I effectively purify the crude 7-bromo-1H-indole-5-carboxylic acid? A2: Purification can be challenging due to the presence of structurally similar isomers. A multi-step approach is often most effective:

  • Aqueous Workup: First, perform an acidic/basic workup. Dissolve the crude product in a suitable organic solvent and wash with a basic solution (like NaHCO₃) to remove any unreacted acidic starting material. Then, acidify the aqueous layer to precipitate your carboxylic acid product.

  • Recrystallization: This is a powerful technique for removing minor impurities. Solvents like ethanol, acetone, or mixtures with water are often effective.[7]

  • Column Chromatography: If isomeric impurities persist, silica gel column chromatography is necessary. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the 7-bromo isomer from other regioisomers.

Q3: Is it necessary to protect the indole nitrogen (N-H) before bromination? A3: While not always mandatory, N-protection (e.g., with a tosyl, Boc, or acetyl group) can offer significant advantages. It reduces the reactivity of the pyrrole ring, further discouraging C3 substitution and polymerization. It can also improve solubility in organic solvents. However, it adds two steps to the synthesis (protection and deprotection), so its necessity should be evaluated based on the specific substrate and conditions. For indole-5-carboxylic acid, controlling the bromination conditions is often sufficient without N-protection.

Q4: Can I use a Fischer indole synthesis to prepare this compound? A4: Yes, the Fischer indole synthesis is a viable, though sometimes challenging, alternative.[1] It would involve reacting 4-bromo-3-carboxyphenylhydrazine with an appropriate aldehyde or ketone (like acetaldehyde to form the indole without substitution at C2/C3) under strong acid catalysis.[1] Potential side reactions include failure of the cyclization step, as the electron-withdrawing bromo and carboxyl groups can deactivate the ring.[1]

Key Pathway Visualization

The diagram below illustrates the desired electrophilic substitution pathway versus the common side reactions that can occur during the bromination of indole-5-carboxylic acid.

G cluster_main Pathways from Indole-5-carboxylic Acid cluster_desired Desired Reaction cluster_side Common Side Reactions start Indole-5-carboxylic Acid product 7-Bromo-1H-indole-5-carboxylic Acid start->product Controlled Bromination (NBS, low temp) isomer 5-Bromo / 6-Bromo Isomers start->isomer Poor Regiocontrol dibromo Dibromo Products (e.g., 3,7-dibromo) start->dibromo Excess Brominating Agent poly Polymerization / Tar start->poly Harsh Acidic Conditions

Caption: Synthetic pathways for the bromination of indole-5-carboxylic acid.

References

  • Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. Benchchem.
  • Common side reactions in the synthesis of 5-Bromoindole. Benchchem.
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.
  • CN103387530A - 5-bromoindole preparation method. Google Patents.
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons.
  • Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed.
  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
  • N-Bromosuccinimide. Wikipedia.
  • Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry - ACS Publications.
  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole.
  • Synthesis and Chemistry of Indole.

Sources

Optimization

Preventing decarboxylation of indole-2-carboxylic acids during synthesis

A Guide to Preventing Unwanted Decarboxylation This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the decarboxy...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the decarboxylation of indole-2-carboxylic acids during their synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of indole-2-carboxylic acids?

Decarboxylation is a chemical reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂). In the case of indole-2-carboxylic acids, this leads to the formation of the corresponding indole, an often undesired byproduct that can complicate purification and reduce the yield of your target compound.

Q2: Why are indole-2-carboxylic acids prone to decarboxylation?

Indole-2-carboxylic acids are a class of heteroaromatic carboxylic acids that can be susceptible to decarboxylation, particularly under certain conditions. The stability of the resulting indole ring system can act as a driving force for this reaction. The reaction is often facilitated by heat, acidic or basic conditions, and the presence of certain transition metals.

Q3: At what temperature does decarboxylation of indole-2-carboxylic acids become a significant issue?

The temperature at which decarboxylation becomes problematic can vary depending on the specific substrate and reaction conditions. However, as a general guideline, temperatures exceeding 95-100°C can lead to significant decarboxylation of some substituted indole-2-carboxylic acids[1]. At higher temperatures, such as 160°C or above, decarboxylation can become the dominant reaction pathway, especially in the presence of catalysts like copper[2].

Q4: Can the pH of my reaction mixture influence decarboxylation?

Yes, the pH of the reaction medium can play a crucial role. Both acidic and basic conditions can catalyze the decarboxylation of certain aromatic carboxylic acids[3]. The specific effect of pH can be substrate-dependent, but it is a critical parameter to control during synthesis and workup.

Q5: How can I detect if my indole-2-carboxylic acid is decarboxylating?

Several analytical techniques can be employed to detect and quantify decarboxylation:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the less polar indole byproduct, which will typically have a higher Rf value than the corresponding carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the indole-2-carboxylic acid and its decarboxylated indole byproduct. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used, with detection by UV or fluorescence spectroscopy[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress and identify the characteristic signals of both the starting material and the decarboxylated product. The disappearance of the carboxylic acid proton signal (typically a broad singlet) and the appearance of new aromatic protons corresponding to the indole can be indicative of decarboxylation.

Troubleshooting Guide: Common Issues and Solutions

This guide is designed to help you identify the root cause of decarboxylation in your synthesis and provide actionable solutions.

Issue 1: Significant Decarboxylation During the Main Reaction

If you are observing the formation of the decarboxylated indole byproduct during your primary synthetic step, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Solutions
Excessive Reaction Temperature As previously mentioned, high temperatures are a primary driver of decarboxylation[6][7]. Many traditional indole syntheses, such as the Fischer and Reissert methods, can involve harsh heating conditions[6][8][9].Lower the reaction temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Utilize milder synthetic routes: Consider alternative, milder synthetic protocols. For example, a modified Reissert synthesis using ferrous hydroxide as a catalyst can be performed at a lower temperature of 80-90°C[10][11][12]. Microwave-assisted syntheses can sometimes offer rapid heating to the target temperature, potentially reducing overall thermal stress on the molecule[13].
Presence of Transition Metal Catalysts Transition metals, particularly copper, can effectively catalyze decarboxylation at elevated temperatures[2][7]. If your synthesis involves copper or other transition metals, they may be promoting the unwanted side reaction.Avoid transition metal catalysts where possible: If a metal catalyst is not essential for the desired transformation, consider a metal-free alternative. Use alternative catalysts: If a catalyst is required, explore options that are less prone to inducing decarboxylation.
Inappropriate Solvent Choice The solvent can influence the rate of decarboxylation. Polar aprotic solvents at high temperatures may facilitate decarboxylation.Screen different solvents: Experiment with a range of solvents to identify one that minimizes decarboxylation while still allowing for the desired reaction to proceed efficiently. Consider less polar solvents if compatible with your reaction.
Acidic or Basic Reaction Conditions Strong acidic or basic conditions can promote decarboxylation.Moderate the pH: If possible, adjust the reaction pH to be closer to neutral. If an acid or base is required, use the mildest effective option and the minimum necessary stoichiometric amount.
Issue 2: Decarboxylation During Workup or Purification

Decarboxylation can also occur after the main reaction is complete, during the isolation and purification of your product.

Potential Cause Explanation Recommended Solutions
High Temperatures During Solvent Removal Using a rotary evaporator at a high temperature to remove high-boiling point solvents can induce thermal decarboxylation.Use low-boiling point solvents: Whenever possible, use solvents that can be removed under reduced pressure at a lower temperature. Avoid excessive heating: When using a rotary evaporator, use the lowest possible bath temperature that allows for efficient solvent removal.
Acidic or Basic Aqueous Workup Washing with strong acidic or basic solutions can lead to decarboxylation, especially if the compound is in contact with the aqueous layer for an extended period.Use mild aqueous solutions: Wash with saturated sodium bicarbonate or dilute acid solutions instead of concentrated ones. Minimize contact time: Perform extractions and washes quickly to reduce the exposure of your compound to harsh pH conditions.
Acidic Nature of Silica Gel in Chromatography Standard silica gel is slightly acidic and can cause decarboxylation of sensitive compounds during column chromatography.Neutralize the silica gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column. Use alternative stationary phases: Consider using neutral or basic alumina for your purification.

Preventative Strategies: Protecting Your Carboxyl Group

A proactive approach to preventing decarboxylation is to protect the indole nitrogen. The use of a protecting group can alter the electronic properties of the indole ring and enhance its stability. The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group for this purpose.

Workflow for N-Boc Protection and Deprotection

Caption: Workflow for N-Boc protection to prevent decarboxylation.

Experimental Protocols

Protocol 1: N-Boc Protection of Indole-2-carboxylic Acid

This protocol describes a general procedure for the N-protection of indole-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Indole-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indole-2-carboxylic acid in anhydrous THF in a round-bottom flask.

  • Add the base (TEA or a catalytic amount of DMAP).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-protected indole-2-carboxylic acid.

Protocol 2: Mild Deprotection of N-Boc Group

The N-Boc group can be removed under mild conditions that are unlikely to cause decarboxylation.

Method A: Mild Acidic Deprotection [4]

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0°C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Method B: Mild Basic Deprotection [14]

  • Dissolve the N-Boc protected indole in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product.

Mechanistic Insights into Decarboxylation

Understanding the mechanism of decarboxylation can help in devising effective preventative strategies.

Decarboxylation_Mechanism IndoleCOOH Indole-2-carboxylic Acid TransitionState Transition State IndoleCOOH->TransitionState IndoleAnion Indole Anion TransitionState->IndoleAnion CO2 CO₂ TransitionState->CO2 Indole Indole IndoleAnion->Indole

Caption: Proposed mechanism for the decarboxylation of indole-2-carboxylic acid.

The decarboxylation of indole-2-carboxylic acid can proceed through a concerted or stepwise mechanism involving a zwitterionic intermediate, particularly under acidic conditions[3]. The stability of the resulting indole anion intermediate plays a key role in the reaction's feasibility. Factors that stabilize this intermediate will facilitate decarboxylation.

By implementing the strategies outlined in this guide, researchers can significantly minimize or eliminate the unwanted decarboxylation of indole-2-carboxylic acids, leading to higher yields and purer products in their synthetic endeavors.

References

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2011). SciELO. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (2019). Synthesis. [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). ACS Publications. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). Springer. [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (2012). ACS Publications. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2011). ResearchGate. [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. [Link]

  • Reissert Indole Synthesis. (2016). ResearchGate. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • A three-component Fischer indole synthesis. (2008). Nature Protocols. [Link]

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Indoles Synthesis. (2010). Organic Chemistry. [Link]

  • Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. [Link]

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010). MDPI. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2002). ResearchGate. [Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (1998). CSIRO Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026). ACS Publications. [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. (2025). ResearchGate. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). RSC Publishing. [Link]

  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. (1981). RSC Publishing. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.).
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). ACS Publications. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). University of Twente Research Information. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). ACS Publications. [Link]

  • Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. (2021). Springer. [Link]

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010). MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. (2019). Macmillan Group. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-bromo-1H-indole-5-carboxylic acid

Welcome to the technical support center for 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing and handling this valuable heterocyclic building block. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction is showing a very low yield. What are the most likely causes and how can I address them?

Answer: Low yields in the synthesis of substituted indoles are a common challenge and can often be traced back to a few critical factors.[1] The indole core is highly reactive, and the success of its synthesis is sensitive to reaction conditions.[2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Many indole syntheses, such as the Fischer or Bartoli methods, are highly sensitive to temperature and acid strength.[1][3]

    • Temperature Control: If the temperature is too low, the reaction may not proceed to completion. If it's too high, you risk decomposition of starting materials or the product, and an increase in side reactions. Systematically screen a range of temperatures to find the optimal balance.

    • Catalyst Choice and Concentration: The choice between a Brønsted acid (like HCl, H₂SO₄) and a Lewis acid (like ZnCl₂, BF₃) can be critical.[4] The concentration must be empirically optimized; too little may result in an incomplete reaction, while too much can promote unwanted side reactions like Friedel-Crafts alkylations or polymerizations.[5]

  • Purity of Starting Materials: Impurities in your starting materials (e.g., substituted anilines, nitrobenzenes, or ketones) can introduce competing reaction pathways.[1] Always verify the purity of your reagents by NMR or LC-MS before starting the reaction.

  • Atmospheric Conditions: The indole nucleus can be susceptible to oxidation, especially at elevated temperatures.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve the yield by preventing oxidative degradation.

Question 2: My TLC and LC-MS analysis show multiple unexpected spots/peaks. What are the common side products and how can I minimize their formation?

Answer: The formation of multiple byproducts is a frequent issue, stemming from the reactivity of the indole ring and potential intermediates.

Common Side Products & Mitigation Strategies:

  • Over-Bromination: If your synthesis involves a bromination step, it's possible to get di- or tri-brominated species. This occurs if the reaction is run for too long or at too high a temperature.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂). Add the reagent portion-wise at a reduced temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the mono-brominated precursor.

  • Decarboxylation: Indole carboxylic acids can undergo decarboxylation, particularly at high temperatures in acidic media.[6]

    • Solution: If your synthesis involves an acidic workup or purification step, perform it at the lowest practical temperature. If possible, use milder acids or buffered systems.

  • N-N Bond Cleavage (in Fischer Indole Synthesis): A significant competing pathway in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which leads to byproducts like aniline derivatives.[1][5] This is especially problematic with electron-donating substituents.[7]

    • Solution: Optimizing the acid catalyst is key. Sometimes switching from a protic acid to a Lewis acid like ZnCl₂ can favor the desired cyclization over cleavage.[5]

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Is purity >98%? check_purity->start No, purify first optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Yes optimize_catalyst Optimize Catalyst (Type & Loading) optimize_temp->optimize_catalyst inert_atm Run Under Inert Atmosphere (N2/Ar) optimize_catalyst->inert_atm monitor_rxn Monitor Reaction Closely (TLC/LC-MS) inert_atm->monitor_rxn yield_improved Yield Improved monitor_rxn->yield_improved

Caption: A decision tree for troubleshooting low reaction yields.

Question 3: The crude product is a dark, oily residue and is difficult to purify. What purification strategies are most effective?

Answer: Highly colored and impure crude products are common, often due to polymerization or aerial oxidation.[3] A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can selectively extract it.

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to move the deprotonated carboxylic acid into the aqueous layer.

    • Wash the aqueous layer with fresh ethyl acetate to remove neutral impurities.

    • Slowly re-acidify the aqueous layer with cold 1M HCl to a pH of 3-4, causing the purified product to precipitate.[6]

  • Recrystallization: This is a powerful technique for removing closely related impurities.

    • The precipitated solid can be collected and recrystallized. The choice of solvent is critical.

    • Common solvents for indole derivatives include ethanol, acetone, or mixtures like ethyl acetate/hexanes.[8]

  • Charcoal Treatment: If the product remains colored after recrystallization, this indicates the presence of highly conjugated, colored impurities.

    • Dissolve the product in a suitable hot solvent and add a small amount of activated charcoal.

    • Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to crystallize the decolorized product.

Purification Technique Target Impurities Key Considerations
Acid-Base Extraction Neutral and basic byproductsEnsure pH is well below the pKa of the acid (~3.9) for precipitation.[9][10]
Recrystallization Structurally similar impuritiesSolvent selection is crucial; perform small-scale tests first.[8]
Charcoal Treatment Colored, polymeric impuritiesUse sparingly as it can adsorb the desired product, reducing yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 7-bromo-1H-indole-5-carboxylic acid on a lab scale?

A common and effective method for synthesizing 7-substituted indoles is the Bartoli indole synthesis .[3][11] This reaction involves treating an ortho-substituted nitrobenzene with three equivalents of a vinyl Grignard reagent. A subsequent esterification and saponification would yield the target carboxylic acid.

Generalized Synthetic Workflow

G A Ortho-substituted Nitroarene B Bartoli Indole Synthesis A->B 3 eq. VinylMgBr C 7-Substituted Indole Intermediate B->C D Bromination (e.g., with NBS) C->D E Functional Group Manipulation (e.g., Saponification) D->E F 7-bromo-1H-indole- 5-carboxylic acid E->F

Caption: A generalized workflow for the synthesis of the target compound.

Q2: I need to perform further reactions on the indole nitrogen. What protecting group do you recommend?

The indole N-H is acidic and can interfere with many reactions. Protecting it is often necessary.

  • Boc (tert-butyloxycarbonyl): Added using Boc₂O and a base like DMAP. It is easily removed under acidic conditions (e.g., TFA in DCM). This is a very common and reliable choice.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Added using SEM-Cl and a base like NaH. It is robust to many conditions but can be selectively removed with fluoride sources (e.g., TBAF).

  • Tosyl (p-toluenesulfonyl): A very robust protecting group, added with TsCl and a base. It requires harsher conditions for removal (e.g., strong base or reducing agents).[1]

Q3: What are the optimal storage conditions for solid 7-bromo-1H-indole-5-carboxylic acid and its solutions?

Stability is a key concern for ensuring reproducible results.

  • Solid Form: The solid compound should be stored in a tightly sealed container, protected from light, at room temperature.[12][13] For long-term storage, refrigeration (2-8 °C) is recommended.

  • In Solution: Indole derivatives in solution can be susceptible to photodegradation and oxidation.[14]

    • Stock solutions in anhydrous solvents like DMSO or DMF should be stored at -20°C in amber vials.[14]

    • Aqueous solutions should be prepared fresh before each experiment.[14]

Q4: Which analytical methods are essential for confirming the structure and purity of the final product?

A combination of techniques is required for unambiguous characterization.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, confirming the substitution pattern and the presence of all functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HPLC: The primary method for determining the purity of the final product. An assay of ≥97% is typically required for research applications.[13]

Detailed Experimental Protocol: Bartoli-type Synthesis of 7-Bromo-1H-indole-5-carboxylic acid

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent quality. A thorough risk assessment should be performed before commencing any chemical synthesis.[16]

Step 1: Synthesis of 7-Bromo-1H-indole

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add magnesium turnings (3.0 eq) in anhydrous THF.

  • Grignard Formation: Add a solution of vinyl bromide (3.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require an ice bath to maintain a gentle reflux. Stir until all the magnesium has been consumed.

  • Indole Formation: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of 1-bromo-2-iodo-3-nitrobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-bromo-1H-indole.

Step 2: Formylation at the 5-position

  • Vilsmeier-Haack Reaction: Cool a solution of anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. Stir for 30 minutes.

  • Addition of Indole: Add a solution of 7-bromo-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours until TLC indicates consumption of the starting material.

  • Workup: Pour the reaction mixture onto crushed ice and basify with 2M NaOH solution until pH > 10. A precipitate will form. Filter the solid, wash with water, and dry to yield 7-bromo-1H-indole-5-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid

  • Setup: Dissolve the 7-bromo-1H-indole-5-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.

  • Oxidation: Add sodium chlorite (NaClO₂) (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (2.0 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with 1M HCl to pH 3-4.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-bromo-1H-indole-5-carboxylic acid.[6]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.).
  • Troubleshooting unexpected side products in indole synthesis - Benchchem. (n.d.).
  • Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17).
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (2023, April 28).
  • Synthesis and Chemistry of Indole. (n.d.).
  • Methyl 7-bromo-1H-indole-5-carboxylate - ChemScene. (n.d.).
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
  • 7-Bromo-1H-indole-5-carboxylic acid - ChemScene. (n.d.).
  • Indoles - University of Rochester. (n.d.).
  • 7-Bromo-1H-indole-2-carboxylic acid - Chem-Impex. (n.d.).
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  • 1-methylindole - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives - Benchchem. (n.d.).
  • 7-Bromo-1H-indole-6-carboxylic acid - ChemScene. (n.d.).
  • 7-Bromo-1H-indole-2-carboxylic acid Properties - EPA. (2025, October 15).
  • 7-bromo-1h-indazole-5-carboxylic acid (C8H5BrN2O2) - PubChemLite. (n.d.).
  • 5-Bromo-1H-indole-7-carboxylic acid | 860624-90-4 - Sigma-Aldrich. (n.d.).
  • 5-Bromo-1H-indole-2-carboxylic acid-SDS-MedChemExpress. (2025, November 27).
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (2024, April 30).
  • Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid - Benchchem. (n.d.).
  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. (n.d.).
  • 7-Bromo-1H-indole | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • CN103387530A - 5-bromoindole preparation method - Google Patents. (n.d.).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. (2004, May 17).
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  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (2025, August 6).
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Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of 7-bromo-1H-indole-5-carboxylic acid Esters

< For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the hydrolysis of 7-bromo-1H-indole-5-carboxylic acid esters. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of 7-bromo-1H-indole-5-carboxylic acid esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges in your synthetic procedures. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Overcoming Incomplete Hydrolysis

Incomplete hydrolysis is a frequent obstacle in the synthesis of 7-bromo-1H-indole-5-carboxylic acid. This section addresses common issues and provides actionable solutions.

Question 1: My hydrolysis reaction is stalled, and TLC/HPLC analysis shows significant amounts of unreacted starting ester. What are the primary causes and how can I drive the reaction to completion?

Answer:

Several factors can contribute to an incomplete hydrolysis reaction. The key is to systematically evaluate and optimize your reaction conditions.

Underlying Causes & Solutions:

  • Insufficient Base or Acid: The stoichiometry of the hydrolysis reaction is critical. For base-catalyzed hydrolysis (saponification), at least one equivalent of base is consumed to neutralize the resulting carboxylic acid, driving the reaction forward.[1][2] For acid-catalyzed hydrolysis, while catalytic, an adequate concentration is necessary to ensure a sufficient rate of reaction.[3][4]

    • Solution:

      • Base-Catalyzed: Ensure you are using at least 1.1 to 1.5 equivalents of your base (e.g., NaOH, KOH, LiOH). For sterically hindered esters, a larger excess may be required.

      • Acid-Catalyzed: Increase the concentration of the acid catalyst (e.g., H₂SO₄, HCl). Remember that acid-catalyzed hydrolysis is an equilibrium process; using a large excess of water can help shift the equilibrium towards the products.[5][6]

  • Poor Solubility of the Ester: 7-bromo-1H-indole-5-carboxylic acid esters can have limited solubility in purely aqueous solutions, leading to a slow or incomplete reaction.

    • Solution: Employ a co-solvent system to improve solubility. Common choices include:

      • Tetrahydrofuran (THF)/Water

      • Methanol/Water

      • Ethanol/Water

      • 1,4-Dioxane/Water

  • Inadequate Temperature or Reaction Time: Hydrolysis rates are temperature-dependent. Insufficient thermal energy can result in a sluggish reaction.

    • Solution:

      • Increase the reaction temperature, typically to reflux.[7]

      • Extend the reaction time and monitor progress periodically by TLC or HPLC until the starting material is consumed.

  • Steric Hindrance: The nature of the ester's alcohol group can significantly impact the rate of hydrolysis. Bulky groups (e.g., tert-butyl) will react more slowly than smaller groups (e.g., methyl or ethyl) due to steric hindrance around the carbonyl carbon.[8]

    • Solution: For sterically hindered esters, more forcing conditions are necessary. This may include a combination of higher temperatures, longer reaction times, and a stronger base or a higher concentration of acid.

Experimental Protocol: Optimizing Base-Catalyzed Hydrolysis (Saponification)

  • Dissolution: Dissolve the 7-bromo-1H-indole-5-carboxylic acid ester in a suitable co-solvent (e.g., THF or methanol).

  • Base Addition: Add an aqueous solution of 1.5 equivalents of NaOH or LiOH.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and proceed with the acidic work-up to precipitate the carboxylic acid.

Question 2: During the acidic work-up, my product precipitates as a very fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?

Answer:

The formation of fine precipitates is often a result of rapid crystallization from a highly supersaturated solution.

Underlying Causes & Solutions:

  • Rapid Acidification: Adding the acid too quickly causes a sudden drop in pH, leading to rapid and uncontrolled precipitation.

    • Solution: Add the acid solution dropwise with vigorous stirring. This allows for the gradual formation of larger, more easily filterable crystals.[7]

  • Temperature of Precipitation: Precipitating at a lower temperature can sometimes lead to smaller particle sizes.

    • Solution: Perform the acidification at room temperature or slightly elevated temperatures, followed by slow cooling to encourage crystal growth.

  • Use of a Filter Aid: For extremely fine precipitates, a filter aid can be indispensable.

    • Solution: Use a pad of Celite® or diatomaceous earth over your filter paper to prevent clogging and improve the filtration rate.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between acid-catalyzed and base-catalyzed hydrolysis for this substrate?

A1: The choice between acid and base catalysis depends on the overall synthetic strategy and the stability of the indole ring.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible[1][4]Irreversible[2][9]
Stoichiometry Catalytic amount of acidStoichiometric amount of base required[10]
Product Isolation Direct isolation of the carboxylic acidIsolation of the carboxylate salt, followed by acidification[4]
Potential Side Reactions Risk of indole ring degradation or polymerization under harsh acidic conditions.[11]Generally milder on the indole ring.
Q2: Can the indole nitrogen interfere with the hydrolysis reaction?

A2: The indole nitrogen is weakly acidic and can be deprotonated under strongly basic conditions. While this typically does not prevent hydrolysis, it's a factor to consider. In some cases, N-protection might be employed, though it adds extra steps to the synthesis.[12][13] For most standard hydrolysis conditions, N-H interference is minimal.

Q3: What are the common side reactions to be aware of during the hydrolysis of 7-bromo-1H-indole-5-carboxylic acid esters?

A3: Besides incomplete hydrolysis, the primary side reaction of concern is decarboxylation. Indole-2-carboxylic acids are particularly susceptible to losing CO₂ at elevated temperatures, especially under acidic conditions.[7] While the 5-carboxylic acid is more stable, prolonged heating in strong acid should be avoided.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.

  • TLC: A simple and rapid technique. The carboxylic acid product will have a different Rf value than the starting ester, typically being more polar and running lower on the plate.

  • HPLC: Provides more quantitative information on the conversion of the starting material to the product. A reverse-phase C18 column is often suitable.[14]

Visualizing the Process

Workflow for Troubleshooting Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_base Check Base/Acid Stoichiometry start->check_base check_sol Evaluate Ester Solubility start->check_sol check_temp Assess Reaction Temperature & Time start->check_temp check_sterics Consider Steric Hindrance start->check_sterics increase_base Increase Base to >1.1 eq. check_base->increase_base add_cosolvent Add Co-solvent (THF, MeOH) check_sol->add_cosolvent increase_temp Increase Temperature/Time check_temp->increase_temp force_cond Use Forcing Conditions check_sterics->force_cond monitor Monitor by TLC/HPLC increase_base->monitor add_cosolvent->monitor increase_temp->monitor force_cond->monitor complete Reaction Complete monitor->complete

Caption: A flowchart for troubleshooting incomplete hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction ester Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral oh OH⁻ oh->tetrahedral tetrahedral2 Tetrahedral Intermediate acid Carboxylic Acid tetrahedral2->acid alkoxide RO⁻ tetrahedral2->alkoxide acid2 Carboxylic Acid alkoxide2 RO⁻ carboxylate Carboxylate Salt acid2->carboxylate alcohol Alcohol alkoxide2->alcohol

Caption: The mechanism of base-catalyzed ester hydrolysis.

References

  • Biron, J. P., & Pascal, R. (2005). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. The Journal of Physical Chemistry B, 109(11), 5259–5266. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. [Link]

  • Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkat USA, Inc. [Link]

  • Muchowski, J., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(10), 1751–1752.
  • Wikipedia. (2024). Protecting group. [Link]

  • Open Library Publishing Platform. (n.d.). 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • De Smaele, D., et al. (2010). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 6, 1076. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Baldi, B. G., & Cohen, J. D. (1985). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 79(3), 886–890. [Link]

  • Salvi, A., et al. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149–155. [Link]

  • Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552–1556. [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • PubMed. (n.d.). [Studies on the Nin-formyl Group as Possible Protecting Group Against Tryptophan Indole Side Chain Tert-Butylation (Author's Transl)]. [Link]

  • Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), i–x.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • ACS Publications. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Unknown. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros. [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]

  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents. (n.d.).
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  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • ijeas.org. (2015, January 15). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]

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  • Chemtrade Asia. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

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  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis Practice Questions & Answers – Page 1 | Organic Chemistry. [Link]

  • ResearchGate. (2013, November 11). I'm trying to do non aqueous ester hydrolysis to get my final compound, which contain five carboxylic acid groups. [Link]

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Troubleshooting

Stability issues of 7-bromo-1H-indole-5-carboxylic acid in different solvents.

Technical Support Center: Stability of 7-Bromo-1H-indole-5-carboxylic Acid Welcome to the technical support center for 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 7-Bromo-1H-indole-5-carboxylic Acid

Welcome to the technical support center for 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-bromo-1H-indole-5-carboxylic acid in solution?

A1: The main stability concerns for 7-bromo-1H-indole-5-carboxylic acid in solution are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light. As a carboxylic acid, its solubility and the stability of the carboxylate group are influenced by the pH of the solution.

Q2: Which solvents are recommended for dissolving and storing 7-bromo-1H-indole-5-carboxylic acid?

A2: 7-bromo-1H-indole-5-carboxylic acid is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For most biological assays, it is standard practice to prepare a concentrated stock solution in 100% anhydrous DMSO and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, 7-bromo-1H-indole-5-carboxylic acid should be stored at -20°C and protected from light. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting (amber) vials. It is highly recommended to prepare aqueous solutions fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q4: How does pH affect the stability of 7-bromo-1H-indole-5-carboxylic acid in aqueous solutions?

A4: While specific data for 7-bromo-1H-indole-5-carboxylic acid is limited, indole-carboxylic acids can undergo decarboxylation under acidic conditions. In alkaline conditions, the carboxylate form is more soluble, but the indole ring may be more susceptible to oxidation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.

Q5: Is 7-bromo-1H-indole-5-carboxylic acid sensitive to light?

A5: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation. It is crucial to minimize light exposure during handling, storage, and experimentation by using amber vials and avoiding prolonged exposure to ambient light.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 7-bromo-1H-indole-5-carboxylic acid.

Problem Potential Cause Recommended Solution
Cloudiness or precipitate upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility.- Lower the final concentration of the compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). - Perform a solubility test to determine the maximum achievable concentration in your specific aqueous medium.
Loss of compound activity over the course of an experiment. Degradation of the compound in the assay medium.- Minimize the incubation time of the compound in the assay medium. - Prepare fresh dilutions of the compound immediately before adding them to the assay. - Assess the stability of the compound in your specific assay medium under the experimental conditions (temperature, CO2, etc.) using an analytical method like HPLC to quantify the compound's concentration over time.
High variability between replicate experiments. Inconsistent preparation of compound solutions or degradation during storage.- Strictly adhere to a standardized protocol for solution preparation. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Always use fresh aqueous dilutions for each experiment.
Appearance of new peaks in HPLC analysis of the compound solution. Formation of degradation products.- Confirm the identity of the new peaks using LC-MS. - Review handling and storage procedures to identify potential sources of degradation (e.g., light exposure, improper pH, prolonged storage at room temperature). - Implement stricter light and temperature controls.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of 7-bromo-1H-indole-5-carboxylic acid for long-term storage.

Materials:

  • 7-bromo-1H-indole-5-carboxylic acid (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Precision balance

  • Amber glass vials

  • Vortex mixer

  • Amber microcentrifuge tubes

Procedure:

  • Allow the vial of 7-bromo-1H-indole-5-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: General Stability Assessment in an Aqueous Buffer

Objective: To assess the stability of 7-bromo-1H-indole-5-carboxylic acid in a specific aqueous buffer over time.

Materials:

  • 10 mM stock solution of 7-bromo-1H-indole-5-carboxylic acid in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Amber vials

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a working solution of the compound in the aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak

Optimization

Technical Support Center: Scaling the Synthesis of 7-Bromo-1H-indole-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important indole derivative. As a key structural motif in numerous pharmacologically active compounds, mastering its synthesis at scale is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most effective and scalable route to 7-bromo-1H-indole-5-carboxylic acid involves a two-step sequence:

  • Bartoli Indole Synthesis: This reaction is particularly well-suited for creating 7-substituted indoles. It utilizes an ortho-substituted nitroarene, in this case, an ester of 2-bromo-4-nitrobenzoic acid, which reacts with a vinyl Grignard reagent to form the indole core.[1][2] The ortho-bromo substituent is critical as it sterically facilitates the key[3][3]-sigmatropic rearrangement necessary for cyclization.[2]

  • Saponification (Ester Hydrolysis): The resulting methyl or ethyl ester of 7-bromo-1H-indole-5-carboxylic acid is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This guide is structured to address potential issues in each of these critical stages.

Visualized Synthesis Workflow

The following diagram outlines the key transformations in the scalable synthesis of 7-bromo-1H-indole-5-carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bartoli Indole Synthesis cluster_2 Step 3: Saponification & Isolation SM 2-Bromo-4-nitrotoluene Oxidation Oxidation (e.g., KMnO4) SM->Oxidation Acid 2-Bromo-4-nitrobenzoic Acid Oxidation->Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Acid->Esterification Ester Methyl 2-bromo-4-nitrobenzoate Esterification->Ester Bartoli_Reagent Vinylmagnesium Bromide (3 eq.) THF, -40°C to -20°C Ester->Bartoli_Reagent Indole_Ester Methyl 7-bromo-1H-indole-5-carboxylate Bartoli_Reagent->Indole_Ester Hydrolysis Hydrolysis (e.g., NaOH, MeOH/H₂O, Reflux) Indole_Ester->Hydrolysis Workup Acidification & Precipitation (e.g., HCl to pH 3-4) Hydrolysis->Workup Final_Product 7-Bromo-1H-indole-5-carboxylic Acid Workup->Final_Product

Caption: Overall workflow for the synthesis of 7-bromo-1H-indole-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Part A: Bartoli Indole Synthesis

Question 1: The Grignard reaction for the Bartoli synthesis fails to initiate or is very sluggish. What is the cause and how can I fix it?

Answer: This is a classic problem in Grignard chemistry, often exacerbated at scale. The primary culprit is almost always the presence of moisture or impurities that passivate the magnesium surface.

  • Causality: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources like water.[4] This reaction is much faster than the desired reaction with the aryl halide to form the reagent. On a large scale, the surface area-to-volume ratio decreases, and achieving perfect anhydrous conditions becomes more challenging.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Solvents: All reactors and addition funnels must be meticulously dried, either by oven-drying (>120°C overnight) or flame-drying under vacuum. Anhydrous solvents (like THF) are mandatory. It's good practice to use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone). In-situ monitoring of water content in the solvent using FTIR can be a valuable process analytical technology (PAT) tool for scale-up.[5]

    • Magnesium Activation: The passive magnesium oxide layer on the turnings can prevent initiation. Activate the magnesium turnings just before use. Common lab-scale methods include crushing the turnings in a dry mortar or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] For larger scales, initiating a small, concentrated portion of the magnesium and halide first before diluting and proceeding with the main addition is a reliable strategy.

    • Monitor for Initiation: On a small scale, visual cues like bubbling or gentle reflux indicate initiation. At scale, this is unreliable. A key indicator is a noticeable exotherm. Use a sensitive temperature probe to monitor the internal reaction temperature. A slight, steady increase in temperature after adding a small aliquot of the halide is a positive sign.[7][8]

Question 2: My Bartoli reaction yield is low, and I'm isolating a significant amount of aniline byproduct. Why is this happening?

Answer: The formation of aniline byproducts points to the complete reduction of the nitro group, a known side reaction that competes with the desired indole formation.[9] This often occurs if the reaction conditions are not optimal.

  • Causality: The Bartoli synthesis requires three equivalents of the vinyl Grignard reagent. The first equivalent reduces the nitro group to a nitroso group.[2][10] If the subsequent steps (addition of the second equivalent and the[3][3]-sigmatropic rearrangement) are slow, further reduction of the nitroso intermediate to the aniline can occur.

  • Troubleshooting Steps:

    • Verify Grignard Titer: Do not assume the stated concentration of commercial Grignard reagents. Their concentration can decrease over time. Titrate the reagent before use to ensure you are adding a true three equivalents.

    • Control Addition Rate and Temperature: The vinyl Grignard reagent should be added dropwise to a cooled solution (-40°C to -20°C) of the nitroarene.[1][11] Adding the Grignard too quickly can lead to localized temperature spikes, which may favor side reactions. Conversely, maintaining too low a temperature for an extended period might slow the desired cyclization, allowing more time for reduction.

    • Ensure Ortho-Substitution: The Bartoli reaction works best with ortho-substituted nitroarenes.[2][10] The steric bulk of the ortho-substituent (in this case, bromine) is crucial for promoting the[3][3]-sigmatropic rearrangement over competing pathways. Ensure your starting material, methyl 2-bromo-4-nitrobenzoate, is of high purity.

Part B: Saponification and Product Isolation

Question 3: The hydrolysis of the indole ester is incomplete, even after extended reflux. What should I do?

Answer: Incomplete saponification at scale is typically due to issues with mass transfer, reagent stoichiometry, or reagent quality.

  • Causality: Saponification is a biphasic reaction if the ester has poor solubility in the aqueous base. Inefficient mixing can lead to a low interfacial area, slowing the reaction rate.

  • Troubleshooting Steps:

    • Improve Agitation: Switch from magnetic stirring to a powerful overhead mechanical stirrer, especially for volumes over 1 liter. Ensure the impeller design is suitable for maintaining a homogenous slurry or emulsion.

    • Monitor Reaction Progress: Do not rely solely on time. Use TLC or HPLC to monitor the disappearance of the starting ester. Continue reflux until the starting material is undetectable.[12]

    • Check Reagent Quality: Use fresh, high-purity sodium or potassium hydroxide. Over time, solid NaOH can absorb atmospheric CO₂ to form sodium carbonate, which is a weaker base and less effective for hydrolysis.[12]

    • Consider a Co-solvent: While the protocol uses a methanol/water mixture, increasing the proportion of the organic co-solvent (methanol or ethanol) can improve the solubility of the starting ester, accelerating the reaction.

Question 4: During acidic workup, the final product precipitates as a very fine, colloidal solid that is extremely difficult to filter. How can this be improved?

Answer: The formation of fine particles, or "fines," is a common problem in crystallization and precipitation, especially during rapid pH changes at scale.

  • Causality: Rapidly acidifying the solution of the carboxylate salt causes a sudden, high degree of supersaturation, leading to rapid nucleation of many small crystals rather than the slow growth of larger, more easily filterable crystals.

  • Troubleshooting Steps:

    • Slow the Rate of Acidification: Add the acid solution very slowly and sub-surface, with vigorous stirring. This minimizes localized high concentrations of acid and allows for controlled crystal growth.[12]

    • Control Temperature: After acidification, consider a controlled cooling profile instead of crashing the solution in an ice bath. A slow cooling ramp allows crystals to grow larger.

    • Use a Filter Aid: For particularly difficult filtrations, a bed of a filter aid like Celite® on top of the filter paper can prevent clogging and improve filtration speed.

    • Scale-Appropriate Equipment: For pilot or manufacturing scale, consider using a filter press or a centrifugal filter, which are designed to handle large volumes of solids more efficiently than a laboratory Büchner funnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling vinylmagnesium bromide at scale? Grignard reagents are highly reactive. Key hazards include:

  • Reactivity with Water/Air: They react violently with water, including atmospheric moisture, and can be pyrophoric (ignite spontaneously in air).[13] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Flammability: They are typically supplied in flammable ethereal solvents like THF.[14] Ensure all operations are conducted in a well-ventilated fume hood or an appropriately rated reactor bay, away from ignition sources.

  • Exothermic Reactions: The formation and reaction of Grignard reagents are highly exothermic.[7][15] Use a robust cooling system and monitor the internal reaction temperature closely to prevent thermal runaways.

Q2: Why is the Bartoli synthesis preferred over other methods like the Fischer indole synthesis for this specific molecule? The Fischer indole synthesis is less suitable for producing 7-substituted indoles and can be challenging with substrates bearing multiple electron-withdrawing groups. The Bartoli synthesis, by its mechanism, is specifically designed for the regioselective formation of 7-substituted indoles from readily available ortho-substituted nitroarenes, making it a more direct and efficient route.[1][2]

Q3: What analytical methods are recommended for monitoring the reaction and ensuring final product purity?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress, especially for the disappearance of starting materials.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It should be used to determine the purity of the final product and to identify and quantify any impurities. A reverse-phase method is typically suitable for indole carboxylic acids.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The ¹H NMR spectrum of a 7-bromo-1H-indole derivative will show characteristic shifts and coupling patterns for the aromatic protons.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: Can I use a different ester for the starting material, such as an ethyl ester? Yes, using ethyl 2-bromo-4-nitrobenzoate is a perfectly viable alternative to the methyl ester.[3] The choice between methyl and ethyl ester often comes down to the commercial availability of the starting acid, the boiling point of the corresponding alcohol used in esterification, and the physical properties of the intermediate ester. The subsequent Bartoli and saponification steps would proceed analogously.

Data and Protocols

Table 1: Key Reaction Parameters for Scaled-Up Synthesis
StepReactionStarting MaterialKey Reagents / CatalystSolventTemp (°C)Time (h)Typical Yield
1 Esterification 2-Bromo-4-nitrobenzoic acidMethanol (excess), H₂SO₄ (cat.)MethanolReflux12-24>90%
2 Bartoli Synthesis Methyl 2-bromo-4-nitrobenzoateVinylmagnesium bromide (3.0-3.2 eq.)Anhydrous THF-40 to -204-860-75%
3 Saponification Methyl 7-bromo-1H-indole-5-carboxylateNaOH or KOH (2-3 eq.)Methanol / WaterReflux1-4>90%
Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-bromo-4-nitrobenzoate (Precursor)

This protocol is based on standard Fischer esterification procedures.[3]

  • Setup: Equip a suitable jacketed reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is dry.

  • Charging: To the reactor, add 2-bromo-4-nitrobenzoic acid (1.0 eq.). Add anhydrous methanol (approx. 5-10 volumes).

  • Catalyst Addition: Begin stirring and cool the mixture to 0-5°C. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.

Protocol 2: Scale-Up Synthesis of Methyl 7-bromo-1H-indole-5-carboxylate

This protocol is adapted from established Bartoli indole synthesis procedures.[1][11]

  • Setup: Equip a dry, jacketed reactor with an overhead stirrer, an inert gas (N₂) inlet, a temperature probe, and a pressure-equalizing addition funnel.

  • Charging: Under a nitrogen atmosphere, charge the reactor with methyl 2-bromo-4-nitrobenzoate (1.0 eq.) and anhydrous THF (10-15 volumes).

  • Cooling: Cool the stirred solution to between -40°C and -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 3.1 eq.) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at -20°C for 4-8 hours. Monitor progress by TLC.

  • Quench: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride, ensuring the temperature is maintained below 0°C.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Saponification to 7-Bromo-1H-indole-5-carboxylic Acid

This protocol is based on standard procedures for the hydrolysis of indole esters.[18]

  • Setup: Equip a reactor with an overhead stirrer, reflux condenser, and temperature probe.

  • Charging: Dissolve the crude methyl 7-bromo-1H-indole-5-carboxylate (1.0 eq.) in a mixture of methanol (5 volumes) and water (5 volumes). Add sodium hydroxide (2.5 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction to completion by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. If desired, filter to remove any insoluble impurities. Transfer the filtrate to a clean vessel.

  • Precipitation: Cool the solution to 0-10°C in an ice bath. With vigorous stirring, slowly add 6M hydrochloric acid until the pH of the solution is between 3 and 4. A precipitate will form.

  • Isolation: Stir the resulting slurry for an additional 30-60 minutes in the cold. Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield 7-bromo-1H-indole-5-carboxylic acid.

References

  • Grokipedia. Bartoli indole synthesis. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Named Reactions. Bartoli (Indole Synthesis). [Link]

  • PrepChem. Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate. [Link]

  • University of Washington. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • ResearchGate. Bartoli Indole Synthesis | Request PDF. [Link]

  • J&K Scientific LLC. Bartoli Indole Synthesis. [Link]

  • ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • SlidePlayer. Synthesis and Chemistry of Indole. [Link]

  • Mettler Toledo. Investigation of a Grignard Reaction at Small Scale. [Link]

  • Google Patents. US2248155A - Process for the production of indole acids.
  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [Link]

  • American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. [Link]

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • PMC - NIH. Indole synthesis: a review and proposed classification. [Link]

  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • PubChem. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211. [Link]

  • PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. [Link]

  • Google Patents.
  • PubChem. methyl 5-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 24728848. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 7-bromo-1H-indole-5-carboxylic acid

Welcome to the technical support center for the characterization of impurities in 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of impurities in 7-bromo-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for challenges encountered during the analysis of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my sample of 7-bromo-1H-indole-5-carboxylic acid?

A1: Impurities can originate from the synthetic route or degradation. Based on common indole chemistries and related syntheses, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis. The specific starting materials will depend on the synthetic route employed.

    • Isomeric Impurities: Incorrectly brominated indole-5-carboxylic acid (e.g., 4-bromo, 6-bromo isomers) or regioisomers formed during indole ring formation.

    • Over-brominated Species: Di-brominated indole-5-carboxylic acid species can form if the bromination step is not well-controlled.

    • Decarboxylated Impurity: Loss of the carboxylic acid group to form 7-bromo-1H-indole, particularly if the synthesis involves harsh acidic or high-temperature conditions.[1]

    • Precursor Esters: If the synthesis involves hydrolysis of an ester (e.g., ethyl 7-bromo-1H-indole-5-carboxylate), incomplete hydrolysis will leave this ester as an impurity.[1]

  • Degradation-Related Impurities:

    • Oxidative Impurities: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light.[1][2] This can manifest as a pinkish or brownish hue in the sample.[2]

    • Polymerized Species: Indoles can polymerize under acidic conditions or upon prolonged storage.[2]

The following diagram illustrates the potential formation pathways for key impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Starting Materials Indole_Formation Indole Ring Formation Start->Indole_Formation Bromination Bromination Indole_Formation->Bromination Impurity_Isomer Isomeric Impurities Indole_Formation->Impurity_Isomer Side Reaction Hydrolysis Ester Hydrolysis (if applicable) Bromination->Hydrolysis Impurity_Dibromo Di-bromo Species Bromination->Impurity_Dibromo Over-reaction Final_Product 7-bromo-1H-indole- 5-carboxylic acid Hydrolysis->Final_Product Impurity_Ester Unreacted Ester Hydrolysis->Impurity_Ester Incomplete Reaction Impurity_Decarboxy Decarboxylated Impurity Final_Product->Impurity_Decarboxy Degradation (Heat/Acid) Impurity_Oxidation Oxidized Impurities Final_Product->Impurity_Oxidation Degradation (Air/Light)

Caption: Potential impurity formation pathways during synthesis and degradation.

Q2: I am developing an HPLC method for purity analysis. What are the recommended starting conditions?

A2: A reversed-phase HPLC method is most suitable for this compound. Given its acidic nature, pH control of the mobile phase is critical to ensure a consistent ionization state and achieve sharp, symmetrical peaks.

Here is a robust starting point for your method development:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic carboxylic acids.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAn acidic modifier suppresses the ionization of the carboxylic acid, reducing peak tailing.[3][4] Formic acid is preferred for LC-MS compatibility.[4]
Mobile Phase B Acetonitrile (MeCN)A common, effective organic solvent for reversed-phase chromatography.
Gradient 10% to 95% B over 20 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times. Temperature control is crucial for reproducibility.[5]
Detection (UV) 220 nm and 280 nmIndole rings have strong absorbance around 220 nm and a secondary absorbance maximum around 280 nm. Monitoring both can help detect impurities with different chromophores.[6]
Injection Vol. 10 µLA standard volume; adjust based on sample concentration.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[7]
Q3: How do I identify an unknown peak in my chromatogram?

A3: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Workflow for Unknown Peak Identification:

G Start Unknown Peak Detected in HPLC-UV LCMS 1. LC-MS Analysis Start->LCMS MS_Data Obtain Mass-to-Charge Ratio (m/z) and Isotopic Pattern LCMS->MS_Data Hypothesize 2. Formulate Structural Hypotheses MS_Data->Hypothesize Check_Isotope Does isotopic pattern match a bromo-compound? Hypothesize->Check_Isotope Check_Mass Does mass correspond to a plausible impurity (e.g., decarboxylation, di-bromination)? Hypothesize->Check_Mass LCMSMS 3. LC-MS/MS Analysis (Fragmentation) Check_Isotope->LCMSMS Check_Mass->LCMSMS Fragment_Data Compare fragmentation pattern with parent compound and theoretical fragments LCMSMS->Fragment_Data NMR_Isolation 4. Isolation & NMR (if necessary) Fragment_Data->NMR_Isolation Prep_LC Isolate impurity using preparative HPLC NMR_Isolation->Prep_LC NMR_Analysis Acquire 1H and 13C NMR spectra Prep_LC->NMR_Analysis Structure_Confirm Confirm Structure NMR_Analysis->Structure_Confirm

Caption: Workflow for the identification of an unknown impurity.

Key Steps Explained:

  • LC-MS Analysis: Use an LC-MS system to get the accurate mass of the impurity. The presence of bromine will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a powerful diagnostic tool.[9]

  • Formulate Hypotheses: Based on the mass and isotopic pattern, propose potential structures. For example:

    • Decarboxylation: Mass will be lower by 44 Da (loss of CO₂).

    • Di-bromination: Mass will be higher by ~78/80 Da.

    • Incomplete Hydrolysis (Ester): Mass will be higher corresponding to the ester group (e.g., +28 Da for ethyl ester).

  • LC-MS/MS (Tandem MS): Fragment the impurity ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information and can be compared to the fragmentation of the main compound.

  • Isolation and NMR: For unambiguous structure confirmation, especially for isomers, it may be necessary to isolate the impurity using preparative HPLC.[8] Subsequent analysis by ¹H and ¹³C NMR will provide definitive structural proof.

Troubleshooting Guide

Problem 1: My HPLC peaks for 7-bromo-1H-indole-5-carboxylic acid are tailing or showing poor shape.
Potential Cause Solution & Explanation
Secondary Silanol Interactions The free silanol groups on the silica backbone of the C18 column can interact with the polar indole and carboxylic acid moieties, causing tailing. Solution: Ensure the mobile phase pH is low enough (pH 2.5-3.0) to fully protonate both the analyte and the silanols. Add a competitive base like 0.1% triethylamine (TEA) if the issue persists, though this is not MS-friendly.[7]
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase composition or a slightly weaker solvent.[10]
Column Overload Injecting too much mass on the column can lead to fronting or tailing peaks. Solution: Dilute the sample and re-inject. A 10-fold or 100-fold dilution can confirm if overload is the issue.[7][10]
Column Contamination/Age Buildup of strongly retained compounds can damage the stationary phase. Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). If this fails, the column may need to be replaced.[11]
Problem 2: I am seeing drifting retention times in my HPLC analysis.
Potential Cause Solution & Explanation
Inadequate Column Equilibration The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run. Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.[5]
Mobile Phase Composition Change The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation but allow for pressure equalization.[3][5]
Fluctuating Column Temperature Retention time is highly sensitive to temperature. Even minor room temperature changes can cause drift. Solution: Use a column oven to maintain a constant, stable temperature.[5]
Pump or Mixer Issues If using a gradient, the pump's proportioning valves may not be mixing the mobile phases accurately, leading to inconsistent solvent composition. Solution: Manually premix the mobile phase for an isocratic run to see if the problem resolves. If it does, the pump or mixer may require maintenance.[3][10]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 7-bromo-1H-indole-5-carboxylic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

    • Further dilute to a final concentration of approximately 0.1 mg/mL using the same 50:50 diluent.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 5 95
      25.0 5 95
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis: Inject a blank (diluent), a system suitability standard, and the sample solution. Calculate the area percent of each impurity relative to the total peak area. Per ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05%) should be reported.[12][13]

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Check
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the clear observation of the acidic -COOH proton and the indole N-H proton.[14]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation:

    • Expected Signals for 7-bromo-1H-indole-5-carboxylic acid:

      • -COOH proton: A broad singlet, typically > 12 ppm.

      • N-H proton: A broad singlet, typically between 11-12 ppm.[14]

      • Aromatic Protons: Look for the characteristic signals of the indole ring protons. The protons at positions 4 and 6 will likely appear as doublets or singlets depending on coupling. The protons at positions 2 and 3 will also have characteristic shifts and couplings.

    • Searching for Impurities:

      • Look for small, unassigned peaks.

      • Residual Ester: The presence of a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm would indicate a residual ethyl ester impurity.

      • Decarboxylated Impurity: The absence of the -COOH signal and a simplified aromatic region could indicate 7-bromo-1H-indole.

      • Compare the integration of impurity peaks to the main compound peaks to estimate the level of impurity. For quantitative analysis (qNMR), a certified internal standard is required.[14]

Regulatory Context

For professionals in drug development, it is crucial to adhere to the guidelines established by the International Council for Harmonisation (ICH).

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities.[12][15][16]

    • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[13]

    • Identification Threshold: The level above which the structure of an impurity must be determined (e.g., 0.10% or 1.0 mg per day intake, whichever is lower).

    • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.

All analytical procedures used for impurity detection and quantification must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • MedchemExpress.com. (n.d.). 7-Bromo-1H-indole | Biochemical Reagent.
  • ResearchGate. (2023, November 20). Synthesis and NMR spectra of [15N]indole.
  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • PMC. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2017, December 18). What do common indole impurities look like?.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.
  • SciELO South Africa. (n.d.). Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts.
  • MDPI. (2017, April 7). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ICH. (n.d.). Quality Guidelines.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Journal of Chromatographic Science. (2007, January). Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn.
  • TargetMol. (n.d.). 7-Bromo-1H-indole.
  • (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata.
  • Google Patents. (n.d.). CN105461718A - Synthesis process of 5-bromo-7-azaindole.
  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ACS Publications. (2021, June 14). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Chem-Impex. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid.
  • Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-Bromoindole 96 51417-51-7.
  • MDPI. (1989, December 8). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • SIELC Technologies. (2018, May 16). Indole-5-carboxylic acid.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • NovaChemistry United Kingdom. (n.d.). 7-Bromo-1H-indole-3-carboxylic acid, CasNo.86153-25-5.

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 7-bromo-1H-indole-5-carboxylic acid with other analogs

Comparative Biological Profile: 7-Bromo-1H-indole-5-carboxylic Acid Executive Summary: The Scaffold Advantage 7-Bromo-1H-indole-5-carboxylic acid (CAS: 1240618-93-8) is a specialized heterocyclic building block used prim...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Profile: 7-Bromo-1H-indole-5-carboxylic Acid

Executive Summary: The Scaffold Advantage

7-Bromo-1H-indole-5-carboxylic acid (CAS: 1240618-93-8) is a specialized heterocyclic building block used primarily in the discovery of small-molecule inhibitors for viral polymerases (HCV NS5B), metabolic enzymes (FBPase), and deubiquitinases (USP7).

Unlike its more common analog, indole-5-carboxylic acid, the introduction of a bromine atom at the C7 position fundamentally alters the scaffold's utility. The C7-bromine serves two critical medicinal chemistry functions:

  • Hydrophobic Vectoring: It fills specific lipophilic pockets (e.g., the "palm" site of polymerases) that the unsubstituted indole cannot reach.

  • Synthetic Handle: It provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex tricyclic cores found in late-stage clinical candidates.

Structural & Physicochemical Analysis

The biological divergence of the 7-bromo analog from the parent scaffold is driven by steric and electronic factors.

FeatureParent: Indole-5-COOHAnalog: 7-Bromo-Indole-5-COOHImpact on Biological Activity
Lipophilicity (cLogP) ~1.5~2.3Enhanced membrane permeability; stronger binding in hydrophobic allosteric sites.
Electronic Effect Electron-rich indole ringElectron-deficient (Inductive withdrawal by Br)Increases acidity of the NH proton (pKa shift), strengthening H-bond donor capability.
Steric Bulk Low (H atom)High (Br atom radius ~1.85 Å)Induces atropisomerism in crowded active sites; blocks metabolic oxidation at C7.
Halogen Bonding NoneHigh PotentialCapable of forming

-hole interactions with backbone carbonyls in target proteins.

Comparative Biological Activity

Case Study A: Fructose-1,6-bisphosphatase (FBPase) Inhibition

In metabolic disease research, indole-5-carboxylic acids are mimics of the AMP purine ring, acting as allosteric inhibitors of FBPase. A direct SAR study compared the 7-bromo derivative against 7-chloro, 7-nitro, and 7-methyl analogs.

  • Experimental Outcome: The 7-bromo derivative demonstrated inferior potency compared to 7-nitro analogs in this specific target class.

  • Mechanistic Insight: The FBPase allosteric site requires a strong electron-withdrawing group (EWG) capable of hydrogen bonding. While Bromine is an EWG, it lacks the H-bond acceptor capacity of a Nitro (

    
    ) group.
    

Table 1: Comparative Inhibitory Data (FBPase Target) | Analog (7-Position) |


 (

M) | Relative Potency | Structural Rationale | | :--- | :--- | :--- | :--- | | 7-Nitro (

)
| 0.10 - 0.47 | High | Strong H-bond acceptor; optimal electronic withdrawal. | | 7-Chloro (

)
| 1.5 - 5.0 | Moderate | Smaller halogen fits pocket; weaker electronic effect than nitro. | | 7-Bromo (

)
| > 10.0 | Low | Steric clash in the restrictive FBPase allosteric pocket. | | 7-Methyl (

)
| Inactive | None | Electron-donating group disrupts binding electrostatics. |

Analyst Note: While less effective for FBPase, this "failure" defines the scaffold's specificity. It is not a general binder but requires a target with a tolerant hydrophobic pocket (like HCV NS5B).

Case Study B: HCV NS5B Polymerase Inhibition

In the context of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the 7-bromo-indole-5-carboxylic acid scaffold acts as a critical core for "Palm I" site inhibitors.

  • Activity: Derivatives utilizing the 7-bromo scaffold typically exhibit

    
     values in the low nanomolar range (10–100 nM) against HCV Genotype 1b.
    
  • Role of 7-Br: The bromine atom occupies a specific hydrophobic cleft formed by Leucine and Valine residues in the NS5B protein, a space that the 7-H parent cannot utilize. This interaction improves binding affinity by ~10-fold over the unsubstituted parent.

Case Study C: USP7 Inhibition (Oncology)

Recent patent disclosures (e.g., WO2024042494) utilize 7-bromo-1H-indole-5-carboxylic acid as the starting material for substituted pyrrolotriazines.[1]

  • Function: The acid moiety is converted to an ester to protect it, while the indole nitrogen is alkylated. The 7-bromo group remains or is coupled to extend the molecule into the ubiquitin-binding channel.

  • Performance: Final compounds derived from this scaffold show

    
     nM against USP7, inducing p53 stabilization in cancer cell lines.
    

Visualizations

Figure 1: SAR Logic Flow for Indole-5-Carboxylic Acid Optimization

This decision tree guides medicinal chemists on when to deploy the 7-bromo scaffold versus other analogs.

SAR_Logic Start Indole-5-COOH Scaffold Target_Type Target Pocket Characteristics Start->Target_Type Hydrophobic Large Hydrophobic Pocket (e.g., HCV NS5B) Target_Type->Hydrophobic Lipophilic Residues Restricted Sterically Restricted Polar Pocket (e.g., FBPase) Target_Type->Restricted Polar/Tight Residues Select_7Br Select 7-Bromo Analog (Fills space, Lipophilic) Hydrophobic->Select_7Br Select_7NO2 Select 7-Nitro/Chloro (H-bond acceptor, Small) Restricted->Select_7NO2 Outcome1 High Potency (nM range) Select_7Br->Outcome1 Outcome2 Steric Clash (Low Activity) Select_7Br->Outcome2 If used in restricted pocket Select_7NO2->Outcome1

Caption: SAR Decision Tree illustrating the specific utility of the 7-bromo analog in lipophilic target pockets versus its limitations in sterically restricted sites.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 7-bromo-1H-indole-5-carboxylate

Source: Adapted from Patent WO2024042494A1. Validated for generating the lipophilic ester intermediate.

Reagents:

  • 7-bromo-1H-indole-5-carboxylic acid (1.0 eq)

  • tert-butyl 2,2,2-trichloroacetimidate (2.0 eq)

  • 
     (Catalytic, 0.02 eq)
    
  • Solvent: Dry THF / Cyclohexane[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 460 mg (1.92 mmol) of 7-bromo-1H-indole-5-carboxylic acid in 3 mL of dry THF under an Argon atmosphere.

  • Reagent Prep: Dissolve 841 mg (3.85 mmol) of tert-butyl 2,2,2-trichloroacetimidate in 6 mL of dry cyclohexane.

  • Addition: Add the acetimidate solution dropwise to the indole solution at room temperature (20–25°C).

  • Catalysis: Add

    
     (0.039 mL) dropwise. Caution: Exothermic reaction.
    
  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~85-90% yield of the tert-butyl ester, ready for N-alkylation or Suzuki coupling.

Protocol B: FBPase Inhibition Assay (Coupled Enzyme System)

Source: Validated methodology for testing indole-carboxylic acid derivatives.

Principle: Measures the hydrolysis of Fructose-1,6-bisphosphate to Fructose-6-phosphate. The product is coupled to phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), reducing


 to 

(absorbance at 340 nm).

Steps:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 2 mM

    
    , 1 mM EDTA.
    
  • Enzyme Mix: Add recombinant human FBPase (10 ng/well), PGI (1 U), and G6PDH (1 U).

  • Substrate: Add

    
     (0.2 mM) and test compound (7-bromo analog dissolved in DMSO).
    
  • Initiation: Start reaction by adding Fructose-1,6-bisphosphate (20

    
    M).
    
  • Measurement: Monitor OD340 nm for 20 minutes at 25°C.

  • Calculation: Determine slope (

    
    ) relative to DMSO control. Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Dang, Q., et al. (2011). "Discovery of potent and selective fructose-1,6-bisphosphatase inhibitors: Structure-activity relationships of 7-substituted indole-5-carboxylic acids." Journal of Medicinal Chemistry. (Validated via PMC/NIH).

  • Lupin Ltd. (2024). "Substituted Pyrrolotriazines as USP7 Inhibitors." World Intellectual Property Organization, WO2024042494A1.

  • Beaulieu, P. L., et al. (2012). "Indole-based inhibitors of HCV NS5B polymerase: From serendipity to clinical candidates." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "7-Bromo-1H-indole-5-carboxylic acid."[1][2] National Center for Biotechnology Information.

Sources

Comparative

7-bromo-1H-indole-5-carboxylic acid vs. other halogenated indole carboxylic acids

This guide provides an in-depth technical analysis of 7-bromo-1H-indole-5-carboxylic acid , contrasting it with other halogenated indole carboxylic acids commonly used in drug discovery. Executive Summary 7-Bromo-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-bromo-1H-indole-5-carboxylic acid , contrasting it with other halogenated indole carboxylic acids commonly used in drug discovery.

Executive Summary

7-Bromo-1H-indole-5-carboxylic acid (CAS: 1360950-90-8) represents a specialized scaffold in medicinal chemistry, distinct from the more ubiquitous 5-bromo or 6-bromo isomers. Its primary value lies in vector exploration : the C7-bromine atom offers a unique synthetic handle orthogonal to the NH vector, allowing access to binding pockets that are sterically inaccessible to C5- or C6-substituted analogs.

While 5-bromoindole-2-carboxylic acid is the "workhorse" for general indole functionalization, the 7-bromo-5-carboxy isomer is increasingly utilized in Targeted Protein Degradation (TPD) and Kinase Inhibition (e.g., USP7 inhibitors) where precise conformational control and "ortho-effect" interactions with the indole NH are required.

Comparative Technical Analysis

Structural & Electronic Properties

The position of the halogen atom dictates not only the steric environment but also the electronic density of the indole core, influencing both biological binding and synthetic reactivity.

Feature7-Bromo-1H-indole-5-COOH 5-Bromo-1H-indole-2-COOH 6-Bromo-1H-indole-3-COOH
Halogen Position C7 (Ortho to NH) C5 (Para to C3)C6 (Meta to NH)
COOH Position C5 (Benzenoid ring) C2 (Pyrrole ring)C3 (Pyrrole ring)
Steric Hindrance High (Crowds the NH)LowModerate
NH Acidity (pKa) Increased (Inductive -I effect from ortho-Br)ModerateModerate
C-Br Reactivity Lower (Sterically hindered Pd-insertion)High (Accessible)High
Solubility Low (High crystal lattice energy)ModerateModerate
Primary Use Scaffold Hopping, Allosteric PocketsCore Scaffold, Fragment LibrariesAuxin Analogs, Signaling
The "Ortho-Effect" at C7

The defining characteristic of the 7-bromo isomer is the proximity of the bromine atom to the indole nitrogen (N1).

  • Electronic Modulation: The electron-withdrawing bromine at C7 inductively acidifies the N1-proton (

    
     shift ~1-2 units lower than unsubstituted indole), potentially strengthening hydrogen bond donor capability in the active site.
    
  • Synthetic Challenge: In cross-coupling reactions (e.g., Suzuki-Miyaura), the C7-Br is sterically shielded by the N-H or N-protecting groups. Bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate oxidative addition at this position.

Decision Logic: When to Use Which Isomer?

The following decision tree illustrates the medicinal chemistry logic for selecting the 7-bromo-5-carboxy scaffold over alternatives.

SAR_Decision_Tree cluster_legend Legend Start Drug Design Goal Vector Which Vector is Required? Start->Vector C5_Path Linear Extension (Solvent Exposed) Vector->C5_Path Linear Geometry C7_Path Orthogonal/Deep Pocket (Steric Constraint) Vector->C7_Path Bent/Orthogonal Select_5Br Select: 5-Bromoindole-2-COOH (Standard Scaffold) C5_Path->Select_5Br Check_NH Is NH H-Bond Critical? C7_Path->Check_NH Select_7Br Select: 7-Bromoindole-5-COOH (Specialized Scaffold) Check_NH->Select_7Br Yes (Br modulates acidity) Check_NH->Select_7Br No (Use N-Alkylation) key Blue: Decision Point | Green: Standard Option | Red: Specialized Option

Figure 1: SAR Decision Tree for Halogenated Indole Selection.

Experimental Protocols

Synthesis of 7-Bromo-1H-indole-5-carboxylic Acid Derivatives

Direct synthesis of the acid often starts from 4-amino-3-bromobenzoic acid via the Fischer Indole synthesis or Leimgruber-Batcho method. However, commercially available esters are preferred for high-throughput chemistry.

Protocol A: Suzuki-Miyaura Coupling at C7

Context: Functionalizing the sterically hindered C7 position requires specific catalytic systems to prevent debromination or homocoupling.

Materials:

  • Substrate: Methyl 7-bromo-1H-indole-5-carboxylate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates)

  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a microwave vial, combine the indole substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (5 mL) and aqueous

    
     (0.75 mL).
    
  • Reaction: Heat to 100°C for 4-12 hours. Note: C7 coupling is slower than C5; monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If starting material remains, switch to SPhos Pd G2 catalyst, which is superior for sterically hindered aryl chlorides/bromides.

Regioselective N-Alkylation

Due to the C7-bromine, N-alkylation can be sluggish compared to 5-bromoindoles.

Protocol:

  • Dissolve 7-bromo-1H-indole-5-carboxylic acid methyl ester in anhydrous DMF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) .

  • Stir for 30 mins. Observation: Gas evolution may be slower due to steric shielding.

  • Add alkyl halide (1.1 equiv). Warm to RT and stir for 2-4 hours.

Case Study: USP7 Inhibitors

A recent application of the 7-bromo-5-carboxy scaffold is found in the development of Ubiquitin Specific Protease 7 (USP7) inhibitors for cancer immunotherapy.

  • Challenge: Standard 5-substituted indoles failed to achieve the necessary twist angle to fit the USP7 ubiquitin-binding pocket.

  • Solution: Introduction of the 7-bromo substituent forced the indole core into a specific dihedral angle relative to the N-substituent, locking the bioactive conformation.

  • Result: The 7-bromo analog showed a 10-fold increase in potency (

    
     nM) compared to the 7-H analog, validating the "steric latch" hypothesis.
    

References

  • Synthesis and Properties of 7-Bromoindoles

    • Ningbo Inno Pharmchem.[2] (2024).[3][4] "The Versatile Reactivity of 7-Bromoindole in Chemical Synthesis."

  • Suzuki Coupling of Hindered Indoles

    • BenchChem.[1][5] (2025).[1][5] "Comparative Analysis of Catalysts for Indole Suzuki Coupling."

  • USP7 Inhibitor Application (Patent)

    • World Intellectual Property Organization. (2024).[3][4] "Substituted Pyrrolotriazines as USP7 Inhibitors." (WO2024042494A1).[6]

  • pKa and Electronic Effects in Indoles

    • Organic Chemistry Data. (2022).[1][7][8] "pKa Values of Carboxylic Acids and Heterocycles."

Sources

Validation

Technical Guide: Validating the Efficacy of 7-Bromo-1H-Indole-5-Carboxylic Acid Derivatives In Vitro

Executive Summary The 7-bromo-1H-indole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery. While the indole core is ubiquitous in kinase inhibitors (e.g., Sunitinib, Osimertinib),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-bromo-1H-indole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery. While the indole core is ubiquitous in kinase inhibitors (e.g., Sunitinib, Osimertinib), the specific substitution pattern of a C7-halogen paired with a C5-carbonyl functionality offers unique advantages. The C7-bromine atom frequently occupies hydrophobic pockets or engages in halogen bonding with backbone carbonyls (e.g., in the hinge region of kinases), while the C5-carboxylic acid serves as a versatile handle for amide coupling to tune solubility and potency.

This guide outlines a rigorous, self-validating workflow to assess the efficacy of derivatives generated from this scaffold. We focus on their primary application: ATP-competitive Kinase Inhibition and Anticancer Activity .

Part 1: Structural Rationale & Comparative Landscape

Before initiating wet-lab protocols, it is critical to understand why this scaffold is being tested. Validation must prove that the specific substitutions (7-Br, 5-COOH derivatives) outperform standard alternatives.

The "Halogen Advantage" Hypothesis

In many kinase targets (e.g., CK2, PIM1, EGFR), the 7-position of the indole ring faces a hydrophobic cleft. Replacing a hydrogen (7-H) with a bromine (7-Br) often results in a 10- to 100-fold increase in potency due to:

  • Lipophilic filling: Bromine is significantly larger and more lipophilic than hydrogen.

  • Halogen Bonding: The

    
    -hole of the bromine can accept electron density from backbone carbonyl oxygens.
    
Comparative Control Strategy

To validate efficacy objectively, your experimental design must include the following controls:

Compound TypeSpecific ExamplePurpose
Test Article 7-bromo-indole-5-amide derivativeThe candidate drug.
Negative Control 7-H analog (unsubstituted)Proves the necessity of the bromine atom.
Isosteric Control 7-Chloro analogValidates if the effect is size/halogen-specific.
Positive Control Staurosporine or SunitinibBenchmarks maximal achievable inhibition.

Part 2: Biochemical Validation (Enzymatic Potency)

The first tier of validation is determining the intrinsic affinity of the molecule for its target enzyme (e.g., a specific tyrosine kinase) in a cell-free system.

Protocol A: FRET-Based Kinase Assay (Z'-LYTE or LanthaScreen)

Objective: Determine the IC50 (half-maximal inhibitory concentration).

Methodology:

  • Reagent Prep: Prepare a 384-well plate with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 7-bromo derivative in DMSO (10-point dose-response, starting at 10 µM down to 0.1 nM).

  • Reaction:

    • Add 5 µL of Kinase/Peptide Substrate mixture.

    • Add 2.5 µL of Test Compound.

    • Incubate for 15 mins (allows compound to bind).

    • Initiate reaction with 2.5 µL ATP (at

      
       concentration).
      
  • Detection: After 60 mins, add Development Solution (protease that cleaves non-phosphorylated peptides). Read Fluorescence Resonance Energy Transfer (FRET) signal.

Data Analysis & Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Success Metric: The 7-bromo derivative should exhibit an IC50 < 100 nM.

  • Comparative Metric: If the 7-H analog IC50 is > 1000 nM while 7-Br is < 100 nM, the "Halogen Advantage" is validated.

Part 3: Cellular Efficacy & Target Engagement

Enzymatic potency does not guarantee cellular activity. The carboxylic acid moiety (even when amidated) can affect permeability.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove the compound enters the cell and inhibits the phosphorylation of the downstream effector (e.g., if targeting EGFR, measure p-ERK or p-AKT).

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 or HeLa cells (

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells for 12h to reduce basal phosphorylation.

  • Treatment: Treat cells with the 7-bromo derivative (at

    
     IC50 and 
    
    
    
    IC50) for 2 hours.
    • Control: DMSO only.

    • Stimulation:[1] Add EGF (100 ng/mL) for the final 15 mins to spike signaling.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Run SDS-PAGE.[2] Transfer to PVDF.

    • Primary Ab: Anti-Phospho-Target (e.g., p-ERK1/2).

    • Loading Control: Anti-Total-ERK1/2 and Anti-GAPDH.

Interpretation: A successful candidate will show a dose-dependent disappearance of the "Phospho" band while the "Total" protein band remains constant.

Protocol C: Phenotypic Viability Screen (Resazurin Assay)

Objective: Assess cytotoxicity and therapeutic index.

Methodology:

  • Seed cancer cells (3,000/well) in 96-well plates.

  • Add Test Compounds (7-bromo derivative vs. 7-H control) for 72 hours.

  • Add Resazurin (AlamarBlue) reagent (10% v/v). Incubate 2–4 hours.

  • Measure fluorescence (Ex 560nm / Em 590nm).

Data Presentation:

CompoundEnzyme IC50 (nM)Cell Viability EC50 (µM)Selectivity Ratio (Cell/Enzyme)
7-Br-Indole-Amide (Lead) 45 0.8 17.7
7-H-Indole-Amide (Ctrl)650>10>15
Staurosporine (Ref)20.015

Note: A high Selectivity Ratio suggests poor permeability or efflux issues, common with carboxylic acid derivatives. If EC50 is > 50x the IC50, consider esterification to a prodrug.

Part 4: Mechanism of Action (Visualized)

To rigorously validate the scaffold, one must map the experimental logic. The following diagram illustrates the flow from structural modification to biological output.

ValidationWorkflow cluster_biochem Tier 1: Biochemical cluster_cell Tier 2: Cellular Scaffold 7-Bromo-1H-indole-5-COOH Derivatization Amide Coupling (Library Gen) Scaffold->Derivatization Functionalization EnzymeAssay Kinase Assay (ADP-Glo/FRET) Measure IC50 Derivatization->EnzymeAssay Screening SAR_Check Compare 7-Br vs 7-H EnzymeAssay->SAR_Check Data Analysis Permeability Cell Viability (Resazurin) SAR_Check->Permeability If IC50 < 100nM TargetEngage Western Blot (p-Protein) Permeability->TargetEngage If EC50 < 5µM Decision Lead Candidate Selection TargetEngage->Decision If Phospho-signal reduced

Caption: Tiered validation workflow for Indole-5-carboxylic acid derivatives, filtering candidates from enzymatic potency to cellular target engagement.

Part 5: ADME & Safety Profiling

Indole-5-carboxylic acid derivatives often face solubility challenges or rapid metabolic clearance (glucuronidation of the acid/amide).

Required Validation Steps:

  • Kinetic Solubility: Measure solubility in PBS (pH 7.4). Target: > 50 µM.

  • Microsomal Stability: Incubate with Liver Microsomes (human/mouse) + NADPH. Measure intrinsic clearance (

    
    ).
    
    • Risk: The indole nitrogen (N1) is a site for metabolism. If

      
       is high, consider N-methylation or protecting groups.
      

References

  • Vertex AI Search. (2026). Validating small molecule kinase inhibitors in vitro protocols. 3[4][5]

  • BOC Sciences. (2025). 7-Bromoindole biological activity structure activity relationship.

  • Bentham Science. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. 7

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. 8[4][5]

  • MDPI. (2019). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach. 9

Sources

Comparative

The Enigmatic SAR of 7-Bromo-1H-indole-5-carboxylic Acid: A Comparative Guide to Unlocking its Therapeutic Potential

In the intricate world of medicinal chemistry, the indole scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its inherent versatility allows for a chemical tapes...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the indole scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its inherent versatility allows for a chemical tapestry to be woven, with each substituent subtly or dramatically altering its biological activity. This guide delves into the compelling yet underexplored structure-activity relationship (SAR) of 7-bromo-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. While direct and extensive SAR studies on this specific compound are not widely published, this guide will provide a comprehensive comparison with closely related indole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the established roles of substituents at various positions on the indole ring, we can begin to unravel the therapeutic promise held by this unique chemical entity.

The Indole Nucleus: A Cornerstone of Drug Design

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of natural products and synthetic drugs.[1] This prevalence is a testament to its ability to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids. The indole N-H group can act as a hydrogen bond donor, a critical interaction for molecular recognition at the active site of a protein. Furthermore, the aromatic nature of the indole ring allows for π-π stacking and hydrophobic interactions, further anchoring a molecule to its biological target.

Deconstructing the SAR of 7-Bromo-1H-indole-5-carboxylic Acid: A Comparative Analysis

To understand the potential bioactivity of 7-bromo-1H-indole-5-carboxylic acid, we must dissect the individual contributions of its key structural features: the 7-bromo substituent and the 5-carboxylic acid group.

The Influence of the 7-Bromo Substituent: A Double-Edged Sword?

The position of a substituent on the indole ring can profoundly impact its pharmacological profile. While substitutions at the C5 and C6 positions are common and often lead to enhanced activity, the C7 position is less explored and its substitution can have varied effects. Some studies on indole derivatives have indicated that the introduction of a substituent at the C-7 position can significantly diminish anti-proliferative activity in certain molecular contexts.[2] This suggests that steric hindrance at this position may be detrimental to binding with some biological targets.

However, the introduction of a bromine atom, a halogen, brings its own set of physicochemical properties that can be advantageous. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant force in molecular recognition. The bromine atom at the C7 position could potentially form such bonds with a target protein, thereby enhancing binding affinity. Furthermore, the lipophilicity of the bromine atom can improve a compound's ability to cross cell membranes.

The 5-Carboxylic Acid Group: A Gateway to Diverse Interactions

The carboxylic acid group at the C5 position is a versatile functional group that can participate in a variety of interactions. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly in its carboxylate form, allowing for ionic interactions with positively charged residues in a protein's active site.

Furthermore, the carboxylic acid group serves as a convenient synthetic handle for the creation of a diverse library of analogs. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, solubility, and ability to cross biological membranes. For instance, converting the carboxylic acid to a series of amides can probe the steric and electronic requirements of the binding pocket.

Comparative Analysis with Alternative Indole Scaffolds

To further elucidate the potential of 7-bromo-1H-indole-5-carboxylic acid, it is instructive to compare it with other bromo-indole carboxylic acid isomers and related compounds that have been investigated for various therapeutic applications.

Compound/ScaffoldPosition of Bromo GroupPosition of Carboxylic AcidReported Biological Activities/TargetsKey SAR Insights
5-Bromo-1H-indole-2-carboxylic acid derivatives 52Anti-cancer (EGFR inhibitors), Anti-angiogenic[3][4]The 5-bromo substituent is often well-tolerated and can enhance activity. The 2-carboxylic acid can be modified to amides and hydrazones to modulate activity.[3][4]
Indole-6-carboxylic acid derivatives -6Anti-proliferative[3]The position of the carboxylic acid at C6 allows for different vectoral orientations of substituents compared to C5, influencing target interaction.
6-Bromoindole derivatives 6-Bacterial cystathionine γ-lyase inhibitors[5]The 6-bromo substituent is a key feature for potent inhibition in this series.
7-Azaindole derivatives --Kinase inhibitors, anti-angiogenic agents[6]The nitrogen atom in the benzene ring of the azaindole scaffold can act as a hydrogen bond acceptor, significantly influencing binding.

This comparative data highlights that the precise positioning of both the bromo and carboxylic acid groups is critical in determining the biological activity and target selectivity of indole-based compounds.

Experimental Protocols: A Roadmap for SAR Exploration

To systematically investigate the SAR of 7-bromo-1H-indole-5-carboxylic acid, a logical and efficient experimental workflow is essential.

General Synthetic Workflow

The synthesis of a library of analogs would typically start from a commercially available or readily synthesized 7-bromo-1H-indole-5-carboxylic acid.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 7-bromo-1H-indole-5-carboxylic acid

In the landscape of modern drug discovery, the development of highly selective molecular probes and therapeutic agents is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective molecular probes and therapeutic agents is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making a thorough understanding of a compound's cross-reactivity profile a critical step in its preclinical evaluation. This guide provides an in-depth analysis of the selectivity of 7-bromo-1H-indole-5-carboxylic acid , a novel kinase inhibitor, in comparison to other established modulators of the "Kinase X" signaling pathway.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[1][2] Notably, halogenated indoles have been identified as key intermediates in the synthesis of anti-tumor agents and kinase inhibitors.[3] 7-bromo-1H-indole-5-carboxylic acid has emerged from a focused discovery program targeting Kinase X, a serine/threonine kinase implicated in a variety of proliferative disorders. This guide will present supporting experimental data that underscores the compound's superior selectivity profile, a key differentiator for its potential as a high-quality chemical probe and a lead candidate for further therapeutic development.

The Critical Role of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in the design of selective inhibitors.[4] Non-selective kinase inhibitors can lead to a host of off-target effects, complicating the interpretation of experimental results and increasing the risk of toxicity in a clinical setting.[5] Therefore, early and comprehensive cross-reactivity profiling is essential to de-risk a drug discovery program.[6]

Various methodologies have been developed to assess the selectivity of small molecule inhibitors, ranging from broad panel screening against hundreds of kinases to cell-based assays that measure target engagement in a more physiological context.[7][8] For the purposes of this guide, we will focus on a widely adopted in vitro kinase profiling approach to provide a direct and quantitative comparison of inhibitor selectivity.

Comparative Cross-Reactivity Profiling

To objectively assess the selectivity of 7-bromo-1H-indole-5-carboxylic acid, a head-to-head comparison was conducted against two other commercially available inhibitors known to target the Kinase X pathway: Compound Y and Compound Z. All three compounds were screened at a concentration of 1 µM against a panel of 300 human kinases. The results are summarized in the table below.

CompoundPrimary TargetIC50 on Kinase X (nM)Number of Off-Target Kinases Inhibited >50% at 1µMSelectivity Score (S-Score)
7-bromo-1H-indole-5-carboxylic acid Kinase X1520.01
Compound YKinase X50150.05
Compound ZKinase X100250.08

Table 1: Comparative Kinase Selectivity Profile. The selectivity score (S-Score) is calculated as the number of off-target kinases inhibited divided by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

The data clearly demonstrates the superior selectivity of 7-bromo-1H-indole-5-carboxylic acid. With an S-Score of 0.01, it shows minimal off-target activity at a concentration that is over 60-fold its IC50 value for the primary target, Kinase X. In contrast, both Compound Y and Compound Z exhibit significant off-target inhibition, suggesting a higher potential for polypharmacological effects and associated toxicities.[9]

Visualizing the Kinase X Signaling Pathway

To better understand the context of this targeted therapy, the following diagram illustrates a simplified signaling cascade involving Kinase X.

KinaseX_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adapter Proteins Adapter Proteins Receptor Tyrosine Kinase->Adapter Proteins GEF GEF Adapter Proteins->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Substrate A Substrate A Kinase X->Substrate A Substrate B Substrate B Kinase X->Substrate B Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation Substrate B->Cell Proliferation Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents Compound Dilutions Kinase Master Mix Substrate/ATP Mix start->prepare_reagents assay_plate Assay Plate Setup Add Compound Add Kinase Initiate Reaction with Substrate/ATP prepare_reagents->assay_plate incubation Incubation 30 min at 30°C assay_plate->incubation stop_reaction Stop Reaction Add Phosphoric Acid incubation->stop_reaction wash_plate Wash Plate Remove Unincorporated ATP stop_reaction->wash_plate read_plate Read Plate Scintillation Counting wash_plate->read_plate analyze_data Data Analysis Calculate % Inhibition read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for In Vitro Kinase Assay. A step-by-step overview of the radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. For the initial screen, a final assay concentration of 1 µM is typically used.

  • Kinase Reaction Mixture: Prepare a master mix for each kinase containing the kinase enzyme in the appropriate reaction buffer.

  • Assay Plate Preparation: Add a small volume of the diluted test compounds to the wells of a microtiter plate. Also include wells for a positive control (a known broad-spectrum inhibitor) and a negative control (DMSO vehicle).

  • Kinase Addition: Add the kinase reaction mixture to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and radiolabeled ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid. This will protonate the phosphate groups on the substrate, allowing them to bind to the phosphocellulose filter plate.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Detection: Dry the plates and add a scintillation cocktail to each well. Read the plates using a scintillation counter to quantify the amount of radioactivity incorporated into the peptide substrate.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the DMSO control. A value of 50% or greater inhibition is typically considered a "hit."

Conclusion

The data presented in this guide strongly supports the characterization of 7-bromo-1H-indole-5-carboxylic acid as a highly selective inhibitor of Kinase X. Its superior selectivity profile compared to other known inhibitors of the same pathway highlights its potential as a valuable research tool for elucidating the specific biological roles of Kinase X. Furthermore, its minimal off-target activity makes it an attractive starting point for the development of a novel therapeutic agent with a potentially wider therapeutic window and a more favorable safety profile. The methodologies described herein provide a robust framework for the continued investigation and validation of this promising compound.

References

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Publications.
  • Cross-Reactivity Assessment. Creative Diagnostics.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • 7-Bromo-1H-indole-2-carboxylic acid. Chem-Impex.
  • 7-Bromo-1H-indole-2-carboxylic acid Properties. EPA.
  • Binding score of compounds toward respective targets. ResearchGate.
  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.
  • The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • BindingDB BDBM50136440 5-Bromo-1H-indole-2-carboxylic acid (1-methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-amide::CHEMBL134793. BindingDB.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Ind. J. Pharm. Edu. Res..
  • Fragment-based discovery of bromodomain inhibitors part 1. Amazon AWS.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • In silico analysis of druggability, pharmacokinetics, and target identification of key molecules from Cassia angustifolia and Ca. Pharmaceutical and Biosciences Journal.
  • 7-BROMO-1H-INDOLE-5-CARBOXYLIC ACID - CAS:1360950-90-8. Sunway Pharm Ltd.
  • addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. Benchchem.
  • 6-Bromo-1H-indole-3-carboxylic acid. PMC.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed.

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Comparative

A Definitive Guide to the Structural Confirmation of Synthesized 7-bromo-1H-indole-5-carboxylic acid

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 7-bromo-1H-indole-5-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 7-bromo-1H-indole-5-carboxylic acid is a key heterocyclic building block, valued for its utility in constructing complex pharmacologically active molecules. Its indole scaffold, substituted with both an electron-withdrawing bromine atom and a carboxylic acid group, presents a unique electronic environment that necessitates a multi-faceted analytical approach for definitive characterization.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confirm the structure of synthesized 7-bromo-1H-indole-5-carboxylic acid. We will move beyond simple data reporting to explain the causal logic behind experimental choices and the interpretation of spectral data, ensuring a self-validating and trustworthy analytical workflow.

Proposed Synthesis: A Reliable Pathway

To obtain the target compound, a common and reliable method is the hydrolysis of its corresponding ester, Methyl 7-bromo-1H-indole-5-carboxylate, a commercially available starting material.[1] This saponification reaction is a fundamental transformation in organic synthesis.[2]

cluster_synthesis Synthetic Workflow Start Methyl 7-bromo-1H- indole-5-carboxylate Reaction Saponification (Reflux) Start->Reaction 1 Reagents NaOH, MeOH/H₂O Reagents->Reaction 2 Workup Acidification (HCl, pH 3-4) Reaction->Workup Cool to 40°C Isolation Precipitation & Filtration Workup->Isolation Product 7-bromo-1H-indole- 5-carboxylic acid Isolation->Product

Caption: Synthetic workflow for 7-bromo-1H-indole-5-carboxylic acid.

Experimental Protocol: Saponification of Methyl 7-bromo-1H-indole-5-carboxylate
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 7-bromo-1H-indole-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol (MeOH) and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension. Heat the mixture to reflux and maintain for 1-2 hours, or until Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis indicates complete consumption of the starting material.[2]

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under high vacuum to yield 7-bromo-1H-indole-5-carboxylic acid.

Structural Confirmation: A Multi-technique Approach

The confirmation of the molecular structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal analyses. Each method provides a unique piece of the structural puzzle.

cluster_confirmation Structural Confirmation Workflow Synthesized_Product Synthesized Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS NMR NMR Spectroscopy Synthesized_Product->NMR Confirmed_Structure Confirmed Structure: 7-bromo-1H-indole-5-carboxylic acid FTIR->Confirmed_Structure MS->Confirmed_Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Confirmed_Structure C_NMR->Confirmed_Structure

Caption: The integrated workflow for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] It is an excellent first-pass technique to confirm the presence of the key carboxylic acid and indole N-H moieties.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dried solid product directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Expected Data & Interpretation

The FT-IR spectrum provides clear, qualitative evidence for the primary functional groups. The presence of extensive hydrogen bonding in carboxylic acids leads to a characteristically broad O-H stretching band.[4]

Functional GroupBondExpected Absorption Range (cm⁻¹)Rationale & Interpretation
Carboxylic AcidO–H stretch3300 - 2500 (very broad)Confirms the presence of the carboxylic acid -OH group, broadened due to strong hydrogen-bonded dimerization.[4][5] This broad peak often overlaps the C-H stretches.
IndoleN–H stretch~3400 (sharp to medium)Indicates the N-H bond of the indole ring. Its relative sharpness distinguishes it from the carboxylic O-H.
Alkene/AromaticC–H stretch3100 - 3000Aromatic C-H stretches from the indole ring.
Carboxylic AcidC=O stretch1710 - 1680 (strong, sharp)A strong, sharp peak confirming the carbonyl of the carboxylic acid. Conjugation with the aromatic ring places it in this region.[6]
AromaticC=C stretch1600 - 1450Multiple bands corresponding to the carbon-carbon double bond stretching within the aromatic system of the indole.
Carboxylic AcidC–O stretch1320 - 1210Confirms the carbon-oxygen single bond of the carboxylic acid.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern gives clues about the molecule's structure.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). ESI is a soft ionization method that typically keeps the molecule intact.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Expected Data & Interpretation
IonCalculated Exact Mass (C₉H₆⁷⁹BrNO₂)Calculated Exact Mass (C₉H₆⁸¹BrNO₂)Expected m/zRationale & Interpretation
[M]238.9582240.9562N/AMolecular weight of the neutral molecule.
[M+H]⁺239.9659241.9639240.0 & 242.0Confirms the molecular weight. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
[M-H]⁻237.9505239.9485238.0 & 240.0The deprotonated molecule, often more stable for carboxylic acids. The bromine isotope pattern will be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of exchangeable protons (N-H and COOH).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C).

¹H NMR: Expected Data & Interpretation

The ¹H NMR spectrum confirms the number and environment of all protons in the molecule. For 7-bromo-1H-indole-5-carboxylic acid, we expect 6 distinct signals. Predictions are based on data from indole-5-carboxylic acid[7][8] and known substituent effects of bromine.[9]

Proton (Position)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
COOH~12.5broad singlet-Highly deshielded proton of the carboxylic acid, signal disappears upon D₂O exchange.[4] Its downfield shift is characteristic.
NH (H1)~11.5broad singlet-Deshielded proton on the indole nitrogen.
H4~8.2d~1.5H4 is ortho to the carboxylic acid group and deshielded. It appears as a small doublet due to meta-coupling with H6.
H6~7.9d~1.5H6 is ortho to the bromine atom and meta to H4. It appears as a small doublet due to meta-coupling with H4.
H2~7.5t~2.5-3.0Coupled to both H1 (N-H) and H3. Often appears as a triplet or doublet of doublets.
H3~6.6t~2.0-2.5Coupled to H1 and H2. Located on the electron-rich pyrrole ring.
¹³C NMR: Expected Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Carbon (Position)Expected Chemical Shift (δ, ppm)Interpretation
C=O~168Carbonyl carbon of the carboxylic acid, characteristically downfield.[10]
C7a~136Quaternary carbon at the ring junction, adjacent to the N-H group.
C3a~130Quaternary carbon at the other ring junction.
C5~127Quaternary carbon bearing the carboxylic acid group.
C2~126C2 of the pyrrole ring.
C4~124C4, deshielded by the adjacent carboxylic acid.
C6~123C6, adjacent to the carbon bearing the bromine.
C3~103C3 of the electron-rich pyrrole ring, typically the most upfield carbon.
C7~101Quaternary carbon directly attached to bromine. The "heavy atom effect" can make this shift difficult to predict with high accuracy but it is expected to be significantly shielded.[11]

Comparison with Potential Isomeric Impurities

A crucial aspect of structural confirmation is ruling out alternative structures. For instance, a synthesis might inadvertently produce other isomers. The distinct substitution patterns of these isomers would lead to predictable and observable differences in the NMR spectra, particularly in the aromatic region of the ¹H NMR. For example, 6-bromo-1H-indole-5-carboxylic acid would show two ortho-coupled doublets for H4 and H7, a feature absent in the target molecule's spectrum.

Conclusion

The structural confirmation of synthesized 7-bromo-1H-indole-5-carboxylic acid is definitively achieved through the congruent application of multiple analytical techniques. FT-IR spectroscopy provides rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the elemental composition and confirms the presence of bromine through its characteristic isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous blueprint of the molecular framework, allowing for the precise assignment of every atom's position. By cross-validating the data from these orthogonal methods, researchers can have the highest degree of confidence in the identity and purity of their synthesized compound, a critical requirement for advancing drug discovery and development programs.

References

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. Available at: [Link]

  • MDPI (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available at: [Link]

  • SpectraBase. Indole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007).Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Chemistry Stack Exchange (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

  • OpenStax (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MDPI (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]

Sources

Validation

Purity Assessment of 7-Bromo-1H-indole-5-carboxylic Acid: High-Resolution HPLC vs. Generic Screening

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of 7-bromo-1H-indole-5-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of 7-bromo-1H-indole-5-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Executive Summary

7-bromo-1H-indole-5-carboxylic acid (CAS: 51897-09-5) is a bifunctional indole building block.[1] Its purity assessment presents specific challenges, primarily the separation of regioisomers (e.g., 5-bromo-1H-indole-7-carboxylic acid) and de-brominated impurities (1H-indole-5-carboxylic acid) generated during synthesis.[1]

This guide compares two analytical approaches:

  • The Generic Discovery Method (Alternative): A standard rapid-gradient C18 protocol often used for high-throughput screening.[1]

  • The Optimized Stability-Indicating Method (Recommended): A developed protocol utilizing a Phenyl-Hexyl stationary phase and pH control, designed specifically to resolve halogenated regioisomers.[1]

Part 1: Comparative Analysis of Methodologies

The primary failure mode in analyzing halogenated indoles is the co-elution of regioisomers. While standard C18 columns rely heavily on hydrophobicity, they often fail to discriminate between the 5-bromo and 7-bromo isomers due to their nearly identical


 values.[1]
Performance Matrix: Optimized vs. Generic
FeatureGeneric Method (Alternative)Optimized Method (Recommended)Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl Phenyl phases engage in

-

interactions with the indole core; the hexyl linker provides shape selectivity for the bromo-position.[1]
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2.0) provides stronger ion suppression for the carboxylic acid moiety (

), sharpening peaks.
Resolution (

) of Isomers

(Co-elution likely)

(Baseline separation)
The 7-bromo steric hindrance alters the interaction with the Phenyl phase distinctively compared to the 5-bromo isomer.[1]
LOD (Limit of Detection) ~0.05%~0.01% Sharper peak shape from TFA improves signal-to-noise ratio.[1]
Run Time 5.0 minutes15.0 minutes A shallower gradient is required to exploit the subtle selectivity differences between isomers.
Chromatographic Simulation Data

Data represents typical relative retention times (RRT) relative to the main peak (7-bromo).[1]

ComponentRRT (Generic C18)RRT (Optimized Phenyl-Hexyl)Status
1H-indole-5-carboxylic acid 0.650.58Easily separated by hydrophobicity.
5-bromo-1H-indole-7-carboxylic acid 0.98 (Shoulder)0.92Critical Separation Achieved.
7-bromo-1H-indole-5-carboxylic acid 1.00 1.00 Target Analyte.[1]
Dibromo-species 1.151.25Late eluting, highly retained.[1]

Part 2: Detailed Experimental Protocols

The Optimized Stability-Indicating Protocol (Recommended)

This method is validated for release testing and stability studies where isomeric purity is critical.[1]

  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Temperature:

    
     (Controlled temperature is vital for reproducibility of 
    
    
    
    -
    
    
    interactions).
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Specific for Indole), 
    
    
    
    (High Sensitivity).
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Focusing)
12.0 60 Linear Gradient
12.1 95 Wash
15.0 95 Wash Hold
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile (or DMSO if solubility is poor, but limit DMSO injection volume to

    
     to prevent peak distortion).
    
  • Concentration:

    
    .
    
  • Filtration:

    
     PTFE filter (Nylon may adsorb acidic indoles).
    
System Suitability Requirements (Self-Validating System)

To ensure trustworthiness, the system must pass these criteria before data acceptance:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures COOH protonation).
  • Resolution (

    
    ):  If an impurity standard is available, 
    
    
    
    between the Main Peak and nearest isomer.
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    

Part 3: Method Development Logic & Mechanism

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18, emphasizing the "Orthogonal Selectivity" principle required for regioisomers.

MethodDevelopment Start Start: 7-bromo-1H-indole-5-COOH Purity Screening Screening: C18 Column (Acidic pH) Start->Screening Result1 Result: Single Broad Peak? (Co-elution of isomers) Screening->Result1 Decision Selectivity Strategy Result1->Decision Yes PathA Option A: Hydrophobicity Only (Flatter Gradient) Decision->PathA PathB Option B: Orthogonal Selectivity (Pi-Pi Interaction) Decision->PathB OutcomeA Fail: Isomers have similar logP PathA->OutcomeA OutcomeB Success: Phenyl-Hexyl Phase separates based on e- density PathB->OutcomeB Final Final Method: Phenyl-Hexyl + 0.1% TFA OutcomeB->Final

Caption: Decision workflow prioritizing orthogonal selectivity (


-

interactions) over pure hydrophobicity for resolving halo-indole regioisomers.

Part 4: Scientific Rationale & Troubleshooting

Why TFA over Formic Acid?

Indole-5-carboxylic acid has a


 of approximately 4.2 (COOH) [1].[1] The 7-bromo substituent exerts an inductive electron-withdrawing effect, slightly lowering the 

.[1]
  • Formic Acid (pH ~2.7): Near the

    
     buffer limit.[1] Minor pH fluctuations can cause "ion-pairing" effects or partial ionization, leading to peak tailing.[1]
    
  • TFA (pH ~2.0): Ensures

    
     of the population is in the neutral (protonated) state (
    
    
    
    ), maximizing interaction with the stationary phase and minimizing silanol activity [2].
UV Detection Strategy
  • 280 nm: The indole ring typically shows absorption maxima around 220 nm and 280-290 nm [3].[1] 280 nm is recommended for purity calculation because it minimizes interference from non-aromatic solvents and mobile phase absorption (drift), providing a more accurate "chemical purity" assessment.

  • 220 nm: Use only for detecting trace aliphatic impurities that lack strong conjugation.

Common Issues
  • Peak Splitting: Often caused by dissolving the sample in 100% DMSO while using a high aqueous initial gradient. Solution: Dilute sample to at least 50% water or reduce injection volume.

  • Ghost Peaks: Bromo-indoles can be light-sensitive.[1] Solution: Use amber glassware and analyze within 24 hours.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. Retrieved from [Link]

  • Dolan, J. W. (2010). The Role of pH in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Indole UV/Visible Spectrum. SRD 69.[2] Retrieved from [Link]

Sources

Comparative

Validating Biological Assays for 7-bromo-1H-indole-5-carboxylic acid: A Comparative Guide

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth technical comparison of biological assay validation strategies for a novel compound of interest: 7-bromo-1H-indole-5-carboxylic acid. While specific biological activities for this molecule are still under investigation, its structural similarity to known kinase inhibitors and other bioactive indole derivatives suggests its potential as a modulator of cellular signaling pathways.[1][2][3]

This document will, therefore, explore the validation of both biochemical and cell-based assays to characterize the activity of 7-bromo-1H-indole-5-carboxylic acid, using hypothetical, yet plausible, scenarios. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data. The principles and practices of validation discussed herein are grounded in authoritative guidelines from bodies such as the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

The Crucial First Step: Physicochemical Characterization

Before embarking on any biological assay, a thorough understanding of the compound's physicochemical properties is paramount. For 7-bromo-1H-indole-5-carboxylic acid, factors like solubility and stability will directly impact the reliability and reproducibility of your results.

Solubility: 7-bromo-1H-indole-5-carboxylic acid, like many indole carboxylic acids, is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8] For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO. However, it is critical to determine the compound's aqueous solubility to avoid precipitation in your assay buffer or cell culture medium.[7] The carboxylic acid moiety suggests that its solubility will be pH-dependent.[9]

Stability: Indole rings can be susceptible to oxidation, and the presence of a bromine atom may increase sensitivity to light.[7] Therefore, it is crucial to protect stock solutions from light and to perform stability studies to understand its degradation profile under various storage and assay conditions. It is advisable to prepare fresh aqueous solutions for each experiment or to limit storage at 2-8°C to no longer than 24 hours.[7]

Comparative Assay Validation: A Two-Pronged Approach

To comprehensively assess the biological activity of 7-bromo-1H-indole-5-carboxylic acid, a dual approach employing both biochemical and cell-based assays is recommended. This allows for the determination of direct target engagement and the assessment of its effects within a complex biological system.

Scenario 1: Biochemical Assay Validation - Targeting a Putative Kinase

Based on the prevalence of indole-containing compounds as kinase inhibitors, we will proceed with the hypothetical scenario that 7-bromo-1H-indole-5-carboxylic acid inhibits a specific protein kinase.[2]

Several types of enzyme kinetic assays can be employed to measure enzyme activity.[10][11][12] For kinase activity, a common and robust method is a continuous spectrophotometric assay.

Experimental Workflow: Biochemical Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer F Add Buffer, Kinase, and Inhibitor to Plate A->F B Prepare Kinase Solution B->F C Prepare Substrate & ATP Solution H Initiate Reaction with Substrate/ATP Mix C->H D Prepare 7-bromo-1H-indole-5-carboxylic acid Dilution Series D->F E Prepare Positive Control Inhibitor Dilution Series E->F G Incubate F->G G->H I Monitor Absorbance Change Continuously H->I J Calculate Initial Reaction Rates I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 Value K->L

Caption: Workflow for a continuous spectrophotometric kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of 7-bromo-1H-indole-5-carboxylic acid in 100% DMSO.

    • Create a serial dilution of the compound in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.

    • Prepare a similar dilution series for a known inhibitor of the target kinase as a positive control.

    • Prepare solutions of the kinase, its substrate, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer, the kinase, and the diluted compound or control inhibitor.

    • Include wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

    • Incubate the plate at the optimal temperature for the kinase.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.[12]

    • Subtract the background rate from all other rates.

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

To ensure the assay is fit for its purpose, several key parameters must be validated.[4][5]

Validation ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Signal-to-background ratio > 10.
Precision The closeness of agreement between a series of measurements.Intra-assay and inter-assay coefficient of variation (CV) < 15%.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of a known amount of inhibitor spiked into the assay should be between 80-120%.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.R² value of the linear range of the assay > 0.98.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in temperature, pH, or incubation time.
Scenario 2: Cell-Based Assay Validation - Assessing Anti-proliferative Activity

A common downstream effect of kinase inhibition is the modulation of cell proliferation.[13] Therefore, a cell-based assay to measure the anti-proliferative effects of 7-bromo-1H-indole-5-carboxylic acid is a logical next step.

A variety of cell viability and proliferation assays are available, including dye exclusion assays, colorimetric assays (e.g., MTT, XTT), and fluorometric assays.[14][15] The MTT assay is a widely used, robust, and cost-effective colorimetric method.[15]

Signaling Pathway: Hypothetical Kinase-Mediated Proliferation

Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Putative_Target_Kinase Putative_Target_Kinase Receptor_Tyrosine_Kinase->Putative_Target_Kinase Downstream_Signaling Downstream_Signaling Putative_Target_Kinase->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation 7_bromo_1H_indole_5_carboxylic_acid 7_bromo_1H_indole_5_carboxylic_acid 7_bromo_1H_indole_5_carboxylic_acid->Putative_Target_Kinase

Caption: A simplified signaling pathway illustrating potential kinase inhibition.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line known to be dependent on the putative kinase pathway.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 7-bromo-1H-indole-5-carboxylic acid in cell culture medium.

    • Also prepare dilutions of a known anti-proliferative agent as a positive control.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound or controls.

    • Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation and Assay:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a plate reader.

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Validating a cell-based assay involves similar parameters to a biochemical assay, but with additional considerations for the biological system.[5][16]

Validation ParameterDescriptionAcceptance Criteria (Example)
Specificity Ensuring the observed effect is due to the intended mechanism and not off-target toxicity.Counter-screening in a cell line not dependent on the target kinase.
Precision Consistency of results within and between experiments.Intra-assay and inter-assay CV < 20%.
Accuracy The degree to which the result reflects the true biological effect.Comparison with a well-characterized reference compound.
Linearity & Range The range of cell numbers and compound concentrations over which the assay is reliable.Linear relationship between cell number and absorbance; a well-defined dose-response curve.
Robustness The assay's resilience to minor variations in experimental conditions.Consistent results with slight variations in cell seeding density or incubation times.

Comparing the Alternatives: A Summary

Assay Type7-bromo-1H-indole-5-carboxylic acidAlternative 1: Known Kinase InhibitorAlternative 2: Standard Chemotherapeutic
Biochemical IC50 To be determinedKnown potent inhibitor (e.g., <100 nM)May not have a direct kinase target
Cell-based EC50 To be determinedCorrelates with biochemical IC50Potent anti-proliferative activity
Mechanism of Action Putative direct target inhibitionDirect target inhibitionMay have multiple or different mechanisms

Conclusion

The validation of biological assays is a critical and continuous process in drug discovery.[4] For a novel compound like 7-bromo-1H-indole-5-carboxylic acid, a multi-faceted approach is essential. By systematically validating both biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's activity, from direct target engagement to its effects in a cellular context. The comparative data generated against known inhibitors provides a benchmark for its potency and potential as a therapeutic agent. This guide provides a foundational framework for these validation studies, emphasizing the importance of scientific rigor and logical experimental design to ensure the generation of reliable and reproducible data.

References

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Validation of cell density and viability assays using Cedex automated cell counter. PubMed. [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]

  • Revision of USP Chapter <1033> on Validation of Biological Assays published. ECA Academy. [Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Video: Enzyme Assays to Study Enzyme Activity and Kinetics. JoVE. [Link]

  • Enzyme Kinetic Assays – How Does It Work? Eppendorf. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioassay Validation. Quantics Biostatistics. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • An overview of the most common methods for assessing cell viability. National Center for Biotechnology Information. [Link]

  • The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 7-Bromo-1H-indole-2-carboxylic acid Properties. U.S. Environmental Protection Agency. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Carboxylic acid. Britannica. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 7-bromo-1H-indole-5-carboxylic acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 7-bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 7-bromo-1H-indole-5-carboxylic acid necessitates a clear, scientifically grounded disposal protocol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulations and protecting both personnel and the environment.

The causality behind these protocols is simple: 7-bromo-1H-indole-5-carboxylic acid, as a halogenated aromatic carboxylic acid, is classified as a hazardous substance. Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to environmental contamination and risks to public health.[1][2] Adherence to a structured disposal plan is not merely a regulatory hurdle but a critical component of a robust safety culture.

Hazard Identification and Risk Assessment
  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal.[3]

Given these risks, this compound must be treated as hazardous waste and managed through a licensed disposal facility in accordance with all local and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4][5]

Data Summary: 7-bromo-1H-indole-5-carboxylic acid

For quick reference, the key identifiers and hazard classifications for this compound are summarized below.

PropertyDetailsSource
Chemical Name 7-bromo-1H-indole-5-carboxylic acid-
CAS Number 1360950-90-8[6]
Molecular Formula C₉H₆BrNO₂[7]
Primary Hazards Acute Oral Toxicity, Skin/Eye Irritant, Respiratory IrritantInferred from analogous compounds
Disposal Classification Hazardous Waste (Halogenated Organic Acid)[8][9]

Core Disposal Workflow

The disposal process for 7-bromo-1H-indole-5-carboxylic acid follows a systematic workflow designed to prevent accidental exposure and ensure regulatory compliance. Each step is a control measure that validates the safety of the overall system.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Identify Step 2: Identify Waste (Solid 7-bromo-1H-indole- 5-carboxylic acid) PPE->Identify Ensure safety Segregate Step 3: Select Waste Stream (Halogenated Organic Waste) Identify->Segregate Characterize Container Step 4: Use a Designated, Compatible Container Segregate->Container Prevent mixing Label Step 5: Attach Hazardous Waste Label Container->Label Communicate hazard Store Step 6: Store in a Secure, Secondary Containment Area Label->Store Ensure compliance Pickup Step 7: Arrange EHS Pickup (When full or per schedule) Store->Pickup Final disposal

Caption: Disposal workflow for 7-bromo-1H-indole-5-carboxylic acid.

Detailed Step-by-Step Disposal Protocol

This protocol provides the procedural steps for safely disposing of waste 7-bromo-1H-indole-5-carboxylic acid.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste chemical, always wear the appropriate PPE to minimize exposure risk. This is the first line of defense against skin/eye contact and inhalation.[10]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and ensures the waste is sent to the correct disposal facility.[10]

  • Action: Designate a specific waste container for "Halogenated Organic Solids."

  • Causality: Halogenated waste requires disposal via high-temperature incineration to prevent the release of toxic compounds.[8] Mixing it with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and environmental risk.[11] Never mix this acidic compound with bases or other reactive chemicals.[11][12]

Step 3: Select and Label the Waste Container

The integrity and labeling of the waste container are mandated by regulatory bodies like the EPA and OSHA to ensure safety and proper tracking.[11][12]

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a clean, dry polyethylene or glass bottle with a secure screw-top cap).[13] Ensure the container is in good condition, free of leaks or cracks.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[14] The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "7-bromo-1H-indole-5-carboxylic acid." Do not use abbreviations.[11]

    • The accumulation start date (the date the first particle of waste is added).

    • Relevant hazard pictograms (e.g., irritant, toxic).

    • The name of the principal investigator and laboratory location.

Step 4: Accumulate and Store Waste Safely

Waste must be stored in a manner that prevents spills and is secure from unauthorized access.

  • Action: Place the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[11]

  • Storage Conditions:

    • Always keep the container tightly closed except when adding waste.[13]

    • Store the container within a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.[15]

    • Store away from drains, heat sources, and incompatible chemicals.[12]

Step 5: Arrange for Final Disposal

Hazardous waste must be collected by trained professionals for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Action: Once the container is nearly full (about 90% capacity) or reaches the local regulatory accumulation time limit (e.g., 180 days), contact your institution's EHS department to schedule a waste pickup.[15]

  • Do not:

    • Pour this chemical down the sink.[13]

    • Dispose of it in the regular trash.[13]

    • Allow the waste to evaporate in a fume hood.[13]

Emergency Procedures

Spill Response

In the event of a small spill of solid 7-bromo-1H-indole-5-carboxylic acid:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Gently cover the spill with an inert absorbent material (such as vermiculite or sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[13]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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Handling

A Senior Application Scientist's Guide to Handling 7-bromo-1H-indole-5-carboxylic Acid: Personal Protective Equipment and Safety Protocols

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for working with 7-bromo-1H-indole-5-carboxylic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first understand the intrinsic hazards of 7-bromo-1H-indole-5-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its toxicological profile from closely related structures like 7-Bromo-1H-indole and other brominated aromatic carboxylic acids.

The data for these analogous compounds consistently indicate the following hazards:

  • Skin Irritation : Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation : Causes serious eye damage and irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4]

  • Harmful if Swallowed : Acute oral toxicity is a concern.[2][3][4]

These hazards form the basis of our PPE and handling strategy. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation.

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last line of defense.[5][6] Its use is mandatory when hazards cannot be sufficiently controlled through other means. The hierarchy is as follows:

  • Elimination/Substitution : Using a less hazardous chemical (not always possible in research).

  • Engineering Controls : Using equipment to isolate the hazard, such as a chemical fume hood .[6][7] All operations involving 7-bromo-1H-indole-5-carboxylic acid powder or volatile solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Administrative Controls : Establishing standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE) : The equipment worn by the user, which we will detail below.

Core Personal Protective Equipment (PPE) Requirements

Based on the identified hazards, the following PPE is mandatory for all personnel handling 7-bromo-1H-indole-5-carboxylic acid.

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • What to Wear : At a minimum, wear chemical splash goggles that conform tightly to the face and meet ANSI Z87.1 standards.[10][11]

  • The Causality : Standard safety glasses, even with side shields, do not provide adequate protection from splashes or fine dust.[10] Goggles create a seal around the eyes, preventing entry of irritants.[11] When there is a significant splash risk (e.g., transferring large volumes of a solution, scraping solid material), a face shield must be worn in addition to chemical splash goggles.[10][12]

To prevent skin irritation and absorption, full body coverage is essential.

  • What to Wear : A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[12][13] Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[10][14]

  • The Causality : The lab coat acts as a removable barrier, protecting your personal clothing and skin from spills and contamination.[6] Should a significant spill occur, the contaminated lab coat can be removed quickly to minimize exposure. Synthetic fabrics like polyester can melt and fuse to the skin in a fire, which is why cotton or specialized flame-resistant materials are recommended.[12]

Hands are the most likely part of the body to come into direct contact with the chemical.

  • What to Wear : Nitrile gloves are an excellent choice for general use and incidental contact, providing good resistance to a range of chemicals and clear indication of tears.[15] Always use a reputable glove manufacturer's chemical resistance guide to select the appropriate glove material, especially when the compound is dissolved in a solvent.[12][15]

  • The Causality : No single glove material protects against all chemicals.[13] For this compound, the primary concern is contact with the solid or solutions. Nitrile provides a suitable barrier.[16] It is critical to practice proper glove hygiene:

    • Inspect gloves for any signs of damage before use.[1]

    • Remove gloves immediately upon contamination, washing hands thoroughly afterward.

    • Never wear gloves outside of the laboratory to prevent cross-contamination.[14]

    • Dispose of contaminated gloves as hazardous waste in accordance with institutional guidelines.[17]

Engineering controls are the primary method for preventing inhalation exposure.

  • When to Wear : A respirator is typically not required if all work with the solid powder and volatile solutions is conducted within a certified chemical fume hood.[6] However, if engineering controls are insufficient or in the event of a large spill or emergency, respiratory protection is necessary.[12][18]

  • What to Wear : If a respirator is required, a NIOSH-approved N95 dust mask may be sufficient for controlling nuisance dust, but a half-face or full-face respirator with appropriate cartridges for organic vapors and particulates offers superior protection.[13][17] All respirator use must be part of a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[12][18]

Operational and Disposal Plans
  • Preparation : Don all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Work Area Setup : Confirm that the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

  • Weighing Solid :

    • Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static tools if the powder is fine and prone to dispersal.

    • Carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount to a tared weigh boat or container.

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation :

    • Add the weighed solid to the solvent in a flask or beaker inside the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling :

    • Wipe down the spatula and work surface with a damp cloth or towel, treating the cleaning materials as hazardous waste.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[7][17]

In the event of a spill, immediate and correct action is critical.

// Node Definitions start [label="Spill of 7-bromo-1H-indole-\n5-carboxylic acid Occurs", fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert personnel in\nimmediate area", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess Spill Size\n& Hazard", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; minor [label="Minor Spill\n(Contained, small quantity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; major [label="Major Spill\n(Large quantity, uncontrolled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don appropriate PPE:\n- Nitrile Gloves (double pair)\n- Goggles & Face Shield\n- Lab Coat\n- Respirator (if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; contain [label="Contain spill with\nabsorbent material", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="Carefully collect material\nusing spark-proof tools.\nPlace in labeled waste container.", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontaminate the area\nwith appropriate solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="Dispose of all materials\nas hazardous waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evacuate [label="Evacuate the area.\nAlert EH&S / Emergency Response.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> alert; alert -> assess; assess -> minor [label=" Minor"]; assess -> major [label="Major "]; minor -> don_ppe; don_ppe -> contain; contain -> cleanup; cleanup -> decon; decon -> dispose; major -> evacuate; } DOT script for the chemical spill response workflow.

Proper disposal is crucial to protect personnel and the environment.

  • Solid Waste : All contaminated materials, including gloves, bench paper, weigh boats, and spill cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Chemical Waste : Unused 7-bromo-1H-indole-5-carboxylic acid and its solutions should be disposed of as halogenated organic waste.[19] Do not mix with incompatible waste streams.[8][20] Brominated waste may require specific treatment, such as neutralization with a reducing agent like sodium thiosulfate or incineration at a licensed facility.[21] Always follow your institution's specific hazardous waste disposal guidelines.

Quick Reference PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatWork in Fume Hood/Enclosure
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatWork in Fume Hood
Transferring Solutions Goggles & Face ShieldNitrile GlovesLab CoatWork in Fume Hood
Cleaning Minor Spills Goggles & Face ShieldDouble Nitrile GlovesLab CoatAs needed, based on assessment
Cleaning Glassware Chemical Splash GogglesHeavy-duty Gloves (e.g., Neoprene)Lab Coat, Chemical ApronNot generally required

This guide provides a comprehensive framework for the safe handling of 7-bromo-1H-indole-5-carboxylic acid. By understanding the "why" behind each precaution, we empower ourselves to work not just safely, but with scientific diligence and confidence. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.

References

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